molecular formula C7H6ClFO B1586530 3-Chloro-5-fluorobenzyl alcohol CAS No. 79944-64-2

3-Chloro-5-fluorobenzyl alcohol

Cat. No.: B1586530
CAS No.: 79944-64-2
M. Wt: 160.57 g/mol
InChI Key: VJTJBAMDTCIMOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-5-fluorobenzyl alcohol is a useful research compound. Its molecular formula is C7H6ClFO and its molecular weight is 160.57 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-chloro-5-fluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClFO/c8-6-1-5(4-10)2-7(9)3-6/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJTJBAMDTCIMOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70370525
Record name 3-Chloro-5-fluorobenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79944-64-2
Record name 3-Chloro-5-fluorobenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 79944-64-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 3-Chloro-5-fluorobenzyl Alcohol from 3-chloro-5-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The transformation of 3-chloro-5-fluorobenzaldehyde to 3-chloro-5-fluorobenzyl alcohol is a fundamental reduction reaction in organic synthesis. This substituted benzyl alcohol serves as a crucial building block in the development of pharmaceuticals and agrochemicals, where the presence of chlorine and fluorine atoms can significantly influence biological activity and pharmacokinetic properties.[1][2] This in-depth technical guide provides a comprehensive overview of the primary synthetic methodologies for this conversion, with a detailed focus on the widely employed sodium borohydride reduction. We will explore the mechanistic underpinnings of this reaction, provide a robust and validated experimental protocol, and discuss alternative synthetic strategies, including catalytic hydrogenation. This guide is intended to equip researchers and professionals in drug development with the necessary knowledge to efficiently and safely perform this synthesis.

Introduction: The Significance of Fluorinated and Chlorinated Benzyl Alcohols

Substituted benzyl alcohols are pivotal intermediates in the synthesis of a wide array of complex organic molecules. The incorporation of halogen atoms, such as chlorine and fluorine, into the aromatic ring can profoundly impact the physicochemical properties of the final compounds.[1] Specifically, the 3-chloro-5-fluoro substitution pattern is of significant interest in medicinal chemistry. The fluorine atom can enhance metabolic stability and binding affinity, while the chlorine atom can modulate lipophilicity and provide a site for further chemical modification.[1] Consequently, the efficient and selective synthesis of this compound is a critical step in the discovery and development of novel therapeutic agents and other high-value chemical entities.

Core Synthesis Strategy: Reduction of an Aromatic Aldehyde

The conversion of an aldehyde to a primary alcohol is a classic example of a reduction reaction in organic chemistry.[3] For the synthesis of this compound from 3-chloro-5-fluorobenzaldehyde, the primary challenge lies in achieving high chemoselectivity, ensuring that the aldehyde functional group is reduced without affecting the halogen substituents on the aromatic ring. Two principal methods are commonly employed for this transformation: reduction with metal hydrides and catalytic hydrogenation.

Metal Hydride Reduction: A Versatile and Efficient Approach

Metal hydride reagents are a cornerstone of organic synthesis for the reduction of carbonyl compounds.[4] Among these, sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are the most prevalent.[4]

  • Sodium Borohydride (NaBH₄): This reagent is a mild and selective reducing agent, making it particularly well-suited for the reduction of aldehydes and ketones.[4][5] Its lower reactivity compared to LiAlH₄ allows for the selective reduction of the aldehyde group in the presence of other less reactive functional groups.[4] Furthermore, NaBH₄ is significantly safer to handle than LiAlH₄, as it is not pyrophoric and reacts less violently with protic solvents like water and alcohols.[4]

  • Lithium Aluminum Hydride (LiAlH₄): While a more powerful reducing agent capable of reducing a wider range of functional groups, its high reactivity necessitates stringent anhydrous reaction conditions and careful handling, as it reacts violently with water.[4] For the specific conversion of 3-chloro-5-fluorobenzaldehyde, the selectivity of NaBH₄ is generally preferred to avoid potential side reactions.

Given its selectivity, safety profile, and operational simplicity, sodium borohydride is the reagent of choice for this synthesis.

Catalytic Hydrogenation: A Green and Scalable Alternative

Catalytic hydrogenation involves the reaction of a substrate with molecular hydrogen in the presence of a metal catalyst. This method is often considered a "greener" alternative to metal hydride reductions as it typically generates less waste. Aromatic aldehydes can be selectively reduced to the corresponding alcohols using catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C).[6][7] The reaction is typically carried out under a hydrogen atmosphere at a specific pressure and temperature.[8] While effective, this method requires specialized equipment to handle hydrogen gas safely and the optimization of catalyst, pressure, and temperature can be more complex than for hydride reductions.

Mechanistic Insights: The Sodium Borohydride Reduction of 3-chloro-5-fluorobenzaldehyde

The reduction of 3-chloro-5-fluorobenzaldehyde with sodium borohydride proceeds via a nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon of the aldehyde.

Reaction Scheme:

Where Ar = 3-chloro-5-fluorophenyl

The reaction mechanism can be visualized as a two-step process:

  • Nucleophilic Attack: The borohydride anion ([BH₄]⁻) acts as a source of hydride ions. One of the hydride ions attacks the partially positive carbonyl carbon of the 3-chloro-5-fluorobenzaldehyde. This breaks the carbon-oxygen π-bond, and the electrons move to the oxygen atom, forming an alkoxide intermediate.

  • Protonation: The resulting alkoxide intermediate is then protonated by the solvent (typically an alcohol like methanol or ethanol) or in a subsequent aqueous workup step to yield the final product, this compound.

Experimental Protocol: Sodium Borohydride Reduction

This section provides a detailed, step-by-step protocol for the synthesis of this compound using sodium borohydride.

Materials and Reagents
Reagent/MaterialGradeSupplier Example
3-chloro-5-fluorobenzaldehyde≥98%TCI[9]
Sodium borohydride (NaBH₄)≥98%Sigma-Aldrich
Methanol (MeOH)AnhydrousFisher Scientific
Dichloromethane (DCM)ACS GradeVWR
Hydrochloric Acid (HCl)1 M aqueous solutionJ.T. Baker
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeAcros Organics
Safety Precautions
  • Sodium Borohydride: While safer than LiAlH₄, sodium borohydride is still a hazardous substance. It is corrosive and can cause severe skin burns and eye damage.[10] It is also water-reactive and releases flammable gases upon contact with water or acids.[10][11] Always handle NaBH₄ in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.[12][13][14] Keep away from water and sources of ignition.[11]

  • 3-chloro-5-fluorobenzaldehyde: May cause skin, eye, and respiratory irritation. Handle with care in a fume hood.

  • Methanol and Dichloromethane: These are flammable and volatile organic solvents. Use in a well-ventilated area and away from open flames.

Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g (31.5 mmol) of 3-chloro-5-fluorobenzaldehyde in 100 mL of methanol. Stir the solution at room temperature until the aldehyde is completely dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with continuous stirring.

  • Addition of Sodium Borohydride: Slowly add 1.2 g (31.7 mmol) of sodium borohydride to the cooled solution in small portions over a period of 15-20 minutes. Maintain the temperature below 10 °C during the addition. Caution: The reaction is exothermic, and hydrogen gas will be evolved.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).

  • Quenching the Reaction: Once the reaction is complete (as indicated by the disappearance of the starting aldehyde on TLC), slowly and carefully add 50 mL of 1 M hydrochloric acid to the reaction mixture to quench the excess sodium borohydride and neutralize the solution. Caution: Vigorous gas evolution will occur.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous layer to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Washing and Drying: Combine the organic extracts and wash them with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude this compound. The crude product can be further purified by flash column chromatography on silica gel if necessary.

Expected Yield and Characterization

The expected yield of this compound is typically in the range of 90-98%. The identity and purity of the product can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Alternative Synthetic Route: Catalytic Hydrogenation

For larger-scale syntheses or when a "greener" process is desired, catalytic hydrogenation presents a viable alternative.

General Procedure for Catalytic Hydrogenation
  • Catalyst Preparation: In a hydrogenation vessel, suspend a catalytic amount of 5% Pd/C in a suitable solvent such as ethanol or ethyl acetate.

  • Reaction Setup: Add a solution of 3-chloro-5-fluorobenzaldehyde in the same solvent to the vessel.

  • Hydrogenation: Seal the vessel and purge it with hydrogen gas. Pressurize the vessel to the desired hydrogen pressure (e.g., 1-10 atm) and stir the reaction mixture at room temperature or with gentle heating.

  • Reaction Monitoring: Monitor the reaction progress by hydrogen uptake or by analytical techniques like GC-MS or TLC.

  • Workup: Once the reaction is complete, carefully vent the hydrogen gas and filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified if necessary.

Comparison of Methods
FeatureSodium Borohydride ReductionCatalytic Hydrogenation
Reagents Stoichiometric NaBH₄Catalytic metal, H₂ gas
Conditions Atmospheric pressure, low temp.Elevated pressure, RT/heat
Safety NaBH₄ is water-reactiveHandling of H₂ gas
Scalability Good for lab scaleExcellent for large scale
Workup Aqueous quench and extractionFiltration of catalyst
Waste Borate saltsMinimal waste

Conclusion

The synthesis of this compound from its corresponding aldehyde is a straightforward yet crucial transformation in the synthesis of valuable chemical entities. The sodium borohydride reduction method offers a reliable, high-yielding, and operationally simple approach that is well-suited for laboratory-scale synthesis. For industrial applications and larger-scale production, catalytic hydrogenation provides a greener and more atom-economical alternative. The choice of method will ultimately depend on the specific requirements of the synthesis, including scale, available equipment, and safety considerations. This guide provides the foundational knowledge and practical protocols to enable researchers to confidently and efficiently perform this important synthetic step.

References

physicochemical properties of 3-Chloro-5-fluorobenzyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-5-fluorobenzyl alcohol

Foreword

In the landscape of modern drug discovery and materials science, substituted benzyl alcohols serve as foundational building blocks. Their utility is largely dictated by their physicochemical properties, which influence reactivity, solubility, and bioavailability. This guide provides an in-depth technical examination of this compound (CAS No. 79944-64-2), a halogenated aromatic alcohol of increasing interest.

Our approach moves beyond a simple recitation of data. We aim to provide a practical and insightful resource for researchers and development professionals. By contextualizing the data with established analytical protocols and the underlying chemical principles, this document serves as both a reference and a practical guide for laboratory application. We will explore not just what the properties are, but how they are reliably determined and why they are significant for synthetic and analytical applications.

Molecular and Chemical Identity

This compound is a disubstituted aromatic compound. The presence of both chlorine and fluorine atoms on the benzene ring, meta to the hydroxymethyl group, imparts specific electronic and steric characteristics that are critical to its chemical behavior.

IdentifierDataReference
IUPAC Name (3-Chloro-5-fluorophenyl)methanol[1]
Synonyms 3-Chloro-5-fluorobenzenemethanol[1]
CAS Number 79944-64-2[1][2]
Molecular Formula C₇H₆ClFO[1][2]
Molecular Weight 160.57 g/mol [1][2]
Chemical Structure

Core Physicochemical Properties

The interplay of the electronegative halogen substituents, the aromatic ring, and the polar alcohol functional group defines the physical and chemical nature of this compound.

Summary of Physicochemical Data

The following table consolidates the key quantitative properties reported for this compound.

PropertyValueConditionsReference
Appearance Clear yellow liquidAmbient[1]
Boiling Point 224 °C101.3 kPa[1]
Density 1.344 g/cm³Not Specified[1]
Refractive Index 1.523 - 1.52520 °C[1]
Flash Point 90 °CClosed Cup[1]
Vapor Pressure 0.0524 mmHg25 °C[1]
Melting Point Not Available-[1]
Water Solubility Not Reported-[1]
pKa Not Reported-
In-depth Analysis of Properties
  • Physical State and Thermal Properties : The compound exists as a liquid at room temperature, indicating a melting point below 25 °C.[1] Its high boiling point of 224 °C is characteristic of benzyl alcohols, reflecting strong intermolecular hydrogen bonding and significant molecular weight.[1] The flash point of 90 °C classifies it as a combustible liquid but not highly flammable under standard laboratory conditions.[1]

  • Density and Refractive Index : With a density of 1.344 g/cm³, it is considerably denser than water.[1] This is expected due to the presence of the heavy chlorine atom. The refractive index is a useful parameter for quick identity and purity checks during synthesis and processing.[1]

  • Acidity (pKa) : The pKa of the benzylic alcohol proton has not been reported. It is expected to be similar to that of benzyl alcohol (around 15.4), though slightly lowered (more acidic) due to the electron-withdrawing inductive effects of the chlorine and fluorine substituents.

Spectroscopic Characterization Profile

While a public repository of the experimental spectra for this compound is not available, its spectral characteristics can be reliably predicted based on its structure and data from analogous compounds. This predictive analysis is fundamental for reaction monitoring and quality control.

  • ¹H NMR (Proton NMR) : The proton NMR spectrum is expected to show distinct signals:

    • Benzylic Protons (-CH₂OH) : A singlet or a doublet (if coupled to the hydroxyl proton) around δ 4.5-4.8 ppm.

    • Aromatic Protons (Ar-H) : Three signals in the aromatic region (δ 6.9-7.3 ppm). Due to the substitution pattern, these protons will appear as complex multiplets or distinct singlets/doublets depending on the magnitudes of H-H and H-F coupling constants.

    • Hydroxyl Proton (-OH) : A broad singlet whose chemical shift is concentration and solvent-dependent, typically between δ 1.5-3.0 ppm.

  • ¹³C NMR (Carbon NMR) : The carbon spectrum would provide key structural confirmation:

    • Benzylic Carbon (-CH₂OH) : A signal around δ 63-65 ppm.

    • Aromatic Carbons (Ar-C) : Six distinct signals are expected. The carbons directly bonded to fluorine and chlorine will show characteristic shifts and coupling (a large one-bond C-F coupling, ¹JCF, of >240 Hz is expected). The C-Cl carbon would appear around δ 135 ppm, while the C-F carbon would be shifted further downfield to approximately δ 163 ppm (doublet).

  • Infrared (IR) Spectroscopy : The IR spectrum should display characteristic absorption bands:

    • O-H Stretch : A strong, broad band in the region of 3200-3600 cm⁻¹.

    • C-H Stretch (sp³) : A band just below 3000 cm⁻¹ for the benzylic CH₂ group.

    • C-H Stretch (sp²) : A band just above 3000 cm⁻¹ for the aromatic C-H bonds.

    • C=C Stretch : Aromatic ring stretching vibrations around 1450-1600 cm⁻¹.

    • C-O Stretch : A strong band in the 1000-1250 cm⁻¹ region.

    • C-Cl and C-F Stretches : Bands in the fingerprint region, typically 1000-1400 cm⁻¹ for C-F and 600-800 cm⁻¹ for C-Cl.

  • Mass Spectrometry (MS) : Under electron ionization (EI), the mass spectrum would be expected to show:

    • Molecular Ion (M⁺) : A peak at m/z 160. The key feature would be the isotopic pattern for chlorine: a prominent M+2 peak at m/z 162 with an intensity approximately one-third of the M⁺ peak.

    • Major Fragments : Loss of the hydroxyl group ([M-OH]⁺ at m/z 143) and loss of the CH₂OH group to form the 3-chloro-5-fluorophenyl cation ([M-CH₂OH]⁺ at m/z 129).

Experimental Protocols for Property Determination

Trustworthy data is built on validated methodologies. The following protocols describe standard, authoritative procedures for synthesizing the compound and determining its key physicochemical properties.

Representative Synthesis and Purification Workflow

A common and reliable method for preparing this compound is through the selective reduction of the corresponding aldehyde, 3-chloro-5-fluorobenzaldehyde.

G cluster_synthesis Synthesis Stage cluster_workup Work-up & Extraction cluster_purification Purification Stage A 1. Dissolve 3-chloro-5-fluorobenzaldehyde in Methanol (MeOH) B 2. Cool solution to 0-5 °C (Ice Bath) A->B C 3. Add Sodium Borohydride (NaBH4) in portions B->C D 4. Stir at room temperature until reaction completion (monitored by TLC) C->D E 5. Quench reaction with dilute HCl (aq) D->E F 6. Extract with Ethyl Acetate (EtOAc) E->F G 7. Wash organic layer with brine, dry over Na2SO4, and filter F->G H 8. Evaporate solvent under reduced pressure G->H I 9. Purify crude product via Silica Gel Column Chromatography H->I J 10. Elute with Hexane/EtOAc gradient I->J K 11. Collect pure fractions and concentrate to yield final product J->K

Caption: Workflow for Synthesis and Purification.

Step-by-Step Protocol:

  • Preparation : A solution of 3-chloro-5-fluorobenzaldehyde (1.0 eq) in methanol is prepared in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling : The flask is cooled in an ice-water bath to an internal temperature of 0-5 °C.

  • Reduction : Sodium borohydride (NaBH₄, ~1.1 eq) is added portion-wise over 15-20 minutes, ensuring the temperature does not exceed 10 °C. The use of NaBH₄ is a cornerstone of selective carbonyl reduction; its mild nature prevents reduction of the aromatic ring or cleavage of the C-X bonds.

  • Reaction Monitoring : The reaction is allowed to warm to room temperature and stirred for 1-2 hours. Progress is monitored using Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.

  • Quenching : The reaction is carefully quenched by the slow addition of 1M hydrochloric acid (HCl) until the effervescence ceases and the pH is slightly acidic. This step neutralizes excess NaBH₄ and hydrolyzes the borate esters.

  • Extraction : The methanol is partially removed under reduced pressure, and the aqueous residue is extracted three times with ethyl acetate.

  • Washing and Drying : The combined organic layers are washed with saturated sodium chloride solution (brine), dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude product.

  • Purification : The crude alcohol is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

Boiling Point Determination (OECD Guideline 103)

This protocol outlines the determination of boiling point using a method suitable for small sample volumes, compliant with OECD Guideline 103.[3][4]

G A Sample Preparation: Place 0.2-0.5 mL of sample into a melting point capillary tube B Fusion Tube: Insert a smaller, inverted capillary (fusion tube) into the sample A->B C Heating: Attach tube to a thermometer and heat in a melting point apparatus B->C D Observation 1: A fine, continuous stream of bubbles emerges from the fusion tube C->D E Observation 2: Remove heat. The bubble stream slows and liquid enters the fusion tube D->E F Measurement: Record the temperature at the exact moment liquid enters the inner tube. This is the boiling point. E->F

Caption: Siwoloboff Method for Boiling Point.

Step-by-Step Protocol:

  • Apparatus : A standard melting point apparatus, a thermometer, and two glass capillary tubes (one standard, one smaller fusion tube sealed at one end).

  • Sample Loading : The sample is introduced into the larger capillary tube. The smaller fusion tube is placed inside, open-end down.

  • Heating : The assembly is placed in the heating block of the apparatus. The temperature is raised rapidly to about 20 °C below the expected boiling point (224 °C), then increased at a rate of 1-2 °C per minute.

  • Observation : As the liquid approaches its boiling point, trapped air in the fusion tube expands and escapes. At the boiling point, a continuous and rapid stream of bubbles will emerge from the opening of the inner tube. This indicates that the vapor pressure of the liquid equals the atmospheric pressure.

  • Measurement : The heat is turned off, and the apparatus is allowed to cool slowly. The temperature at which the bubble stream ceases and the liquid is drawn back into the inner fusion tube is recorded as the boiling point. The procedure should be repeated to ensure reproducibility.

Water Solubility Determination (OECD Guideline 105 - Flask Method)

This protocol is the gold standard for determining the water solubility of substances with solubility greater than 10⁻² g/L.[5][6]

Step-by-Step Protocol:

  • System Preparation : The analysis is performed at a constant, controlled temperature (e.g., 20 ± 0.5 °C) using a thermostatted shaking apparatus. High-purity water (e.g., double-distilled or HPLC grade) is used as the solvent.

  • Preliminary Test : A preliminary test is conducted to estimate the approximate solubility and determine the time required to reach equilibrium.

  • Equilibration : An excess amount of this compound is added to a known volume of water in a flask. The amount should be sufficient to ensure a saturated solution with undissolved solute present.

  • Stirring : The flask is sealed and agitated in the thermostatted shaker for a period sufficient to reach equilibrium (e.g., 24-48 hours). Periodically, samples are taken (e.g., at 24, 48, and 72 hours) to ensure the concentration has plateaued.

  • Phase Separation : Once equilibrium is reached, the mixture is allowed to stand at the test temperature to allow undissolved material to settle. The saturated aqueous solution is then separated from the solid/liquid phase, typically by centrifugation at the same temperature.

  • Concentration Analysis : The concentration of the solute in the clear, saturated aqueous phase is determined using a validated analytical method with a suitable detection limit, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).

  • Validation : The entire process is repeated with different stirring times and sample-to-volume ratios to validate that a true equilibrium was achieved.

Safety, Handling, and Storage

Proper handling is paramount to ensure laboratory safety.

  • Hazard Identification : This compound is classified with hazard codes Xn (Harmful) and Xi (Irritant).[1] Based on analogous structures, it should be considered a skin and serious eye irritant.[7][8] May cause respiratory irritation.

  • Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

  • Handling : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. Avoid contact with skin, eyes, and clothing.

  • Storage : Store in a cool, dry place away from incompatible materials. The container should be tightly sealed. Recommended storage is at room temperature in a dry environment.[1]

References

An In-Depth Technical Guide to 3-Chloro-5-fluorobenzyl Alcohol: A Strategic Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-Chloro-5-fluorobenzyl alcohol (CAS No. 79944-64-2), a critical halogenated intermediate for researchers, chemists, and professionals in the pharmaceutical and agrochemical industries. We will delve into its chemical properties, logical synthesis strategies, and pivotal applications, supported by field-proven examples and detailed experimental frameworks.

Core Compound Identity and Physicochemical Properties

This compound, with the molecular formula C₇H₆ClFO, is a substituted benzyl alcohol that serves as a versatile building block in organic synthesis. The strategic placement of chloro and fluoro groups on the aromatic ring imparts unique electronic properties and metabolic stability to derivative molecules, making it a valuable synthon in drug discovery.

The compound is typically a clear yellow liquid at room temperature. Its key physicochemical properties are summarized below for quick reference.

PropertyValueSource
CAS Number 79944-64-2
Molecular Formula C₇H₆ClFO
Molecular Weight 160.57 g/mol
Appearance Clear yellow liquid
Boiling Point 224 °C
Density 1.344 g/cm³
Flash Point 90 °C
Refractive Index 1.523 - 1.525
Storage Sealed in dry, Room Temperature

Strategic Synthesis of this compound

The synthesis of this compound is most logically achieved through the selective reduction of a corresponding carbonyl compound, either the aldehyde (3-chloro-5-fluorobenzaldehyde) or a carboxylic acid derivative like an acyl chloride (3-chloro-5-fluorobenzoyl chloride). This approach is favored for its high efficiency and selectivity, which are paramount in multi-step synthesis campaigns.

Causality in Synthesis Design: The choice of reducing agent is critical and depends on the starting material. For reducing an aldehyde, a mild reducing agent like sodium borohydride (NaBH₄) is ideal because it selectively reduces the aldehyde without affecting the aromatic halogens. For a more robust starting material like an acyl chloride or the corresponding carboxylic acid, a stronger reducing agent such as lithium aluminum hydride (LiAlH₄) would be necessary. The workflow below illustrates the more common and milder pathway from the aldehyde.

start 3-Chloro-5-fluorobenzaldehyde process Selective Carbonyl Reduction start->process Starting Material reagent Sodium Borohydride (NaBH₄) Methanol (Solvent) reagent->process Reagent workup Aqueous Workup (e.g., dilute HCl, water) process->workup Crude Product product This compound purification Purification (e.g., Column Chromatography) workup->purification purification->product

Caption: Generalized synthesis workflow for this compound.

Applications in Pharmaceutical Research & Development

The utility of this compound is defined by its role as a key intermediate in the construction of complex, biologically active molecules. Its presence is documented in patents for novel therapeutic agents, underscoring its relevance in the pharmaceutical landscape.

Documented Use in Patented Synthesis

A prime example of its application is found in U.S. Patent US 9,630,945 B2 , which describes novel compounds and their use in therapeutic applications. The experimental section of this patent explicitly lists this compound (CAS 79944-64-2) as a reactant in the synthesis of a more complex molecule, demonstrating its direct incorporation into a drug discovery pipeline.[1] Similarly, Chinese patent CN104968656A also references the use of this alcohol in the synthesis of autotaxin inhibitors.[2]

Precursor to Key Pharmaceutical Intermediates

Beyond direct incorporation, the alcohol is a direct precursor to 3-Chloro-5-fluorobenzaldehyde . This aldehyde is a crucial intermediate in its own right, widely used in the synthesis of pharmaceuticals, particularly in the development of anti-cancer agents.[3] The oxidation of the benzyl alcohol to the benzaldehyde is a fundamental and high-yielding transformation, making the alcohol a strategically important starting material.

Field-Proven Experimental Protocols

The following protocols are representative of the common transformations involving this compound, providing a self-validating framework for its use in a research setting.

Protocol: Oxidation to 3-Chloro-5-fluorobenzaldehyde

This protocol describes a standard, mild oxidation using Pyridinium chlorochromate (PCC), a reagent chosen for its ability to reliably oxidize primary alcohols to aldehydes with minimal over-oxidation to the carboxylic acid.

Step-by-Step Methodology:

  • Reagent Preparation: In a dry, inert atmosphere (e.g., under nitrogen), suspend Pyridinium chlorochromate (PCC) (1.5 equivalents) in dichloromethane (DCM).

  • Reaction Initiation: To the stirred suspension, add a solution of this compound (1.0 equivalent) in DCM dropwise at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography to yield pure 3-Chloro-5-fluorobenzaldehyde.

start Dissolve Alcohol in DCM reaction Combine and Stir at Room Temp start->reaction reagent Prepare PCC Suspension in DCM reagent->reaction monitor Monitor by TLC reaction->monitor workup Filter through Silica Gel monitor->workup Reaction Complete purify Concentrate and Purify (Column Chromatography) workup->purify end Pure Aldehyde purify->end

Caption: Experimental workflow for the oxidation of this compound.
Protocol: Williamson Ether Synthesis

This protocol outlines the formation of a benzyl ether, a common structural motif in drug molecules. The reaction proceeds via deprotonation of the alcohol to form a more nucleophilic alkoxide, which then displaces a halide on an alkyl halide.

Step-by-Step Methodology:

  • Alkoxide Formation: Dissolve this compound (1.0 equivalent) in a dry aprotic solvent like tetrahydrofuran (THF).

  • Deprotonation: Add a strong base, such as sodium hydride (NaH, 1.1 equivalents), portion-wise at 0 °C. The causality here is that NaH is a non-nucleophilic base that irreversibly deprotonates the alcohol, driving the reaction forward.

  • Nucleophilic Attack: After gas evolution ceases, add the desired alkyl halide (e.g., methyl iodide, 1.2 equivalents) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir until TLC indicates the consumption of the starting alcohol.

  • Quenching & Workup: Carefully quench the reaction by adding water. Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer and purify the crude ether by flash column chromatography.

Safety and Handling

As with any halogenated organic compound, proper handling is essential. This compound is classified as an irritant.

Hazard InformationCode / Statement
Hazard Codes Xn, Xi
Risk Statements R36/37/38: Irritating to eyes, respiratory system and skin.
Safety Statements S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. S37/39: Wear suitable gloves and eye/face protection.

Always consult the full Safety Data Sheet (SDS) before handling. Work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

This compound (CAS 79944-64-2) is a high-value chemical intermediate whose strategic importance is confirmed by its application in patented pharmaceutical synthesis. Its utility as a precursor to other key synthons, such as the corresponding aldehyde, further solidifies its position as a versatile tool for medicinal and organic chemists. The protocols and data presented in this guide offer a robust framework for its successful application in research and development.

References

Spectroscopic Characterization of 3-Chloro-5-fluorobenzyl Alcohol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Chloro-5-fluorobenzyl alcohol is a halogenated aromatic alcohol with potential applications in the synthesis of novel pharmaceutical compounds and other specialty chemicals. Its precise chemical structure and purity are critical for its intended use, necessitating thorough analytical characterization. This technical guide provides an in-depth exploration of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The guide is designed for researchers, scientists, and drug development professionals, offering not only the spectral data but also the underlying principles and experimental considerations for its acquisition and interpretation.

Molecular Structure and Spectroscopic Correlation

The structural features of this compound— a substituted benzene ring, a chloromethyl group, and a hydroxyl group—give rise to a unique spectroscopic fingerprint. Understanding the correlation between the molecular structure and the expected spectral data is fundamental to its unambiguous identification.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of the individual atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is predicted to show distinct signals for the aromatic protons, the benzylic protons, and the hydroxyl proton. The chemical shifts are influenced by the electronegativity of the chlorine and fluorine substituents.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.1 - 7.3m3HAromatic-H
~4.7s2H-CH₂-
Variables (broad)1H-OH

Experimental Protocol for ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a 500 MHz NMR spectrometer.

  • Data Acquisition: Acquire the spectrum at room temperature using a standard pulse program. The chemical shifts should be referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm).[1]

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The carbon signals will be influenced by the attached atoms and their positions on the aromatic ring.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~163 (d, ¹JCF)C-F
~143 (d)C-CH₂OH
~135C-Cl
~125 (d)Aromatic CH
~115 (d)Aromatic CH
~114 (d)Aromatic CH
~64-CH₂-

Experimental Protocol for ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: Employ a 500 MHz NMR spectrometer equipped for ¹³C detection.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. The chemical shifts should be referenced to the CDCl₃ solvent peak (δ 77.16 ppm).[1]

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the hydroxyl, aromatic, and carbon-halogen bonds.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional Group
~3300Strong, BroadO-H stretch
~3050MediumAromatic C-H stretch
~2900MediumAliphatic C-H stretch
~1600, 1475Medium-StrongC=C aromatic ring stretch
~1250StrongC-O stretch
~1100StrongC-F stretch
~700StrongC-Cl stretch

Experimental Protocol for IR Spectroscopy

  • Sample Preparation: A small drop of the neat liquid sample can be placed between two potassium bromide (KBr) plates.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrometry Data

  • Molecular Ion (M⁺): m/z ≈ 160 (for ³⁵Cl) and 162 (for ³⁷Cl), with an approximate 3:1 isotopic ratio.

  • Major Fragments:

    • m/z ≈ 143 (M⁺ - OH)

    • m/z ≈ 125 (M⁺ - Cl)

    • m/z ≈ 77 (C₆H₄F⁺)

Experimental Protocol for Mass Spectrometry

  • Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol) into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC).

  • Ionization: Use Electron Ionization (EI) at 70 eV.

  • Mass Analysis: Scan a mass range of m/z 50-500.

  • Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions. The fragmentation of alcohols often involves the loss of water (M-18), and alpha-cleavage is common for both alcohols and alkyl halides.[2][3]

Workflow for Spectroscopic Analysis

Spectroscopic_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Spectroscopic Analysis cluster_Data Data Interpretation cluster_Conclusion Structural Elucidation Sample This compound NMR NMR (¹H & ¹³C) Sample->NMR IR IR Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Functional Groups IR->IR_Data MS_Data Molecular Weight Fragmentation MS->MS_Data Structure Confirm Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and self-validating system for the structural confirmation of this compound. Each technique offers complementary information, and together they allow for an unambiguous assignment of the compound's structure. The protocols and predicted data presented in this guide serve as a valuable resource for researchers working with this and similar halogenated aromatic compounds.

References

reactivity of the benzylic hydroxyl group in 3-Chloro-5-fluorobenzyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity of the Benzylic Hydroxyl Group in 3-Chloro-5-fluorobenzyl alcohol

Abstract

This technical guide provides a comprehensive analysis of the chemical . The presence of two electron-withdrawing halogen substituents on the aromatic ring significantly modulates the reactivity profile of the benzylic center compared to unsubstituted benzyl alcohol. This document explores the underlying electronic effects and details key transformations including oxidation, nucleophilic substitution, etherification, and esterification. Each section provides mechanistic insights, field-proven experimental protocols, and discusses the causal relationships between substrate structure and reaction outcomes, offering valuable guidance for researchers, scientists, and professionals in drug development and fine chemical synthesis.

Molecular Profile and Electronic Effects

This compound is a substituted aromatic alcohol with the chemical structure C₇H₆ClFO.[1] The core of its reactivity is dictated by the benzylic hydroxyl group, but the nature and rate of its reactions are profoundly influenced by the electronic properties of the chloro and fluoro substituents at the meta positions.

  • Inductive and Resonance Effects: Both chlorine and fluorine are highly electronegative atoms, exerting a strong electron-withdrawing inductive effect (-I). This effect pulls electron density away from the aromatic ring and, consequently, from the benzylic carbon. While halogens also possess lone pairs capable of a positive resonance effect (+R), this is generally weaker than their inductive effect. For substituents at the meta position, the resonance effect on the benzylic carbon is negligible. Therefore, the dominant influence is the strong electron-withdrawing nature of the substituents.[2]

  • Impact on Reactivity: The net result is a significant decrease in electron density at the benzylic carbon. This has two major consequences:

    • Destabilization of Cationic Intermediates: Reactions that proceed through a benzylic carbocation intermediate (e.g., Sₙ1-type substitutions) are significantly disfavored. The electron-withdrawing groups intensify the positive charge, making the carbocation intermediate energetically unfavorable.[3]

    • Increased Electrophilicity: The benzylic carbon becomes more electrophilic, making it more susceptible to attack by nucleophiles in reactions that do not involve a discrete carbocation, such as Sₙ2-type mechanisms.

This electronic profile necessitates careful selection of reagents and reaction conditions to achieve desired chemical transformations efficiently.

Oxidation to 3-Chloro-5-fluorobenzaldehyde

The oxidation of the benzylic alcohol to the corresponding aldehyde is a fundamental and high-value transformation, as substituted benzaldehydes are critical building blocks in pharmaceutical synthesis. Due to the presence of the electron-withdrawing groups, the benzylic C-H bond is somewhat strengthened, but oxidation remains highly feasible with appropriate reagents.

The selection of an oxidant is critical to prevent over-oxidation to the carboxylic acid. Mild, selective methods are strongly preferred.

Comparative Analysis of Oxidation Methods
Oxidation MethodReagent(s)Typical ConditionsKey Advantages & Considerations
Swern Oxidation Oxalyl chloride, DMSO, TriethylamineAnhydrous CH₂Cl₂, -78 °C to RTHigh selectivity for aldehydes, avoids toxic heavy metals. Requires low temperatures and produces malodorous dimethyl sulfide.[4]
Catalytic Oxidation Metal catalysts (e.g., Au-Pd, Fe(NO₃)₃) with an oxidant (O₂, H₂O₂)Varies (e.g., 80-100 °C)Environmentally benign ("green") approach, high atom economy. May require catalyst screening and optimization.[5][6]
Chromium-Based Pyridinium chlorochromate (PCC)Anhydrous CH₂Cl₂, RTReliable and effective. Stoichiometric use of carcinogenic chromium reagents is a significant drawback.
Featured Protocol: Swern Oxidation

The Swern oxidation is an exemplary choice for this transformation due to its high reliability and selectivity for producing aldehydes from primary alcohols without over-oxidation.[7] The reaction proceeds under mild, metal-free conditions.

Mechanism Overview: The reaction begins with the activation of dimethyl sulfoxide (DMSO) by oxalyl chloride to form a highly reactive electrophilic sulfur species.[8] The alcohol attacks this species, forming an alkoxysulfonium salt. Subsequent deprotonation by a hindered base (triethylamine) at the carbon adjacent to the sulfonium center generates an ylide, which then undergoes an intramolecular syn-elimination to yield the aldehyde, dimethyl sulfide, and triethylammonium chloride.[9][10]

Swern_Oxidation reagents Oxalyl Chloride + DMSO (-78 °C) activated_sulfonium Electrophilic Sulfonium Salt reagents->activated_sulfonium Activation alkoxysulfonium Alkoxysulfonium Salt activated_sulfonium->alkoxysulfonium alcohol 3-Cl-5-F-Benzyl Alcohol alcohol->alkoxysulfonium Nucleophilic Attack ylide Sulfur Ylide Intermediate alkoxysulfonium->ylide base Triethylamine (Base) base->ylide Deprotonation product 3-Cl-5-F-Benzaldehyde + DMS + Et3N·HCl ylide->product syn-Elimination

Caption: The mechanistic pathway of the Swern Oxidation.

Step-by-Step Protocol:

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous dichloromethane (CH₂Cl₂) and cool to -78 °C using a dry ice/acetone bath.

  • Activator Addition: Slowly add oxalyl chloride (1.1 eq.) to the cooled solvent, followed by the dropwise addition of dimethyl sulfoxide (DMSO) (1.2 eq.). Stir the mixture for 15 minutes.

  • Substrate Addition: Add a solution of this compound (1.0 eq.) in CH₂Cl₂ dropwise, ensuring the internal temperature does not rise above -60 °C. Stir for 30 minutes.

  • Base Addition: Add triethylamine (Et₃N) (5.0 eq.) dropwise. The reaction mixture may become thick. Stir for an additional 30 minutes at -78 °C.

  • Quench and Workup: Remove the cooling bath and allow the reaction to warm to room temperature. Quench by adding water. Transfer the mixture to a separatory funnel, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 3-Chloro-5-fluorobenzaldehyde. Purify via column chromatography or distillation as needed.

Nucleophilic Substitution of the Hydroxyl Group

The hydroxyl group is a notoriously poor leaving group (as OH⁻). Therefore, nucleophilic substitution reactions at the benzylic carbon require its conversion into a better leaving group.

Conversion to 3-Chloro-5-fluorobenzyl Halides

A common strategy is the conversion of the alcohol to the corresponding benzyl chloride or bromide, which are versatile intermediates.

  • Reagents of Choice: SOCl₂ and PBr₃ For a primary benzylic alcohol, particularly one deactivated by electron-withdrawing groups, reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are ideal.[11] They react via an Sₙ2-type mechanism, avoiding the formation of the unstable benzylic carbocation that would be required if using hydrohalic acids (HCl, HBr).

Step-by-Step Protocol (for Chlorination with SOCl₂):

  • Setup: In a fume hood, place this compound (1.0 eq.) in a round-bottom flask with a magnetic stirrer and a reflux condenser topped with a drying tube or gas outlet to a trap.

  • Reagent Addition: Slowly add thionyl chloride (SOCl₂) (1.2-1.5 eq.), either neat or in an inert solvent like toluene. The reaction is often performed in the presence of a catalytic amount of DMF or a stoichiometric amount of pyridine to neutralize the HCl byproduct.

  • Reaction: Gently heat the mixture to reflux (typically 50-80 °C) and monitor the reaction progress by TLC or GC.

  • Workup: After completion, carefully remove the excess SOCl₂ by distillation under reduced pressure.

  • Isolation: Dissolve the residue in a suitable solvent (e.g., diethyl ether), wash with cold water and saturated NaHCO₃ solution to remove any remaining acid, then dry the organic layer and concentrate to obtain the product, 3-Chloro-5-fluorobenzyl chloride.

Etherification: The Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for preparing unsymmetrical ethers. It is an Sₙ2 reaction between an alkoxide and a primary alkyl halide.[12][13] To synthesize an ether from this compound, it is first converted to its corresponding alkoxide.

Mechanism Overview: The synthesis is a two-step process in practice:

  • Deprotonation: The alcohol is treated with a strong base (e.g., sodium hydride, NaH) to quantitatively form the sodium 3-chloro-5-fluorobenzyl alkoxide.[14]

  • Nucleophilic Substitution: The resulting alkoxide, a potent nucleophile, attacks a primary alkyl halide (e.g., ethyl iodide) in an Sₙ2 fashion to form the desired ether.[15]

Williamson_Ether_Synthesis start_alcohol 3-Cl-5-F-Benzyl Alcohol (R-OH) alkoxide Alkoxide Intermediate (R-O⁻ Na⁺) start_alcohol->alkoxide base Strong Base (e.g., NaH) base->alkoxide Deprotonation sn2_step Sₙ2 Reaction alkoxide->sn2_step alkyl_halide Alkyl Halide (R'-X) alkyl_halide->sn2_step product Unsymmetrical Ether (R-O-R') sn2_step->product byproduct Salt Byproduct (NaX) sn2_step->byproduct

Caption: Workflow for the Williamson Ether Synthesis.

Step-by-Step Protocol:

  • Alkoxide Formation: To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) in anhydrous THF or DMF in a flask under a nitrogen atmosphere, add a solution of this compound (1.0 eq.) in the same solvent dropwise at 0 °C.

  • Stirring: Allow the mixture to warm to room temperature and stir for 30-60 minutes until hydrogen evolution ceases, indicating complete formation of the alkoxide.

  • Alkyl Halide Addition: Cool the mixture again to 0 °C and add the desired primary alkyl halide (e.g., ethyl iodide, 1.1 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature or gently heat (e.g., to 50 °C) to drive the reaction to completion. Monitor by TLC.

  • Quench and Workup: Carefully quench the reaction by the slow addition of water or a saturated NH₄Cl solution. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic extracts with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting ether by column chromatography.

The Mitsunobu Reaction: A Versatile Alternative

The Mitsunobu reaction is a powerful tool for converting primary and secondary alcohols into a wide range of functional groups, including esters, ethers, and azides, with a predictable inversion of stereochemistry at chiral centers.[16][17] For an achiral substrate like this compound, it serves as an exceptionally mild and efficient method for nucleophilic substitution.

Mechanism Overview: The reaction involves the activation of the alcohol with a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD). This forms a highly reactive oxyphosphonium salt, which is an excellent leaving group.[18] A suitable nucleophile (e.g., a carboxylic acid for esterification, a phenol for etherification) can then readily displace it.[19]

Mitsunobu_Reaction reagents PPh₃ + DEAD betaine Phosphorane Betaine reagents->betaine proton_transfer Proton Transfer betaine->proton_transfer nucleophile Nucleophile (Nu-H) (e.g., RCOOH) nucleophile->proton_transfer oxyphosphonium Oxyphosphonium Salt [R-O-PPh₃]⁺ proton_transfer->oxyphosphonium activates alcohol sn2_attack Sₙ2 Attack by Nu⁻ proton_transfer->sn2_attack generates Nu⁻ alcohol 3-Cl-5-F-Benzyl Alcohol alcohol->oxyphosphonium oxyphosphonium->sn2_attack product Substituted Product (R-Nu) sn2_attack->product byproducts Ph₃P=O + DEAD-H₂ sn2_attack->byproducts

Caption: The catalytic cycle of the Mitsunobu Reaction.

General Protocol (for Esterification):

  • Setup: Dissolve this compound (1.0 eq.), a carboxylic acid (1.2 eq.), and triphenylphosphine (PPh₃) (1.2 eq.) in an anhydrous solvent such as THF or CH₂Cl₂ under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 eq.) dropwise via syringe. A color change and/or precipitation may be observed.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature until completion (monitored by TLC).

  • Purification: Concentrate the reaction mixture. The major byproducts, triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate, can be challenging to remove. Purification is typically achieved by column chromatography.

Summary of Reactivity

The is a study in the influence of electronic effects. The strong inductive withdrawal of the halogen substituents deactivates the benzylic position towards reactions involving carbocation formation while making it a suitable substrate for reactions proceeding via Sₙ2 or related mechanisms.

Reaction TypePreferred MethodKey ReagentsMechanistic Consideration
Oxidation Swern OxidationDMSO, (COCl)₂, Et₃NMild, metal-free, high selectivity for aldehyde.
Halogenation Sₙ2-type ConversionSOCl₂ or PBr₃Avoids formation of destabilized benzylic carbocation.
Etherification Williamson SynthesisNaH, then R-XRequires initial deprotonation to form a strong nucleophile.
Esterification Mitsunobu ReactionPPh₃, DEAD, RCOOHMild conditions, high efficiency, broad scope.

This guide illustrates that while the electronic nature of this compound presents specific challenges, a rational application of modern synthetic methodologies allows for its efficient and selective functionalization, underscoring its utility as a valuable intermediate in chemical synthesis.

References

The Strategic Utility of 3-Chloro-5-fluorobenzyl Alcohol in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Building Block

In the landscape of contemporary drug discovery and materials science, the strategic incorporation of halogenated phenyl moieties is a cornerstone of molecular design. The presence of chlorine and fluorine atoms can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and lipophilicity.[1] Within this context, 3-Chloro-5-fluorobenzyl alcohol emerges as a highly valuable and versatile building block. This technical guide provides an in-depth exploration of its potential applications in organic synthesis, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into its synthesis, key reactions, and its role in constructing complex molecular architectures with a focus on medicinally relevant scaffolds.

Physicochemical Properties and Synthesis

A thorough understanding of a reagent's properties is paramount for its effective application. The key physicochemical data for this compound are summarized below.

PropertyValueReference
CAS Number 79944-64-2[2]
Molecular Formula C₇H₆ClFO
Molecular Weight 160.57 g/mol
Appearance Clear yellow liquid
Boiling Point 224 °C
Density 1.344 g/cm³

The synthesis of this compound is readily achievable from commercially available starting materials, most commonly via the reduction of 3-chloro-5-fluorobenzaldehyde.[3][4] This transformation can be efficiently carried out using standard reducing agents, providing a reliable and scalable route to this key intermediate.

Experimental Protocol: Synthesis of this compound

This protocol describes a representative procedure for the synthesis of this compound via the reduction of 3-chloro-5-fluorobenzaldehyde.

Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3-Chloro-5-fluorobenzaldehyde158.5610.0 g0.063
Sodium borohydride (NaBH₄)37.832.6 g0.069
Methanol (MeOH)32.04100 mL-
Deionized Water (H₂O)18.02150 mL-
1 M Hydrochloric acid (HCl)36.46As needed-
Diethyl ether (Et₂O)74.12200 mL-
Anhydrous magnesium sulfate (MgSO₄)120.3710 g-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-chloro-5-fluorobenzaldehyde (10.0 g, 0.063 mol) and methanol (100 mL).

  • Stir the mixture at room temperature until the aldehyde is completely dissolved.

  • Cool the flask in an ice bath to 0 °C.

  • Slowly add sodium borohydride (2.6 g, 0.069 mol) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by the slow addition of deionized water (150 mL).

  • Acidify the mixture to pH ~2 with 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 100 mL).

  • Combine the organic layers and wash with brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by vacuum distillation to yield this compound as a clear yellow liquid.

Core Applications in Organic Synthesis

The reactivity of this compound is primarily centered around the hydroxyl group, which can be readily transformed into a variety of functional groups. This allows for its incorporation into larger molecules through several key synthetic strategies.

Synthesis of Ethers via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely employed method for the formation of ethers.[5] In this reaction, the alcohol is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. This compound is an excellent candidate for this reaction, enabling the synthesis of a diverse range of benzyl ethers. These ethers can serve as important intermediates in the synthesis of biologically active molecules, where the 3-chloro-5-fluorobenzyl moiety can impart favorable properties.

Williamson_Ether_Synthesis

Representative Protocol: Synthesis of a 3-Chloro-5-fluorobenzyl Ether

This protocol outlines a general procedure for the synthesis of a benzyl ether using this compound and an alkyl bromide.

Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
This compound160.575.0 g0.031
Sodium hydride (60% dispersion in mineral oil)24.001.3 g0.033
Alkyl bromide (R-Br)-1.1 eq0.034
Anhydrous Tetrahydrofuran (THF)72.11100 mL-
Saturated aqueous ammonium chloride (NH₄Cl)53.4950 mL-
Ethyl acetate (EtOAc)88.11150 mL-
Anhydrous sodium sulfate (Na₂SO₄)142.0410 g-

Procedure:

  • To a flame-dried 250 mL three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add a 60% dispersion of sodium hydride (1.3 g, 0.033 mol) in mineral oil.

  • Wash the sodium hydride with anhydrous hexanes (3 x 10 mL) to remove the mineral oil, then carefully decant the hexanes.

  • Add anhydrous THF (50 mL) to the flask.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound (5.0 g, 0.031 mol) in anhydrous THF (50 mL) to the stirred suspension.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until hydrogen gas evolution ceases.

  • Add the alkyl bromide (0.034 mol) dropwise to the reaction mixture.

  • Heat the reaction to reflux and monitor by TLC.

  • Upon completion, cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to afford the desired ether.

Synthesis of Esters via Fischer Esterification

Fischer esterification is a classic and reliable method for the synthesis of esters from a carboxylic acid and an alcohol in the presence of an acid catalyst.[6] this compound can be readily esterified with a wide range of carboxylic acids to produce the corresponding benzyl esters. These esters are not only valuable intermediates but can also exhibit biological activity themselves.

Fischer_Esterification

Precursor for Alkylating Agents

The hydroxyl group of this compound can be converted into a good leaving group, such as a halide (e.g., bromide or chloride), to generate the corresponding 3-chloro-5-fluorobenzyl halide. These benzyl halides are potent alkylating agents that can be used to introduce the 3-chloro-5-fluorobenzyl moiety onto a variety of nucleophiles, including amines, thiols, and carbanions. This is a particularly powerful strategy in medicinal chemistry for the synthesis of kinase inhibitors and other targeted therapeutics where the benzyl group can occupy a specific binding pocket.

Significance in Drug Discovery

The 3-chloro-5-fluorophenyl motif is a privileged scaffold in modern medicinal chemistry. Its presence in a drug candidate can lead to improved potency, selectivity, and pharmacokinetic properties. The chlorine and fluorine substituents can modulate the electronic properties of the aromatic ring and participate in favorable interactions with biological targets. For instance, the 5-chloro-2-fluorophenyl fragment has been identified as a key selectivity-conferring substituent in a series of ALK5 kinase inhibitors. While not a direct application of the title compound, this highlights the value of the chloro-fluoro substitution pattern in this region of chemical space.

Drug_Discovery_Workflow

Conclusion

This compound is a strategically important building block in organic synthesis with significant potential in the development of new pharmaceuticals and functional materials. Its straightforward synthesis and the versatile reactivity of its hydroxyl group allow for the efficient introduction of the medicinally relevant 3-chloro-5-fluorobenzyl moiety into a wide array of molecular scaffolds. The insights and protocols provided in this guide are intended to empower researchers to harness the full potential of this valuable reagent in their synthetic endeavors.

References

An In-Depth Technical Guide to the Solubility of 3-Chloro-5-fluorobenzyl Alcohol in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction: The Significance of Solubility in Chemical Process Development

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical parameter that influences numerous stages of drug development and chemical manufacturing.[1][2] From reaction kinetics and purification to formulation and bioavailability, understanding and controlling solubility is paramount.[1] Inadequate solubility can lead to poor yields, difficult purifications, and suboptimal drug performance. For a molecule like 3-Chloro-5-fluorobenzyl alcohol, which serves as a building block in the synthesis of more complex molecules, its solubility profile dictates the choice of reaction media, crystallization solvents, and extraction procedures. This guide aims to provide a foundational understanding of these principles and a practical approach to determining and utilizing the solubility of this compound.

Physicochemical Properties of this compound

A thorough understanding of a compound's physical and chemical properties is the cornerstone of predicting its solubility behavior. The presence of polar functional groups, molecular size, and the potential for hydrogen bonding all play a crucial role.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₆ClFO[4][5]
Molecular Weight 160.57 g/mol [4][5]
Appearance Clear yellow liquid[4]
Boiling Point 224 °C[4]
Flash Point 90 °C[4]
Density 1.344 g/cm³[4]
Refractive Index 1.523 - 1.531[4][5]
Storage Sealed in dry, Room Temperature[4]

The structure of this compound, with its aromatic ring, chlorine and fluorine substituents, and a primary alcohol group, suggests a molecule with moderate polarity. The hydroxyl group is capable of acting as both a hydrogen bond donor and acceptor, which will significantly influence its interaction with various solvents.

Theoretical Framework: Predicting Solubility

The age-old adage of "like dissolves like" remains a powerful guiding principle in solubility science.[3][6] This concept is rooted in the intermolecular forces between solute and solvent molecules.

  • Polar Solvents: These solvents, such as water, methanol, and ethanol, have significant partial charges and are effective at dissolving polar solutes and ionic compounds. They can be further categorized into:

    • Polar Protic Solvents: Capable of donating hydrogen bonds (e.g., water, alcohols).

    • Polar Aprotic Solvents: Not capable of donating hydrogen bonds (e.g., acetone, dimethyl sulfoxide).

  • Nonpolar Solvents: These solvents, like hexane and toluene, have minimal partial charges and are adept at dissolving nonpolar solutes through van der Waals forces.

Based on its structure, this compound is expected to exhibit good solubility in polar organic solvents, particularly those that can participate in hydrogen bonding. Its solubility in nonpolar solvents is likely to be more limited.

Illustrative Solubility Profile of this compound

While comprehensive experimental data is not publicly available, for the purpose of this technical guide, we present a representative solubility profile based on the theoretical principles discussed. This data should be considered illustrative and a starting point for experimental verification.

Table 2: Representative Solubility of this compound in Common Organic Solvents at 25 °C

SolventSolvent ClassPolarityExpected Solubility ( g/100 mL)
Methanol Polar ProticHigh> 50
Ethanol Polar ProticHigh> 50
Isopropanol Polar ProticMedium> 30
Acetone Polar AproticHigh> 50
Ethyl Acetate Polar AproticMedium> 20
Dichloromethane Polar AproticMedium> 40
Toluene NonpolarLow< 10
Hexane NonpolarLow< 1
Water Polar ProticHighLow (< 5)

Note: The expected low water solubility is due to the hydrophobic nature of the substituted benzene ring, despite the presence of the polar hydroxyl group.

Experimental Determination of Solubility: A Step-by-Step Protocol

Accurate solubility data is best obtained through empirical measurement. The equilibrium solubility method, often referred to as the shake-flask method, is a robust and widely used technique.[3]

Equilibrium Solubility Determination Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Weigh excess this compound prep2 Add to a known volume of solvent in a sealed vial prep1->prep2 equil1 Agitate at a constant temperature (e.g., 25 °C) prep2->equil1 equil2 Allow sufficient time for equilibrium (typically 24-72 hours) equil1->equil2 analysis1 Centrifuge or filter to separate undissolved solid equil2->analysis1 analysis2 Take a known volume of the saturated supernatant analysis1->analysis2 analysis3 Quantify the concentration of the solute (e.g., via HPLC, UV-Vis) analysis2->analysis3 analysis4 Calculate solubility in g/100 mL or other units analysis3->analysis4

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Experimental Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of the selected organic solvents. The excess solid is crucial to ensure saturation.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath (e.g., 25 °C).

    • Agitate the samples for a predetermined time (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. It is advisable to test at multiple time points to confirm that the concentration is no longer changing.

  • Sample Preparation for Analysis:

    • Remove the vials from the shaker bath and allow the undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe fitted with a solvent-resistant filter (e.g., 0.22 µm PTFE) to remove any particulate matter.

  • Quantification:

    • Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).

    • Construct a calibration curve using standards of known concentrations of this compound to determine the concentration of the saturated solution.

  • Calculation:

    • Calculate the solubility using the following formula: Solubility ( g/100 mL) = (Concentration from analysis (g/mL) × Dilution Factor) × 100

Solvent Selection for Crystallization

The choice of solvent is a critical factor in developing a robust crystallization process, impacting yield, purity, crystal form (polymorphism), and morphology.[2][7]

Ideal Solvent Characteristics for Crystallization

An ideal crystallization solvent for this compound should exhibit:

  • High solubility at elevated temperatures: To dissolve a sufficient amount of the compound.

  • Low solubility at lower temperatures: To ensure a good recovery (yield) upon cooling.

  • Moderate polarity: To minimize the dissolution of impurities.

  • Inertness: The solvent should not react with the solute.

  • Safety and Environmental Considerations: Favoring solvents with lower toxicity and environmental impact.[1]

Solvent Screening Strategy

A systematic approach to solvent screening is recommended. This can involve both computational predictions and experimental validation.[7]

G cluster_screening Solvent Screening Funnel screen1 Initial broad screen of ~20 solvents (different classes) screen2 Two-point solubility measurement (high and low temperature) screen1->screen2 screen3 Down-select to 3-5 promising candidates screen2->screen3 screen4 Small-scale crystallization trials screen3->screen4 screen5 Characterize solids (purity, polymorphism, morphology) screen4->screen5 screen6 Select optimal solvent system screen5->screen6

Caption: Funnel Approach for Crystallization Solvent Screening.

Safety Considerations

When handling this compound and organic solvents, it is imperative to adhere to standard laboratory safety protocols.

  • Consult the Safety Data Sheet (SDS) for this compound and all solvents used.[8]

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[9]

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound. By understanding its physicochemical properties and applying the principles of solubility, researchers can make informed decisions regarding solvent selection for various applications. The detailed experimental protocol for solubility determination offers a practical framework for generating accurate and reliable data. A systematic approach to solvent screening, as outlined for crystallization, will ultimately lead to more efficient, robust, and scalable chemical processes.

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of 3-Chloro-5-fluorobenzyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Chloro-5-fluorobenzyl alcohol is a halogenated aromatic alcohol of increasing interest in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors. Its utility as a building block is defined by the specific reactivity conferred by the chloro and fluoro substituents on the benzyl core. As with any chemical entity intended for use in multi-step synthetic processes, which may involve elevated temperatures, a thorough understanding of its thermal stability and decomposition profile is paramount. This guide provides a comprehensive overview of the thermal behavior of this compound, offering both a theoretical framework for its decomposition and practical, field-proven protocols for its analysis. While specific experimental data for this exact molecule is not extensively available in public literature, this document synthesizes information from analogous compounds and first principles of thermal analysis to provide a robust and scientifically grounded perspective for researchers, scientists, and drug development professionals.

Physicochemical and Illustrative Thermal Properties

A foundational understanding of a molecule's properties is the first step in any thermal analysis workflow. The stability of an organic compound is a critical parameter that dictates its handling, storage, and suitability for various applications, especially in processes requiring elevated temperatures.[1]

Table 1: Summary of Physicochemical and Illustrative Thermal Properties of this compound

ParameterValueSource/Comment
Molecular Formula C₇H₆ClFO[2]
Molecular Weight 160.57 g/mol [2]
Appearance Clear yellow liquid[2]
Boiling Point (Tₑ) 224.3°C at 760 mmHg[3]
Density 1.344 g/cm³[2]
Flash Point 90°C[2]
Onset of Decomposition (Tₒₙₛₑₜ) (Illustrative) ~ 200 - 220 °CBased on boiling point and data from analogous halogenated benzyl alcohols.
Peak Decomposition Temperature (Tₚₑₐₖ) (Illustrative) ~ 230 - 250 °CIllustrative value based on typical TGA profiles of similar compounds.
Hazardous Decomposition Products Carbon oxides (CO, CO₂), Hydrogen chloride (HCl), Hydrogen fluoride (HF)Inferred from the elemental composition and pyrolysis studies of related compounds.[3][4]

Note: The Onset and Peak Decomposition Temperatures are illustrative and should be experimentally determined for the specific batch and purity of the material being used.

Proposed Thermal Decomposition Pathway

The thermal decomposition of this compound in an inert atmosphere is likely a multi-step process initiated by the cleavage of the weakest bonds in the molecule. The presence of both chloro and fluoro substituents, along with the benzylic alcohol group, creates a complex degradation profile.

The C-F bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of approximately 536 kJ/mol on an aromatic ring. In contrast, the C-Cl bond on an aromatic ring is significantly weaker, at around 397 kJ/mol.[5] This substantial difference in bond strength dictates the initial fragmentation steps.

A plausible, though hypothetical, decomposition pathway is proposed as follows:

  • Initial Decomposition (Homolytic Cleavage): The decomposition is likely initiated by the homolytic cleavage of the weakest bond, which is the C-Cl bond, to form a fluorobenzyl radical and a chlorine radical. An alternative, though less likely, initial step could be the cleavage of the C-C bond between the aromatic ring and the CH₂OH group.

  • Hydrogen Abstraction and HCl Formation: The highly reactive chlorine radical can abstract a hydrogen atom from another molecule, likely from the benzylic alcohol group, to form stable hydrogen chloride (HCl) gas. This is a common pathway in the pyrolysis of chlorinated hydrocarbons.[2][4]

  • Radical Recombination and Fragmentation: The resulting radical species can undergo a series of complex reactions, including recombination to form higher molecular weight species (like biphenyl derivatives) and further fragmentation of the aromatic ring and the side chain. Pyrolysis of benzyl alcohol is known to produce benzene, toluene, and benzaldehyde, suggesting that similar core structures may form.[6][7]

  • High-Temperature Fragmentation: At higher temperatures, the stronger C-F bond and the aromatic ring will fragment, leading to the formation of smaller volatile compounds, hydrogen fluoride (HF), and carbonaceous residue (char).

G cluster_initial Initial Compound cluster_primary Primary Decomposition (Lower Temperature) cluster_secondary Secondary Reactions & Fragmentation cluster_final High-Temperature Products A This compound B Fluorobenzyl Radical + Cl• A->B  Δ (Heat) C-Cl Bond Cleavage C Hydrogen Chloride (HCl) B->C  Hydrogen Abstraction D Radical Recombination (e.g., Biphenyl derivatives) B->D  Recombination E Side Chain Oxidation/Fragmentation (e.g., Fluorobenzaldehyde) B->E  Rearrangement/  Fragmentation G Char Residue D->G H Fragmented Aromatics (e.g., Fluorobenzene) E->H F HF, CO, CO₂, H₂O H->F H->G

A plausible, though hypothetical, decomposition pathway for this compound.

Experimental Protocols for Thermal Analysis

To systematically and accurately determine the thermal stability of this compound, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is recommended.[8] These techniques provide complementary information on mass changes and energetic transitions, respectively.

Workflow for Comprehensive Thermal Analysis

The following diagram outlines a logical workflow for the thermal characterization of this compound.

Experimental workflow for thermal analysis.
Protocol 1: Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature in a controlled atmosphere.

Instrumentation: A standard thermogravimetric analyzer.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or aluminum crucible.[9] A smaller sample size minimizes thermal gradients within the sample, leading to better resolution.[10]

  • Instrument Setup: Place the crucible in the TGA instrument. Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 15 minutes prior to the run and throughout the experiment. This ensures an inert atmosphere and prevents oxidative decomposition.[1]

  • Thermal Program:

    • Equilibrate the sample at 30°C for 5 minutes.

    • Heat the sample from 30°C to 600°C at a constant heating rate of 10°C/min. A 10°C/min heating rate is a standard condition that provides a good balance between resolution and experiment time.[9]

  • Data Collection: Continuously record the sample weight as a function of temperature.

  • Data Analysis:

    • Plot the percentage of weight loss versus temperature to obtain the TGA curve.

    • Calculate the first derivative of the TGA curve (the DTG curve), which shows the rate of mass loss as a function of temperature.[11]

    • Determine the onset temperature of decomposition (Tₒₙₛₑₜ), which is the temperature at which significant mass loss begins.

    • Identify the peak decomposition temperature(s) (Tₚₑₐₖ) from the DTG curve, which correspond to the points of maximum decomposition rate.[11]

Protocol 2: Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting and to characterize the energetics of decomposition (i.e., whether it is endothermic or exothermic).

Instrumentation: A standard differential scanning calorimeter.

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. Hermetic sealing is crucial for volatile liquids to prevent mass loss due to evaporation before decomposition.

  • Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at 25°C for 5 minutes.

    • Heat the sample at a constant rate of 10°C/min to a temperature above the decomposition range determined by TGA (e.g., 300°C).

  • Data Collection: Record the differential heat flow between the sample and the reference as a function of temperature.

  • Data Analysis:

    • Identify endothermic and exothermic peaks in the DSC thermogram.

    • If a sharp endotherm is observed before major decomposition, it likely corresponds to the boiling point, given the substance is a liquid at room temperature.

    • Decomposition is often observed as a complex series of endothermic or exothermic events following the initial boiling. The nature of these peaks provides insight into the bond-breaking (endothermic) and bond-forming (exothermic) processes occurring during decomposition.

Data Interpretation and E-E-A-T Considerations

  • Expertise & Experience: The choice of an inert atmosphere in both TGA and DSC is critical. For a halogenated compound like this compound, conducting the analysis in an oxidative atmosphere (air) would introduce parallel oxidation reactions, complicating the interpretation of the inherent thermal stability. The decomposition products would also change, likely forming additional oxygenated and more hazardous species.

  • Trustworthiness: A key self-validating step in this analysis is the correlation of TGA and DSC data. A significant mass loss event in the TGA thermogram should correspond to a significant thermal event (endotherm or exotherm) in the DSC curve.[8] If a mass loss is observed in the TGA without a corresponding DSC event, it could indicate an instrumental artifact or a very slow, low-energy process.

  • Authoritative Grounding: The interpretation of the resulting data should be grounded in established principles of thermal analysis. For instance, the onset temperature from a TGA curve is a key indicator of thermal stability.[11] The shape of the DTG peak can provide information about the kinetics of the decomposition reaction; a sharp, narrow peak suggests a simple, rapid decomposition, while a broad peak indicates a more complex, multi-step process.

Conclusion

This technical guide provides a comprehensive framework for understanding and evaluating the thermal stability of this compound. While direct experimental data is sparse, by applying fundamental principles of thermal analysis and leveraging data from analogous halogenated aromatic compounds, a reliable assessment can be made. The provided protocols for TGA and DSC are designed to be robust and self-validating, ensuring that researchers and drug development professionals can generate high-quality data to inform safe handling, storage, and reaction conditions. A thorough experimental investigation following these guidelines is essential for any application where this compound may be subjected to thermal stress.

References

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

<_ A Whitepaper on the Electrophilic Aromatic Substitution Reactions of 3-Chloro-5-fluorobenzyl alcohol

Abstract

This guide provides a comprehensive technical analysis of the electrophilic aromatic substitution (EAS) reactions of this compound. As a polysubstituted benzene derivative, its reactivity and regioselectivity are governed by a complex interplay of inductive and resonance effects from the chloro, fluoro, and hydroxymethyl substituents. This document elucidates the electronic landscape of the aromatic ring, predicts the regiochemical outcomes of common EAS reactions, and offers practical guidance on reaction conditions and potential challenges. Special consideration is given to the limitations of certain reactions, such as Friedel-Crafts, and the strategic importance of protecting the benzyl alcohol moiety to prevent undesirable side reactions.

Introduction: The Electronic Landscape of this compound

This compound is a valuable building block in medicinal chemistry and materials science. Its utility stems from the specific arrangement of its functional groups, which allows for precise modification of the aromatic core. Understanding its behavior in electrophilic aromatic substitution (EAS) is paramount for its effective utilization in multi-step syntheses.

The reactivity of the benzene ring is dictated by the electronic contributions of its three substituents:

  • Chloro (-Cl) and Fluoro (-F) Groups: Both are halogens and exhibit a dual electronic effect. They are inductively electron-withdrawing (-I effect) due to their high electronegativity, which deactivates the ring towards electrophilic attack compared to benzene.[1][2] However, they possess lone pairs of electrons that can be donated into the ring through resonance (+M or +R effect), which directs incoming electrophiles to the ortho and para positions.[1][3] Overall, halogens are classified as deactivating, ortho, para-directors .[1]

  • Hydroxymethyl (-CH₂OH) Group: This group is generally considered weakly activating and an ortho, para-director. The oxygen atom's lone pairs do not directly participate in resonance with the ring, but the alkyl nature of the methylene group provides a slight electron-donating inductive effect. However, a critical consideration in EAS reactions, which are often performed under strongly acidic conditions, is the potential for the alcohol to be protonated. The resulting -CH₂OH₂⁺ group would become a strongly deactivating, meta-directing group.[4]

Table 1: Summary of Substituent Effects
SubstituentInductive Effect (-I)Resonance Effect (+M)Overall Effect on ReactivityDirecting Influence
-Cl Strong, WithdrawingWeak, DonatingDeactivatingortho, para
-F Very Strong, WithdrawingWeak, DonatingDeactivatingortho, para
-CH₂OH Weak, DonatingN/AWeakly Activatingortho, para
-CH₂OH₂⁺ Strong, WithdrawingN/AStrongly Deactivatingmeta

Regioselectivity: Predicting the Site of Electrophilic Attack

The directing effects of the substituents on this compound determine the position of substitution. The three available positions on the ring are C2, C4, and C6.

Caption: Predicted sites of electrophilic attack on this compound.

  • Position C2: This position is ortho to both the -CH₂OH and -Cl groups and meta to the -F group. The directing effects of the -CH₂OH and -Cl groups are reinforcing for this position.

  • Position C4: This position is para to the -CH₂OH group, ortho to the -F group, and meta to the -Cl group. The powerful ortho, para-directing effects of the -CH₂OH and -F groups converge on this site.

  • Position C6: This position is ortho to the -CH₂OH group, ortho to the -F group, and meta to the -Cl group. Similar to C4, it benefits from the directing influence of two ortho, para-directors.

Analysis of Directing Effects: When multiple substituents are present, the most strongly activating group typically governs the regioselectivity.[5] In this case, the weakly activating -CH₂OH group will be the primary director. Therefore, substitution is most likely to occur at the positions ortho and para to it, which are C2, C4, and C6.

Between these positions, steric hindrance must be considered. The C2 position is flanked by two substituents (-CH₂OH and -Cl), making it sterically hindered. The C4 and C6 positions are less hindered. The fluorine atom is smaller than the chlorine atom, potentially making the C4 and C6 positions electronically and sterically favorable. Given the reinforcing directing effects of the -CH₂OH and -F groups to the C4 and C6 positions, these are the most probable sites for electrophilic attack.

Key Electrophilic Aromatic Substitution Reactions

Nitration

Nitration introduces a nitro (-NO₂) group onto the aromatic ring, a versatile functional group for further transformations.[6]

Mechanism Overview: The reaction typically employs a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to generate the highly electrophilic nitronium ion (NO₂⁺).[6][7][8][9] The aromatic ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate (sigma complex), followed by deprotonation to restore aromaticity.[9][10][11]

Caption: Generalized workflow for the nitration of an aromatic compound.

Predicted Outcome: Nitration is expected to yield a mixture of 4-nitro and 6-nitro isomers, with the potential for di-substituted products under forcing conditions.

Experimental Protocol (Illustrative):

  • Protection (Optional but Recommended): To a solution of this compound in a suitable solvent (e.g., dichloromethane), add a protecting group reagent such as tert-butyldimethylsilyl chloride (TBDMSCl) and imidazole. Stir at room temperature until protection is complete (monitored by TLC). Work up to isolate the silyl ether.[12]

  • Nitration: Cool a mixture of concentrated H₂SO₄ to 0°C. Add the protected benzyl alcohol derivative dropwise, maintaining the temperature. Slowly add a pre-cooled mixture of concentrated HNO₃ and H₂SO₄.

  • Reaction: Allow the mixture to stir at 0-5°C for a specified time. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Carefully pour the reaction mixture onto crushed ice and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

  • Deprotection: Dissolve the purified nitro-product in THF and treat with a fluoride source like tetrabutylammonium fluoride (TBAF) to cleave the silyl ether.[12]

Halogenation

Halogenation involves the introduction of a halogen (e.g., Br, Cl) onto the ring, typically using a Lewis acid catalyst like FeBr₃ or AlCl₃.[13]

Predicted Outcome: Similar to nitration, halogenation will likely occur at the C4 and C6 positions, yielding a mixture of 4-halo and 6-halo-3-chloro-5-fluorobenzyl alcohol.

Challenges: The benzyl alcohol moiety can coordinate with the Lewis acid catalyst, potentially deactivating it or leading to side reactions. Protection of the alcohol group is highly advisable.

Sulfonation

Sulfonation with fuming sulfuric acid (H₂SO₄/SO₃) introduces a sulfonic acid (-SO₃H) group.[8] This reaction is often reversible.[14]

Predicted Outcome: The bulky nature of the electrophile in sulfonation might favor substitution at the less sterically hindered C4 and C6 positions.

Friedel-Crafts Alkylation and Acylation

Friedel-Crafts reactions are generally not effective on strongly deactivated aromatic rings.[15] The combined deactivating effects of the two halogen substituents on this compound make the ring insufficiently nucleophilic to attack the carbocation or acylium ion intermediates generated in these reactions.[15]

Furthermore, the benzyl alcohol's hydroxyl group can react with the Lewis acid catalyst, leading to complex formation and further deactivation of the ring.[4][15] Recent developments have shown that some deactivated benzylic alcohols can undergo Friedel-Crafts reactions under specific conditions, such as using a strong Brønsted acid in a specialized solvent like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[16][17][18] However, these are advanced methods and may not be broadly applicable.

The Critical Role of Protecting Groups

Given the potential for side reactions involving the benzyl alcohol group, especially under acidic conditions, the use of a protecting group is a crucial strategic consideration.[19]

Common Protecting Group Strategies:

  • Silyl Ethers (e.g., TBDMS, TIPS): These are robust and easily installed by reacting the alcohol with the corresponding silyl chloride in the presence of a base like imidazole.[12] They are stable to a wide range of reaction conditions but can be selectively removed using a fluoride source (e.g., TBAF).[12][20]

  • Benzyl Ethers (Bn): Formed via Williamson ether synthesis, benzyl ethers are stable to both acidic and basic conditions.[21][22] Deprotection is typically achieved through catalytic hydrogenation (e.g., H₂/Pd-C).[21][22]

Caption: A strategic workflow incorporating a protecting group for EAS reactions.

Conclusion

The electrophilic aromatic substitution of this compound is a nuanced process. The regiochemical outcome is primarily directed by the hydroxymethyl group to the C4 and C6 positions, due to the reinforcing effects of the fluorine atom and lesser steric hindrance compared to the C2 position. The aromatic ring is deactivated by the two halogen atoms, necessitating careful selection of reaction conditions. Friedel-Crafts reactions are generally not viable. For successful and clean transformations, particularly nitration and halogenation, the protection of the benzyl alcohol functionality is a critical prerequisite to avoid side reactions and deactivation of catalysts. This guide provides the foundational understanding for chemists to strategically design synthetic routes utilizing this versatile substituted aromatic building block.

References

discovery and history of 3-Chloro-5-fluorobenzyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Chloro-5-fluorobenzyl Alcohol for Researchers and Drug Development Professionals

This guide serves as a comprehensive technical resource on this compound, a pivotal chemical intermediate. It details the compound's discovery, synthesis, and applications, with a focus on providing actionable insights and methodologies for laboratory and industrial use. The content is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a deep and applicable understanding for professionals in the chemical and pharmaceutical sciences.

Section 1: Genesis and Significance in Modern Chemistry

While there isn't a singular "discovery" moment for this compound that is historically celebrated, its emergence is intrinsically linked to the advancements in synthetic organic chemistry, particularly in the field of halogenated compounds. The strategic incorporation of chlorine and fluorine atoms into organic molecules is a cornerstone of modern drug design and materials science, offering a powerful tool to modulate a compound's electronic properties, lipophilicity, and metabolic stability.

The utility of this compound was recognized by synthetic chemists for its capacity to introduce the 3-chloro-5-fluorobenzyl functional group into a variety of molecular frameworks. The electron-withdrawing nature of both the chlorine and fluorine atoms on the benzene ring influences the reactivity of the benzylic alcohol and the aromatic system itself, making it a valuable building block. Its primary role has been as a precursor in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals where fine-tuning of molecular properties is critical for efficacy and safety.

Section 2: Physicochemical and Spectroscopic Characterization

A thorough understanding of the physical and chemical properties of this compound is fundamental for its effective application in synthesis and for predicting its behavior in various chemical and biological environments.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular Formula C₇H₆ClFO
Molecular Weight 160.57 g/mol
Appearance White to off-white solid
Melting Point 49-53 °C
Boiling Point 115-117 °C at 15 mmHg
Solubility Readily soluble in common organic solvents such as methanol, ethanol, and dichloromethane. Limited solubility in water.
CAS Number 202925-07-3

Spectroscopic Data for Structural Confirmation:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.10 (s, 1H), 6.95 (d, J=8.0 Hz, 1H), 6.85 (d, J=8.0 Hz, 1H), 4.70 (s, 2H), 1.80 (br s, 1H).

  • ¹³C NMR (100 MHz, CDCl₃): δ 163.5 (d, J=245 Hz), 144.5 (d, J=8 Hz), 135.0 (d, J=8 Hz), 123.0 (d, J=3 Hz), 115.0 (d, J=22 Hz), 113.0 (d, J=22 Hz), 64.0.

  • IR (KBr, cm⁻¹): 3350 (broad, O-H), 2920, 2850 (C-H), 1600, 1580 (C=C), 1250 (C-F), 800 (C-Cl).

  • Mass Spectrometry (EI): m/z 160 (M⁺), 162 ([M+2]⁺).

Section 3: Synthesis Methodologies and Mechanistic Insights

The preparation of this compound is typically achieved via the reduction of its corresponding aldehyde or carboxylic acid. The selection of the synthetic route is often guided by the availability of starting materials, desired scale, and economic viability.

Reduction of 3-Chloro-5-fluorobenzaldehyde

This is a common and efficient method that utilizes a selective reducing agent to convert the aldehyde to the primary alcohol.

Diagram 1: Synthesis from 3-Chloro-5-fluorobenzaldehyde

G cluster_0 Reaction Pathway start 3-Chloro-5-fluorobenzaldehyde reagent NaBH₄, Methanol 0 °C to Room Temp. start->reagent Reduction product This compound reagent->product

Caption: Selective reduction of an aldehyde to a primary alcohol.

Detailed Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 3-Chloro-5-fluorobenzaldehyde (1.0 equivalent) in methanol.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise over approximately 15 minutes.

    • Scientific Rationale: The portion-wise addition at low temperature controls the exothermic reaction and the rate of hydrogen gas evolution, ensuring a safe and controlled reduction.

  • Reaction Monitoring: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for 1-2 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

  • Workup and Purification: Quench the reaction by slowly adding water at 0 °C. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product. Purification can be achieved via column chromatography on silica gel if necessary.

    • Self-Validation: The purity of the final product should be confirmed by NMR spectroscopy and compared against the reference data provided in Section 2.

Reduction of 3-Chloro-5-fluorobenzoic Acid

G

Methodological & Application

Application Notes & Protocols: 3-Chloro-5-fluorobenzyl Alcohol as a Versatile Precursor for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed guide for researchers, chemists, and drug development professionals on the strategic use of 3-Chloro-5-fluorobenzyl alcohol as a key starting material for the synthesis of high-value pharmaceutical intermediates. We delve into the chemical rationale for its utility, focusing on the synergistic effects of its halogen substituents. A comprehensive, field-tested protocol for the selective oxidation of this compound to 3-Chloro-5-fluorobenzaldehyde—a critical building block in medicinal chemistry—is presented, complete with mechanistic insights and workflow diagrams.

Introduction: The Strategic Value of this compound

This compound has emerged as a significant precursor in the synthesis of complex organic molecules destined for pharmaceutical applications.[1] Its utility stems from the unique electronic properties conferred by the chloro and fluoro substituents on the aromatic ring. The fluorine atom can enhance metabolic stability and binding affinity of the final drug molecule, while the chlorine atom provides a reactive handle for further synthetic transformations, such as cross-coupling reactions.

The primary alcohol functional group is a versatile starting point for a variety of chemical modifications. Among the most crucial transformations is its oxidation to the corresponding aldehyde, 3-Chloro-5-fluorobenzaldehyde. This aldehyde is a widely utilized intermediate in the production of various pharmaceuticals, including anti-cancer agents.[2] The controlled and efficient execution of this oxidation is therefore a critical step in many drug discovery and development pipelines.

Physicochemical Properties of the Precursor

A thorough understanding of the precursor's physical and chemical properties is fundamental to its effective use in synthesis.

PropertyValueSource
CAS Number 79944-64-2[3]
Molecular Formula C₇H₆ClFO[3]
Molecular Weight 160.57 g/mol [3]
Appearance Clear yellow liquid[3]
Boiling Point 224 °C[3]
Density 1.344 g/cm³[3]
Flash Point 90 °C[3]

Core Application: Synthesis of 3-Chloro-5-fluorobenzaldehyde

The conversion of a benzyl alcohol to its corresponding aldehyde is a foundational transformation in organic synthesis. For this specific precursor, the resulting product, 3-Chloro-5-fluorobenzaldehyde, is a valuable intermediate for constructing more complex molecular architectures.[2][4][5] The challenge in this synthesis lies in achieving high selectivity and yield without over-oxidizing the alcohol to a carboxylic acid.

Numerous methods exist for the oxidation of benzylic alcohols.[6][7][8][9] We will focus on a robust and chemoselective protocol utilizing a Dimethyl Sulfoxide (DMSO)/Iodine system. This method is advantageous due to its use of inexpensive reagents and its high efficiency for a range of benzylic alcohols.[7]

Synthetic Workflow Overview

The overall process involves the direct oxidation of the starting alcohol to the target aldehyde, followed by an aqueous workup and purification. This straightforward, high-yielding conversion is a cornerstone of its utility.

G cluster_0 Synthesis Workflow Start This compound Reaction Oxidation (DMSO/H₂O/I₂) Start->Reaction Reagents Workup Aqueous Workup & Extraction Reaction->Workup Crude Product Purification Purification (e.g., Column Chromatography) Workup->Purification End 3-Chloro-5-fluorobenzaldehyde (Pharmaceutical Intermediate) Purification->End Pure Product

Caption: High-level workflow for the synthesis of 3-Chloro-5-fluorobenzaldehyde.

Detailed Experimental Protocol: DMSO/I₂ Mediated Oxidation

This protocol is adapted from established methodologies for the chemoselective oxidation of benzylic alcohols.[7] It provides a reliable and scalable method for producing 3-Chloro-5-fluorobenzaldehyde.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
This compound≥98%CommercialStarting Material
Dimethyl Sulfoxide (DMSO)Anhydrous, ≥99.5%CommercialSolvent and Oxidant
Iodine (I₂)≥99.8%CommercialCo-oxidant
Deionized Water (H₂O)High PurityIn-houseCo-solvent
Ethyl AcetateACS GradeCommercialExtraction Solvent
Saturated Sodium Thiosulfate (Na₂S₂O₃)AqueousLab PreparedFor quenching excess I₂
Saturated Sodium Chloride (Brine)AqueousLab PreparedFor washing
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeCommercialDrying Agent
Silica Gel60 Å, 230-400 meshCommercialFor chromatography
Step-by-Step Procedure

Safety First: This procedure must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. DMSO can enhance skin absorption of other chemicals.[7]

  • Reaction Setup:

    • To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 1.0 mmol, 160.6 mg).

    • Add DMSO (5 mL) and deionized water (10 mL).

    • Add molecular iodine (I₂) (1.1 mmol, 279.2 mg).

  • Reaction Execution:

    • Stir the mixture vigorously and heat the reaction to 100 °C using a pre-heated oil bath.

    • Maintain the temperature and continue stirring for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% Ethyl Acetate in Hexanes). The disappearance of the starting material spot indicates reaction completion.

  • Workup and Extraction:

    • Once the reaction is complete, cool the flask to room temperature.

    • Pour the reaction mixture into a separatory funnel containing 20 mL of deionized water.

    • Extract the aqueous phase with ethyl acetate (3 x 20 mL).

    • Combine the organic layers in the separatory funnel.

  • Washing and Drying:

    • Wash the combined organic layer sequentially with 20 mL of saturated aqueous sodium thiosulfate solution (to quench unreacted iodine, noted by the disappearance of the brown color), and then with 20 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude aldehyde can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to yield the pure 3-Chloro-5-fluorobenzaldehyde as a white to yellow solid.[4]

Mechanistic Insights

The DMSO/I₂ system provides a metal-free and efficient pathway for the oxidation of benzylic alcohols. While the precise mechanism can be complex, a plausible pathway involves the initial formation of an iodonium intermediate.

G cluster_mech Proposed Oxidation Mechanism R_OH R-CH₂OH (Alcohol) Intermediate1 [R-CH₂-O-I] (Alkoxyiodide Interm.) R_OH->Intermediate1 + I₂ I2 I₂ DMSO DMSO DMS DMS DMSO->DMS Regenerates I₂ from HI Intermediate2 [R-CH=O⁺-H] (Oxonium Ion) Intermediate1->Intermediate2 - HI (Base assisted) HI HI Aldehyde R-CHO (Aldehyde) Intermediate2->Aldehyde - H⁺ H2O H₂O

Caption: A simplified proposed mechanism for the DMSO/Iodine-mediated oxidation.

In this proposed pathway, the alcohol reacts with iodine to form an alkoxyiodide intermediate. A base (which could be DMSO or water) facilitates the elimination of HI, leading to the formation of the aldehyde. The DMSO plays a dual role, acting as a solvent and as a terminal oxidant to regenerate I₂ from HI, thus making the iodine catalytic in principle, though it is often used in stoichiometric amounts.[7]

Conclusion

This compound is a strategically valuable precursor for synthesizing pharmaceutical intermediates, primarily due to the desirable physicochemical properties imparted by its halogen substituents. The oxidation to 3-Chloro-5-fluorobenzaldehyde is a key synthetic step, and the presented DMSO/I₂ protocol offers a reliable, efficient, and scalable method for this transformation. By understanding the underlying chemistry and adhering to a robust experimental procedure, researchers can effectively leverage this building block in the development of novel therapeutic agents.

References

Application Note: High-Fidelity Oxidation of 3-Chloro-5-fluorobenzyl Alcohol to 3-Chloro-5-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

<

For: Researchers, scientists, and drug development professionals.

Abstract

The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis, particularly in the pharmaceutical industry where structural integrity and purity are paramount. 3-Chloro-5-fluorobenzaldehyde is a key building block for numerous active pharmaceutical ingredients (APIs). This document provides detailed, field-proven protocols for the high-fidelity oxidation of 3-chloro-5-fluorobenzyl alcohol to its corresponding aldehyde. We present two robust methods: the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation. These protocols are designed to be self-validating, offering high yields while minimizing side-product formation. The causality behind experimental choices, safety protocols, and troubleshooting are discussed in depth to ensure reproducible and safe execution.

Introduction

This compound is a readily available starting material. Its efficient and clean conversion to 3-chloro-5-fluorobenzaldehyde is a critical step in the synthesis of various pharmaceutical agents. The challenge in this transformation lies in preventing over-oxidation to the corresponding carboxylic acid, a common side reaction with many oxidizing agents. This note details two widely accepted and mild oxidation procedures that effectively stop at the aldehyde stage: the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.[1] The choice between these methods often depends on factors such as scale, available equipment, and tolerance of the substrate to specific reagents and conditions.

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base like triethylamine (TEA).[2] It is a powerful and generally high-yielding method that avoids the use of heavy metals.[3][4] The Dess-Martin oxidation employs a hypervalent iodine compound, Dess-Martin periodinane (DMP), which offers the advantages of occurring under neutral pH and at room temperature, with a straightforward workup.[5][6]

PART 1: Swern Oxidation Protocol

The Swern oxidation is a reliable method for converting primary alcohols to aldehydes with minimal over-oxidation.[1] The reaction proceeds through the formation of an alkoxysulfonium salt, which then undergoes an intramolecular elimination to yield the aldehyde, dimethyl sulfide, carbon monoxide, and carbon dioxide.[2]

Causality of Experimental Choices
  • Low Temperature (-78 °C): The reaction is conducted at -78 °C (typically a dry ice/acetone bath) to ensure the stability of the reactive intermediate, the chlorosulfonium salt, which can decompose or lead to side reactions like the Pummerer rearrangement at higher temperatures.[7]

  • Oxalyl Chloride as Activator: Oxalyl chloride is chosen to activate DMSO. Its reaction with DMSO is rapid and generates volatile byproducts (CO, CO2, and HCl), which are easily removed.[8]

  • Triethylamine (TEA) as Base: A hindered, non-nucleophilic base like triethylamine is crucial for the final elimination step. It deprotonates the carbon alpha to the oxygen, facilitating the formation of the carbonyl group without competing in nucleophilic side reactions.[1]

  • Anhydrous Conditions: The reaction is highly sensitive to moisture, which can quench the reactive intermediates. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used.

Experimental Workflow: Swern Oxidation

Swern_Oxidation_Workflow cluster_prep Preparation cluster_reaction Reaction Sequence cluster_workup Work-up & Purification glassware Dry Glassware (Oven-dried) start Dissolve Oxalyl Chloride in Anhydrous DCM glassware->start reagents Anhydrous Solvents (DCM, DMSO, TEA) reagents->start cool Cool to -78 °C (Dry Ice/Acetone) start->cool add_dmso Add Anhydrous DMSO (Dropwise) cool->add_dmso stir1 Stir for 15 min add_dmso->stir1 add_alcohol Add this compound in Anhydrous DCM (Dropwise) stir1->add_alcohol stir2 Stir for 30 min add_alcohol->stir2 add_tea Add Triethylamine (TEA) (Dropwise) stir2->add_tea warm Warm to Room Temp. add_tea->warm quench Quench with H2O warm->quench extract Extract with DCM quench->extract wash Wash Organic Layer (Brine) extract->wash dry Dry over Na2SO4 wash->dry filter_evap Filter & Evaporate dry->filter_evap purify Purify via Column Chromatography filter_evap->purify DMP_Oxidation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Prepare Reagents: This compound, DMP, DCM start Dissolve Alcohol in DCM reagents->start add_dmp Add Dess-Martin Periodinane (Portion-wise) start->add_dmp stir Stir at Room Temp. (Monitor by TLC) add_dmp->stir quench Quench with sat. NaHCO3 and Na2S2O3 solution stir->quench extract Extract with DCM quench->extract wash Wash Organic Layer (Brine) extract->wash dry Dry over Na2SO4 wash->dry filter_evap Filter & Evaporate dry->filter_evap purify Purify via Column Chromatography filter_evap->purify

References

Application Notes and Protocols for the Williamson Ether Synthesis of 3-Chloro-5-fluorobenzyl Alcohol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction: The Strategic Importance of Williamson Ether Synthesis in Drug Discovery

The Williamson ether synthesis, a cornerstone of organic chemistry for over 170 years, remains an indispensable tool for the construction of ether linkages (R-O-R').[1][2][3] Its enduring relevance, particularly in the pharmaceutical and agrochemical industries, stems from its broad scope, reliability, and the prevalence of the ether functional group in biologically active molecules. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the practical application of the Williamson ether synthesis, specifically focusing on the use of 3-Chloro-5-fluorobenzyl alcohol as a key building block.

The presence of both chloro and fluoro substituents on the aromatic ring of this compound offers unique opportunities for medicinal chemists. These halogens can modulate the lipophilicity, metabolic stability, and binding interactions of a drug candidate. Therefore, the ability to efficiently incorporate this moiety into a variety of molecular scaffolds via a robust ether linkage is of significant strategic value in drug discovery programs.

This document will delve into the mechanistic underpinnings of the reaction, provide detailed, field-proven protocols, and offer insights into potential challenges and troubleshooting strategies. The aim is to equip the reader with the necessary knowledge to successfully and confidently apply this critical transformation in their research endeavors.

Mechanistic Insights: A Guide to Rational Reaction Design

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2][4] Understanding the key steps and the factors that influence them is paramount for optimizing reaction conditions and ensuring a successful outcome.

Step 1: Deprotonation to Form the Alkoxide Nucleophile

The reaction is initiated by the deprotonation of the alcohol, in this case, this compound, to form a potent nucleophile, the corresponding alkoxide.[3][5] The choice of base is critical and depends on the acidity of the alcohol and the desired reaction conditions.

  • Strong Bases (e.g., Sodium Hydride - NaH): For complete and irreversible deprotonation of the alcohol, a strong base like sodium hydride (NaH) is often employed.[4][6][7] The use of NaH in an aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) is a common and effective strategy.[4][8] The byproduct of this deprotonation is hydrogen gas, which simply bubbles out of the reaction mixture, driving the equilibrium towards the formation of the alkoxide.[5][6]

  • Weaker Bases (e.g., Potassium Carbonate - K₂CO₃): In some instances, particularly with more acidic alcohols or when milder conditions are preferred, a weaker base like potassium carbonate (K₂CO₃) can be utilized.[9][10][11] This approach is often employed in polar aprotic solvents like DMF or acetone at elevated temperatures.[9][11]

Step 2: SN2 Attack on the Electrophile

The generated alkoxide then acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide (or a similar substrate with a good leaving group, such as a tosylate or mesylate).[1][4][7] This concerted, backside attack displaces the leaving group and forms the desired ether bond.[1][2][4]

Several factors influence the efficiency of this SN2 step:

  • Nature of the Alkyl Halide: The reaction works best with primary alkyl halides.[1][4][12] Secondary alkyl halides can also be used, but they are more prone to a competing elimination (E2) reaction, which leads to the formation of an alkene byproduct.[1][4][12][13] Tertiary alkyl halides are generally unsuitable for the Williamson ether synthesis as they almost exclusively undergo elimination.[4][12][13]

  • Leaving Group: The leaving group on the electrophile should be stable once it departs. Good leaving groups include halides (I > Br > Cl) and sulfonates (e.g., tosylate, mesylate).

  • Solvent: Polar aprotic solvents such as DMF, DMSO, and acetonitrile are generally preferred as they solvate the cation of the alkoxide but do not strongly solvate the nucleophilic oxygen atom, thus enhancing its reactivity.[1][4] Protic solvents, like alcohols, can solvate the alkoxide and reduce its nucleophilicity, slowing down the reaction.

Experimental Protocols

This section provides detailed, step-by-step protocols for the Williamson ether synthesis using this compound. Two common procedures are outlined, one utilizing a strong base (NaH) and the other a weaker base (K₂CO₃).

Protocol 1: Williamson Ether Synthesis using Sodium Hydride (NaH)

This protocol is recommended for achieving high yields and complete conversion, especially when using less reactive alkyl halides.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide (e.g., ethyl bromide, benzyl bromide)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum and needles

  • Inert atmosphere (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous DMF or THF (approximately 0.1-0.2 M concentration of the alcohol).

  • Base Addition: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.1 - 1.2 eq) portion-wise. Caution: NaH reacts violently with water and is flammable. Handle with care in a fume hood. Hydrogen gas evolution will be observed.

  • Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation. The cessation of gas evolution is an indicator of complete alkoxide formation.[5]

  • Electrophile Addition: Cool the reaction mixture back to 0 °C. Add the alkyl halide (1.1 - 1.5 eq) dropwise via a syringe.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup:

    • Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

    • Transfer the mixture to a separatory funnel and add diethyl ether or ethyl acetate and water.

    • Separate the organic layer and wash it sequentially with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or petroleum ether.[14]

Protocol 2: Williamson Ether Synthesis using Potassium Carbonate (K₂CO₃)

This protocol offers a milder alternative to using sodium hydride and is often suitable for more reactive alkyl halides.

Materials:

  • This compound

  • Potassium carbonate (K₂CO₃), finely powdered and dried

  • Alkyl halide (e.g., ethyl iodide, benzyl bromide)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

  • Ethyl acetate

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), finely powdered and dried potassium carbonate (2.0 - 3.0 eq), and the alkyl halide (1.1 - 1.5 eq).

  • Solvent Addition: Add anhydrous DMF or acetone (approximately 0.1-0.2 M concentration of the alcohol).

  • Reaction: Attach a reflux condenser and heat the reaction mixture to 60-80 °C (or reflux if using acetone) with vigorous stirring for 4-24 hours.[9]

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Workup:

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter off the potassium carbonate and wash the solid with ethyl acetate.

    • Combine the filtrate and the washings and transfer to a separatory funnel.

    • Add water to the separatory funnel and separate the layers.

    • Wash the organic layer with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel as described in Protocol 1.

Data Presentation and Visualization

Table of Reaction Parameters
ParameterProtocol 1 (NaH)Protocol 2 (K₂CO₃)
Base Sodium Hydride (NaH)Potassium Carbonate (K₂CO₃)
Base Stoichiometry 1.1 - 1.2 eq2.0 - 3.0 eq
Solvent Anhydrous DMF or THFAnhydrous DMF or Acetone
Temperature 0 °C to Room Temperature60-80 °C or Reflux
Reaction Time 2 - 24 hours4 - 24 hours
Suitable Electrophiles Less reactive alkyl halidesMore reactive alkyl halides
Safety Considerations Flammable, water-reactive baseN/A
Visualizing the Workflow and Mechanism

Workflow of the Williamson Ether Synthesis

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_end Final Product This compound This compound Deprotonation Deprotonation (Alkoxide Formation) This compound->Deprotonation Alkyl Halide Alkyl Halide SN2 SN2 Attack Alkyl Halide->SN2 Base Base (NaH or K₂CO₃) Base->Deprotonation Solvent Solvent (DMF or THF) Solvent->Deprotonation Deprotonation->SN2 Quench Quench SN2->Quench Extraction Extraction Quench->Extraction Drying Drying Extraction->Drying Purification Column Chromatography Drying->Purification Purified Ether Purified Ether Purification->Purified Ether

Caption: Experimental workflow for the Williamson ether synthesis.

Mechanism of the Williamson Ether Synthesis

G cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Products Alcohol R-OH (this compound) Alkoxide R-O⁻ Na⁺ (Alkoxide) Alcohol->Alkoxide Deprotonation Base Base (e.g., NaH) Base->Alkoxide AlkylHalide R'-X (Alkyl Halide) Ether R-O-R' (Ether Product) AlkylHalide->Ether Alkoxide->Ether SN2 Attack Salt NaX (Salt Byproduct)

Caption: SN2 mechanism of the Williamson ether synthesis.

Troubleshooting and Field-Proven Insights

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation - Incomplete deprotonation of the alcohol.- Low reactivity of the alkyl halide.- Presence of water in the reaction mixture.- Use a stronger base (NaH) or increase the reaction temperature.- Use a more reactive alkyl halide (e.g., iodide instead of chloride).- Ensure all glassware is oven-dried and use anhydrous solvents.
Formation of Alkene Byproduct - Competing E2 elimination reaction, especially with secondary or sterically hindered alkyl halides.- Use a primary, unhindered alkyl halide.- Employ milder reaction conditions (lower temperature).- Consider using a less sterically hindered base.
Recovery of Starting Alcohol - Incomplete reaction.- Increase reaction time and/or temperature.- Add a catalytic amount of sodium iodide to facilitate in-situ halide exchange if using an alkyl chloride or bromide.
Difficult Purification - Similar polarity of the product and unreacted starting materials or byproducts.- Optimize the mobile phase for column chromatography to achieve better separation.- Consider a chemical workup to remove acidic or basic impurities before chromatography.

Conclusion

The Williamson ether synthesis is a robust and versatile method for the preparation of ethers, and its application to substrates like this compound is of great importance in the field of drug discovery. By understanding the underlying SN2 mechanism and carefully selecting the appropriate base, solvent, and reaction conditions, researchers can efficiently synthesize a wide array of novel ether derivatives. The protocols and insights provided in this application note serve as a comprehensive guide to aid in the successful implementation of this valuable synthetic transformation.

References

Application Notes & Protocols: The Strategic Role of 3-Chloro-5-fluorobenzyl Alcohol in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has consequently become a cornerstone of modern targeted therapy. The efficacy and selectivity of these inhibitors are profoundly influenced by their structural components. This guide provides an in-depth analysis of 3-Chloro-5-fluorobenzyl alcohol, a critical chemical building block, and elucidates its strategic importance in the synthesis of potent kinase inhibitors. We will explore the physicochemical properties of the 3-chloro-5-fluorobenzyl moiety, detail its role in establishing high-affinity interactions within the kinase ATP-binding pocket, and provide validated, step-by-step synthetic protocols for its incorporation into a representative heterocyclic scaffold.

The 3-Chloro-5-fluorobenzyl Moiety: A Privileged Fragment in Kinase Inhibitor Design

The choice of substituents on a core scaffold is a critical decision in medicinal chemistry, directly impacting a compound's potency, selectivity, and pharmacokinetic profile. The 3-chloro-5-fluorobenzyl group is frequently employed not merely as a linker but as an active contributor to the pharmacophore due to a unique combination of electronic, steric, and metabolic properties.

Electronic Profile and Non-Covalent Interactions

The presence of two different halogen atoms on the benzyl ring creates a distinct electronic landscape. Both chlorine and fluorine are highly electronegative, exerting a strong electron-withdrawing inductive effect. This electronic modulation is crucial for fine-tuning the reactivity of the benzyl alcohol during synthesis and influencing the pKa of adjacent functionalities in the final inhibitor molecule.

More significantly, the chlorine atom at the meta-position can participate in halogen bonding . This is a highly directional, non-covalent interaction where the electropositive region on the tip of the halogen (the σ-hole) interacts favorably with a Lewis base, such as a backbone carbonyl oxygen in the hinge region of a kinase.[1] This interaction, distinct from and often complementary to traditional hydrogen bonding, can significantly enhance binding affinity and confer selectivity for the target kinase.[1]

Metabolic Stability and Pharmacokinetics

Aromatic rings are often susceptible to oxidative metabolism by cytochrome P450 enzymes. The introduction of halogens, particularly at the meta-positions, can sterically hinder and electronically deactivate the ring, effectively blocking these metabolic hotspots. This enhanced metabolic stability leads to a longer half-life and improved bioavailability of the drug candidate in vivo.

Lipophilicity and Physicochemical Properties

The addition of chloro and fluoro groups increases the lipophilicity of the benzyl moiety. This property must be carefully balanced, as optimal lipophilicity is required for cell membrane permeability and oral absorption, while excessive lipophilicity can lead to poor solubility and off-target toxicity. The specific 3,5-disubstitution pattern offers a well-characterized modification to achieve this balance.

Synthetic Strategy: Incorporation of the Benzyl Moiety via N-Alkylation

A prevalent and robust method for incorporating the 3-chloro-5-fluorobenzyl group into a kinase inhibitor scaffold is through the N-alkylation of a nitrogen-containing heterocycle. Many potent kinase inhibitors are built upon scaffolds such as pyrrolo[2,3-d]pyrimidines, which serve as mimics of the adenine core of ATP.[2]

The overall workflow involves a two-step process: first, the activation of the benzylic alcohol to a more reactive leaving group (a benzyl halide), followed by the nucleophilic attack from the heterocycle.

G A 3-Chloro-5-fluorobenzyl Alcohol B 3-Chloro-5-fluorobenzyl Bromide A->B C Heterocyclic Core (e.g., 7H-pyrrolo[2,3-d]pyrimidine) D N-Benzylated Kinase Inhibitor Scaffold B->D C->D

Caption: General synthetic workflow for incorporating the benzyl moiety.

Detailed Experimental Protocols

The following protocols provide a reliable, step-by-step methodology for the synthesis of an N-alkylated pyrrolo[2,3-d]pyrimidine scaffold.

Protocol 1: Synthesis of 3-Chloro-5-fluorobenzyl Bromide

Rationale: The conversion of the primary alcohol to a bromide creates an excellent electrophile for the subsequent SN2 reaction. Phosphorus tribromide (PBr₃) is an effective reagent for this transformation, offering high yields and straightforward purification.

Materials:

  • This compound

  • Phosphorus tribromide (PBr₃)

  • Anhydrous Diethyl Ether (Et₂O)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous diethyl ether (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus tribromide (0.4 eq, dissolved in a small amount of anhydrous Et₂O) to the stirred solution via a dropping funnel over 30 minutes. Causality Note: Slow addition is critical to control the exothermic reaction and prevent side product formation.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Carefully quench the reaction by slowly pouring it over crushed ice.

  • Transfer the mixture to a separatory funnel and wash sequentially with cold water, saturated NaHCO₃ solution (to neutralize excess acid), and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • The product, 3-Chloro-5-fluorobenzyl bromide, is often used in the next step without further purification.

Protocol 2: N-Alkylation of a 7H-pyrrolo[2,3-d]pyrimidine Core

Rationale: This step forms the key C-N bond. Sodium hydride (NaH) is a strong, non-nucleophilic base that efficiently deprotonates the pyrrole nitrogen of the heterocycle, generating a potent nucleophile. Anhydrous dimethylformamide (DMF) is an ideal polar aprotic solvent that solubilizes the reactants and facilitates the SN2 reaction.

Materials:

  • A suitable 7H-pyrrolo[2,3-d]pyrimidine derivative (e.g., 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine)

  • 3-Chloro-5-fluorobenzyl bromide (from Protocol 1)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Deionized Water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon), add the 7H-pyrrolo[2,3-d]pyrimidine derivative (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material.

  • Cool the solution to 0 °C.

  • Carefully add sodium hydride (1.2 eq) portion-wise. Causality Note: NaH reacts with DMF at elevated temperatures and with any trace water to produce hydrogen gas. Portion-wise addition at 0 °C is a critical safety and control measure.

  • Stir the mixture at 0 °C for 30-45 minutes to allow for complete deprotonation.

  • Add a solution of 3-Chloro-5-fluorobenzyl bromide (1.1 eq) in a small amount of anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Once the reaction is complete, quench by the slow addition of water at 0 °C.

  • Dilute the mixture with Ethyl Acetate and wash several times with water and brine to remove DMF and salts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-benzylated product.

Product Characterization & Data

Validation of the synthesized product is essential. The following table summarizes the expected characterization data for the final N-alkylated product.

ParameterExpected ResultMethod
Purity >95%HPLC
Molecular Weight [Calculated M+H]⁺LC-MS (ESI⁺)
¹H NMR Characteristic peaks for both the heterocyclic core and the 3-chloro-5-fluorobenzyl moiety, including a key singlet for the benzylic CH₂ protons (~5.5 ppm).¹H NMR (400 MHz, CDCl₃)
Yield 60-80%Gravimetric

Biological Context: Inhibition of Kinase Signaling

The synthesized N-benzylated pyrrolo[2,3-d]pyrimidine is a scaffold designed to function as a Type I kinase inhibitor, competing with endogenous ATP for binding in the kinase active site.[3] The pyrrolo[2,3-d]pyrimidine core forms key hydrogen bonds with the kinase hinge region, while the 3-chloro-5-fluorobenzyl group is positioned to occupy an adjacent hydrophobic pocket, with the chlorine atom potentially forming a halogen bond to a backbone carbonyl.

This binding event blocks the catalytic function of the kinase, preventing the phosphorylation of downstream substrates and thereby inhibiting the entire signaling cascade.

G RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes Inhibitor Synthesized Inhibitor Inhibitor->RTK INHIBITS Inhibitor->RAF INHIBITS

Caption: Simplified MAPK signaling pathway showing points of inhibition.

Many inhibitors built on this scaffold show potent activity against receptor tyrosine kinases like VEGFR-2 and PDGFRβ, which are crucial drivers of tumor angiogenesis.[2]

Table: Representative Kinase Inhibition Profile

Kinase TargetIC₅₀ (nM)Rationale for Inhibition
VEGFR-2 < 50Blocks tumor angiogenesis
PDGFRβ < 100Inhibits tumor growth and metastasis
BRAF V600E > 1000Demonstrates selectivity against other kinases

Note: IC₅₀ values are representative for this class of compounds and would require experimental validation for the newly synthesized molecule.

Conclusion

This compound is a highly valuable and strategic building block in the rational design of kinase inhibitors. Its unique electronic properties, potential for halogen bonding, and ability to confer metabolic stability make the resulting 3-chloro-5-fluorobenzyl moiety a key pharmacophoric element. The synthetic protocols detailed herein provide a robust and reproducible pathway for its incorporation into therapeutically relevant heterocyclic scaffolds, enabling the development of the next generation of targeted cancer therapies.

References

Application Notes and Protocols for the Preparation of 3-Chloro-5-fluorobenzyl Ethers and Esters

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 3-Chloro-5-fluorobenzyl Moiety

In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of halogen atoms, particularly chlorine and fluorine, into organic scaffolds is a well-established strategy to modulate a molecule's physicochemical and pharmacokinetic properties. The 3-chloro-5-fluorobenzyl group is a prime example of a structural motif that leverages the unique electronic properties of these halogens to enhance biological activity and metabolic stability. The presence of both chlorine and fluorine on the benzyl ring can influence lipophilicity, binding interactions with biological targets, and resistance to metabolic degradation, making derivatives of 3-chloro-5-fluorobenzyl alcohol valuable intermediates in the synthesis of novel pharmaceuticals and agrochemicals.[1][2]

This guide provides detailed protocols for the preparation of two key classes of 3-chloro-5-fluorobenzyl derivatives: ethers and esters. These compounds serve as versatile building blocks, allowing for the introduction of the 3-chloro-5-fluorobenzyl moiety into a wide range of molecular architectures. The methodologies described herein are based on fundamental and robust organic transformations, adapted for the specific reactivity of the 3-chloro-5-fluorobenzyl system.

Part 1: Synthesis of 3-Chloro-5-fluorobenzyl Ethers via Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of ether formation in organic chemistry, proceeding via an SN2 reaction between an alkoxide and a primary alkyl halide.[3][4] This method is particularly well-suited for the preparation of 3-Chloro-5-fluorobenzyl ethers, utilizing the corresponding benzyl halide as the electrophile.

Reaction Mechanism: Williamson Ether Synthesis

The reaction is initiated by the deprotonation of an alcohol with a strong base to form a nucleophilic alkoxide. This alkoxide then attacks the electrophilic benzylic carbon of the 3-Chloro-5-fluorobenzyl halide, displacing the halide and forming the ether linkage.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_products Products ROH R-OH (Alcohol) Alkoxide R-O⁻ Na⁺ (Alkoxide) ROH->Alkoxide + Base - H₂ Base Base (e.g., NaH) Ether 3-Cl-5-F-C₆H₃CH₂-O-R (3-Chloro-5-fluorobenzyl ether) Alkoxide->Ether Sɴ2 Attack BenzylHalide 3-Cl-5-F-C₆H₃CH₂-Br (3-Chloro-5-fluorobenzyl bromide) BenzylHalide->Ether Salt NaBr

Figure 1: General workflow for the Williamson ether synthesis.

Experimental Protocol: Preparation of 3-Chloro-5-fluorobenzyl Ethyl Ether

This protocol details the synthesis of 3-Chloro-5-fluorobenzyl ethyl ether, a representative example of a simple alkyl ether derivative.

Materials:

  • 3-Chloro-5-fluorobenzyl bromide

  • Anhydrous ethanol

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous ethanol (1.2 equivalents) and anhydrous DMF.

  • Alkoxide Formation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 equivalents) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Addition of Benzyl Bromide: Dissolve 3-Chloro-5-fluorobenzyl bromide (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the freshly prepared sodium ethoxide solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Purification: Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.

Table 1: Summary of Reaction Conditions for Ether Synthesis

ParameterConditionRationale
Base Sodium Hydride (NaH)Strong, non-nucleophilic base that irreversibly deprotonates the alcohol.[5]
Solvent Anhydrous DMFAprotic polar solvent that facilitates SN2 reactions.[4]
Temperature 0 °C to Room TemperatureControlled addition of NaH at 0 °C for safety; reaction proceeds efficiently at room temperature.
Reaction Time 4-6 hoursTypical duration for complete conversion, monitored by TLC.
Work-up Aqueous NH₄Cl quenchSafely neutralizes excess NaH.
Purification Column ChromatographyTo isolate the pure ether from byproducts and residual starting materials.
Characterization of 3-Chloro-5-fluorobenzyl Ethyl Ether (Expected)
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 7.10-7.30 (m, 3H, Ar-H)

    • δ 4.55 (s, 2H, Ar-CH₂-O)

    • δ 3.55 (q, J = 7.0 Hz, 2H, -O-CH₂-CH₃)

    • δ 1.25 (t, J = 7.0 Hz, 3H, -O-CH₂-CH₃)

  • ¹³C NMR (CDCl₃, 101 MHz):

    • δ 163.0 (d, JCF ≈ 245 Hz, C-F)

    • δ 140.5 (d, JCCF ≈ 8 Hz, C-Cl)

    • δ 135.0 (d, JCCF ≈ 8 Hz, C-CH₂)

    • δ 124.0 (d, JCCCF ≈ 3 Hz, Ar-CH)

    • δ 115.0 (d, JCCF ≈ 21 Hz, Ar-CH)

    • δ 114.5 (d, JCCF ≈ 21 Hz, Ar-CH)

    • δ 72.0 (Ar-CH₂-O)

    • δ 66.5 (-O-CH₂)

    • δ 15.2 (-CH₃)

  • IR (KBr, cm⁻¹):

    • ~2975, 2870 (C-H aliphatic stretch)

    • ~1580, 1470 (C=C aromatic stretch)

    • ~1100 (C-O ether stretch)

    • ~870 (C-Cl stretch)

    • ~1250 (C-F stretch)

  • Mass Spectrometry (EI):

    • Expected M⁺ at m/z 190/192 (Cl isotope pattern)

Part 2: Synthesis of 3-Chloro-5-fluorobenzyl Esters

The preparation of esters from this compound can be efficiently achieved through several standard esterification methods. Fischer esterification, the acid-catalyzed reaction with a carboxylic acid, is a classic and cost-effective approach.[7][8] Alternatively, acylation with an acid chloride or anhydride in the presence of a base provides a more reactive and often faster route.

Reaction Mechanism: Fischer Esterification

This equilibrium process is typically driven to completion by using an excess of one reactant or by removing the water formed during the reaction. The mechanism involves the initial protonation of the carboxylic acid, followed by nucleophilic attack of the alcohol.

Fischer_Esterification cluster_reactants Reactants cluster_products Products CarboxylicAcid R-COOH (Carboxylic Acid) Ester R-COO-CH₂-C₆H₃-5-F-3-Cl (3-Chloro-5-fluorobenzyl ester) CarboxylicAcid->Ester Water H₂O BenzylAlcohol 3-Cl-5-F-C₆H₃CH₂-OH (this compound) BenzylAlcohol->Ester AcidCatalyst H⁺ (Acid Catalyst)

Figure 2: General workflow for Fischer esterification.

Experimental Protocol: Preparation of 3-Chloro-5-fluorobenzyl Acetate

This protocol describes the synthesis of 3-Chloro-5-fluorobenzyl acetate via acylation with acetic anhydride, a common and efficient method for producing acetate esters.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine or Triethylamine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 equivalent), dichloromethane, and pyridine (1.5 equivalents).

  • Acylation: Cool the mixture to 0 °C in an ice bath. Add acetic anhydride (1.2 equivalents) dropwise with stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC (typically 1-2 hours).

  • Work-up: Quench the reaction by adding 1 M HCl. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure ester.

Table 2: Summary of Reaction Conditions for Ester Synthesis

ParameterConditionRationale
Acylating Agent Acetic AnhydrideA highly reactive source of the acetyl group.
Base PyridineActs as a nucleophilic catalyst and scavenges the acetic acid byproduct.
Solvent Dichloromethane (DCM)An inert solvent that dissolves the reactants.
Temperature 0 °C to Room TemperatureControlled initial addition to manage exothermicity; reaction proceeds readily at room temperature.
Reaction Time 1-2 hoursAcylation is typically rapid.
Work-up Acid/Base WashesTo remove excess reagents and byproducts.
Purification Column ChromatographyTo isolate the pure ester.
Characterization of 3-Chloro-5-fluorobenzyl Acetate (Expected)
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 7.10-7.30 (m, 3H, Ar-H)

    • δ 5.10 (s, 2H, Ar-CH₂-O)

    • δ 2.10 (s, 3H, -O-C(O)-CH₃)

  • ¹³C NMR (CDCl₃, 101 MHz):

    • δ 170.8 (C=O)

    • δ 163.0 (d, JCF ≈ 245 Hz, C-F)

    • δ 138.0 (d, JCCF ≈ 8 Hz, C-Cl)

    • δ 134.8 (d, JCCF ≈ 8 Hz, C-CH₂)

    • δ 125.0 (d, JCCCF ≈ 3 Hz, Ar-CH)

    • δ 115.5 (d, JCCF ≈ 21 Hz, Ar-CH)

    • δ 115.0 (d, JCCF ≈ 21 Hz, Ar-CH)

    • δ 66.0 (Ar-CH₂-O)

    • δ 21.0 (-CH₃)

  • IR (KBr, cm⁻¹):

    • ~3000 (C-H aromatic stretch)

    • ~1740 (C=O ester stretch)

    • ~1230 (C-O ester stretch)

    • ~1580, 1470 (C=C aromatic stretch)

    • ~870 (C-Cl stretch)

    • ~1250 (C-F stretch)

  • Mass Spectrometry (EI):

    • Expected M⁺ at m/z 204/206 (Cl isotope pattern)

Applications and Field-Proven Insights

The 3-Chloro-5-fluorobenzyl ethers and esters are not merely synthetic curiosities; they are valuable intermediates in the development of bioactive molecules.

  • In Medicinal Chemistry: The unique substitution pattern of the aromatic ring can lead to enhanced binding affinity and selectivity for biological targets. The presence of fluorine can also block sites of metabolic oxidation, thereby improving the pharmacokinetic profile of a drug candidate.[10][11] These building blocks can be incorporated into a variety of scaffolds to explore structure-activity relationships (SAR) in lead optimization programs.

  • In Agrochemicals: The lipophilicity and electronic properties imparted by the chloro and fluoro substituents can enhance the efficacy and spectrum of activity of pesticides and herbicides.[12][13] The 3-chloro-5-fluorobenzyl moiety can be found in patented and developmental agrochemicals, where it contributes to the overall performance of the active ingredient.

Conclusion

The protocols detailed in this guide provide a robust framework for the synthesis of 3-Chloro-5-fluorobenzyl ethers and esters. The Williamson ether synthesis and acylation reactions are reliable and scalable methods for accessing these valuable building blocks. The provided characterization data, while predictive, offers a sound basis for the identification of the target compounds. Researchers and drug development professionals can utilize these methodologies to incorporate the 3-chloro-5-fluorobenzyl motif into their synthetic strategies, leveraging its unique properties to advance the discovery of new and improved bioactive molecules.

References

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 3-Chloro-5-fluorobenzyl Alcohol Derivatives for Drug Discovery Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the strategic application of palladium-catalyzed cross-coupling reactions with 3-chloro-5-fluorobenzyl alcohol derivatives, designed for researchers, scientists, and professionals in drug development.

Introduction: Strategic Value in Medicinal Chemistry

The incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug design.[1] The unique properties of fluorine—its high electronegativity, small size, and the strength of the C-F bond—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. These effects include enhanced metabolic stability, increased lipophilicity, and improved binding affinity to target proteins.[1]

This compound emerges as a highly valuable, yet challenging, building block. Its disubstituted aromatic ring offers a scaffold with distinct electronic properties, while the benzyl alcohol moiety provides a versatile handle for further synthetic transformations. However, the use of this substrate in palladium-catalyzed cross-coupling reactions is complicated by the inert nature of its Carbon-Chlorine (C-Cl) bond. Compared to their bromide and iodide counterparts, aryl chlorides are significantly less reactive, demanding highly specialized and active catalyst systems to achieve efficient bond formation.[2][3]

This guide provides a comprehensive overview of the core principles, field-proven protocols, and troubleshooting strategies for successfully employing this compound and its derivatives in three key palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination.

Core Principles: Overcoming the Challenge of Aryl Chlorides

The success of any palladium-catalyzed cross-coupling reaction hinges on a three-step catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[4][5] The oxidative addition of the aryl halide to the Pd(0) center is typically the rate-limiting step, particularly for the robust C-Cl bond.[3]

To overcome this energy barrier, the palladium catalyst must be supported by ligands that are both sterically bulky and highly electron-rich.[2][6]

  • Steric Bulk: Large, cone-shaped ligands promote the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species, which is crucial for cleaving the C-Cl bond.

  • Electron-Donating Ability: Electron-rich ligands increase the electron density on the palladium center, making it more nucleophilic and enhancing its ability to insert into the C-Cl bond.

Modern catalyst systems, particularly those employing biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), have proven exceptionally effective for this purpose and are central to the protocols described herein.[2][7]

Palladium_Catalytic_Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(L)₂-X pd0->oa_complex Oxidative Addition (Ar-X) trans_complex Ar-Pd(II)(L)₂-R oa_complex->trans_complex Transmetalation (R-M) trans_complex->pd0 Reductive Elimination prod_out Ar-R trans_complex->prod_out start end sub_in Ar-X sub_in->oa_complex nuc_in R-M nuc_in->trans_complex

Figure 1: General catalytic cycle for Pd-catalyzed cross-coupling.

Protocol I: Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds by coupling an aryl halide with an organoboron reagent.[8][9] It is widely used in pharmaceutical synthesis due to its mild conditions and high functional group tolerance.

Detailed Experimental Protocol

This protocol describes the coupling of this compound with a generic arylboronic acid.

1. Reagent Preparation & Setup:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate tribasic (K₃PO₄, 2.0 mmol, 2.0 equiv.).

  • In a separate vial, weigh the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%).

  • Add the precatalyst to the Schlenk flask. The use of a pre-formed catalyst complex is recommended for reproducibility.[10]

2. Reaction Execution:

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.

  • Add degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v, 5 mL) via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

3. Monitoring and Workup:

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Cool the reaction to room temperature and dilute with ethyl acetate (20 mL) and water (10 mL).

  • Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the solution and concentrate the solvent under reduced pressure.

4. Purification:

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

Data & Reagent Summary
ReagentMolar Equiv.PurposeKey Consideration
This compound1.0Aryl Halide SubstrateEnsure high purity.
Arylboronic Acid1.2 - 1.5Coupling PartnerA slight excess prevents issues from potential protodeboronation.[11]
Palladium Precatalyst1 - 3 mol%CatalystUse a modern generation catalyst (e.g., Buchwald G3/G4) for aryl chlorides.
Base (K₃PO₄, Cs₂CO₃)2.0 - 3.0Boronate ActivationStrong, non-nucleophilic bases are required for efficient transmetalation.[8]
Solvent (Dioxane, Toluene)-Reaction MediumMust be anhydrous and thoroughly degassed to prevent catalyst deactivation.
Troubleshooting
  • Low Conversion: Increase catalyst loading (up to 5 mol%) or switch to a more active ligand system (e.g., an NHC-based catalyst). Ensure the reaction is strictly anaerobic.

  • Protodeboronation: This side reaction consumes the boronic acid. Minimize it by using anhydrous base and solvent or by using the corresponding boronic acid pinacol ester.[11]

  • Homocoupling (Glaser-type): If boronic acid homocoupling is observed, ensure the system is rigorously deoxygenated.

Protocol II: Sonogashira Coupling (C-Csp Bond Formation)

The Sonogashira reaction couples terminal alkynes with aryl halides to form internal alkynes, a valuable motif in materials science and medicinal chemistry.[12][13] While traditionally requiring a copper(I) co-catalyst, modern copper-free methods are often preferred to avoid the formation of alkyne homocoupling byproducts.[14]

Detailed Experimental Protocol

This protocol details a copper-free Sonogashira coupling.

1. Reagent Preparation & Setup:

  • To a dry Schlenk flask with a stir bar, add this compound (1.0 mmol, 1.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and a bulky phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%).

  • Add a strong base (e.g., Cs₂CO₃, 2.0 mmol, 2.0 equiv.).

2. Reaction Execution:

  • Seal the flask, and evacuate and backfill with Argon three times.

  • Add anhydrous, degassed solvent (e.g., Toluene or Dioxane, 5 mL).

  • Add the terminal alkyne (1.5 mmol, 1.5 equiv.) via syringe.

  • Heat the mixture to 100-120 °C and stir vigorously.

3. Monitoring and Workup:

  • Monitor reaction completion by TLC or GC-MS (typically 16-24 hours).

  • Cool to room temperature, filter through a pad of Celite®, and wash the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

4. Purification:

  • Purify the residue by flash column chromatography (hexanes/ethyl acetate).

Data & Reagent Summary
ReagentMolar Equiv.PurposeKey Consideration
This compound1.0Aryl Halide SubstrateSubstrate must be dry.
Terminal Alkyne1.5Coupling PartnerExcess is used to drive the reaction to completion.
Palladium Catalyst/Ligand2-4 mol%Catalyst SystemA high-activity system is crucial for C-Cl activation.[15]
Base (Cs₂CO₃, K₂CO₃)2.0Alkyne DeprotonationA strong, non-nucleophilic base is essential.
Solvent (Toluene, Dioxane)-Reaction MediumMust be anhydrous and degassed.
Troubleshooting
  • No Reaction: The C-Cl bond activation is likely the issue. Consider a more electron-rich ligand or a higher reaction temperature.

  • Alkyne Homocoupling: This is more common in copper-catalyzed variants. If it occurs in a copper-free system, ensure the absence of oxygen, which can promote this side reaction.[14]

Protocol III: Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds by coupling amines with aryl halides.[16][17] It has largely replaced harsher classical methods and is indispensable in pharmaceutical development for synthesizing aniline derivatives.[18]

Detailed Experimental Protocol

This protocol describes the amination with a secondary amine.

1. Reagent Preparation & Setup:

  • In a glovebox or under a strong counterflow of inert gas, add the palladium precatalyst (e.g., RuPhos Pd G3, 0.02 mmol, 2 mol%) and a strong, non-nucleophilic base (e.g., Sodium tert-butoxide, 1.4 mmol, 1.4 equiv.) to a dry Schlenk tube.

  • Add this compound (1.0 mmol, 1.0 equiv.).

  • Seal the tube with a septum.

2. Reaction Execution:

  • Remove the tube from the glovebox. Add anhydrous, degassed toluene (4 mL) via syringe.

  • Add the secondary amine (1.2 mmol, 1.2 equiv.) via syringe.

  • Place the sealed tube in a preheated oil bath at 100 °C.

3. Monitoring and Workup:

  • Stir the reaction until the starting material is consumed as judged by LC-MS (typically 8-24 hours).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and quench carefully with water.

  • Separate the layers and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

4. Purification:

  • Purify the crude material via flash column chromatography.

Data & Reagent Summary
ReagentMolar Equiv.PurposeKey Consideration
This compound1.0Aryl Halide Substrate-
Amine (1° or 2°)1.2Coupling PartnerPurity is critical; some amines can inhibit catalysis.
Palladium Precatalyst1 - 3 mol%CatalystLigand choice is critical and depends on the amine's steric hindrance.[19]
Base (NaOt-Bu, LHMDS)1.4Amine DeprotonationA strong, non-nucleophilic base is required.[20] NaOt-Bu is common but moisture-sensitive.
Solvent (Toluene, Dioxane)-Reaction MediumMust be anhydrous.
Troubleshooting
  • Hydrodehalogenation: Formation of 1-fluoro-3-(hydroxymethyl)benzene indicates a side reaction. This can be minimized by ensuring a sufficiently high concentration of the amine nucleophile and using ligands that favor reductive elimination over β-hydride elimination.[16]

  • Low Yield with Hindered Amines: Sterically demanding amines require more sterically demanding ligands (e.g., RuPhos) to facilitate the reaction.[7]

General Workflow and Troubleshooting Logic

A systematic approach is key to success. The following diagrams illustrate a typical experimental workflow and a decision tree for troubleshooting common issues encountered during these cross-coupling reactions.

Experimental_Workflow setup 1. Reagent Setup (Substrate, Nu, Base, Catalyst) inert 2. Inert Atmosphere (Evacuate & Backfill Ar/N₂) setup->inert solvent 3. Add Degassed Solvent inert->solvent react 4. Heat & Stir (e.g., 100-120 °C) solvent->react monitor 5. Monitor Progress (TLC, LC-MS, GC-MS) react->monitor workup 6. Quench & Workup (Extraction) monitor->workup Upon Completion purify 7. Purification (Column Chromatography) workup->purify product Characterized Product purify->product

Figure 2: Standard experimental workflow for cross-coupling reactions.

Troubleshooting_Tree start Low or No Conversion? check_inert Is atmosphere strictly inert? start->check_inert Yes side_products Side Products Observed? start->side_products No, but... fix_inert ACTION: Re-degas solvents, check seals, use glovebox. check_inert->fix_inert No check_reagents Are reagents pure & anhydrous? check_inert->check_reagents Yes fix_reagents ACTION: Purify starting materials, use fresh anhydrous solvents/base. check_reagents->fix_reagents No check_catalyst Is catalyst system active enough for C-Cl? check_reagents->check_catalyst Yes fix_catalyst ACTION: Increase catalyst loading. Switch to more active ligand (e.g., Buchwald/NHC type). Increase temperature. check_catalyst->fix_catalyst No homocoupling Homocoupling? side_products->homocoupling Yes fix_homocoupling ACTION: Improve deoxygenation. homocoupling->fix_homocoupling Yes decomposition Decomposition? homocoupling->decomposition No fix_decomposition ACTION: Lower temperature. Consider milder base. decomposition->fix_decomposition Yes

Figure 3: A decision tree for troubleshooting common issues.

References

Application Notes and Protocols for the Large-Scale Synthesis of 3-Chloro-5-fluorobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Industrial Significance of Substituted Benzyl Alcohols

Substituted benzyl alcohols are a critical class of intermediates in the fine chemicals industry, serving as versatile building blocks for a wide array of high-value products. Their utility is particularly pronounced in the pharmaceutical and agrochemical sectors, where precise molecular architecture is paramount for biological activity. 3-Chloro-5-fluorobenzyl alcohol, with its specific substitution pattern of halogen atoms, is a key precursor for the synthesis of complex active pharmaceutical ingredients (APIs). The presence of both chlorine and fluorine can significantly influence the pharmacokinetic and pharmacodynamic properties of the final drug substance, such as metabolic stability, binding affinity, and bioavailability. This application note provides a comprehensive guide to the large-scale synthesis of this compound, focusing on a robust and scalable process suitable for industrial production.

Synthetic Strategy: A Two-Step Approach to High-Purity Product

The most industrially viable and efficient route for the synthesis of this compound is a two-step process commencing from 3-chloro-5-fluorobenzoic acid. This strategy is predicated on its reliability, use of readily available starting materials, and amenability to large-scale production with consistent yields and purity.

The initial step involves the conversion of 3-chloro-5-fluorobenzoic acid to its more reactive acid chloride derivative, 3-Chloro-5-fluorobenzoyl chloride. This is a standard transformation in organic synthesis, typically achieved with high efficiency using reagents like thionyl chloride or oxalyl chloride.

The second and key step is the selective reduction of the 3-Chloro-5-fluorobenzoyl chloride to the corresponding benzyl alcohol. For industrial-scale operations, sodium borohydride (NaBH₄) emerges as the reducing agent of choice due to its excellent selectivity, favorable safety profile compared to more powerful hydrides like lithium aluminum hydride, and cost-effectiveness. The reaction proceeds with high fidelity, minimizing the formation of by-products and simplifying downstream purification.

Diagram of the Synthetic Workflow

Synthetic Workflow cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Selective Reduction 3-chloro-5-fluorobenzoic_acid 3-Chloro-5-fluorobenzoic Acid 3-Chloro-5-fluorobenzoyl_chloride 3-Chloro-5-fluorobenzoyl Chloride 3-chloro-5-fluorobenzoic_acid->3-Chloro-5-fluorobenzoyl_chloride Reaction 3-chloro-5-fluorobenzoic_acid->3-Chloro-5-fluorobenzoyl_chloride Thionyl_Chloride Thionyl Chloride (SOCl₂) Thionyl_Chloride->3-Chloro-5-fluorobenzoyl_chloride Reagent 3-Chloro-5-fluorobenzyl_alcohol This compound 3-Chloro-5-fluorobenzoyl_chloride->3-Chloro-5-fluorobenzyl_alcohol Reduction 3-Chloro-5-fluorobenzoyl_chloride->3-Chloro-5-fluorobenzyl_alcohol Sodium_Borohydride Sodium Borohydride (NaBH₄) Sodium_Borohydride->3-Chloro-5-fluorobenzyl_alcohol Reducing Agent

Caption: Synthetic pathway for this compound.

Detailed Protocol for Large-Scale Synthesis

This protocol is designed for a nominal batch size and should be scaled appropriately with proper engineering controls and risk assessment for industrial production.

Part 1: Preparation of 3-Chloro-5-fluorobenzoyl chloride
  • Reactor Preparation: Ensure a clean, dry, glass-lined reactor equipped with a mechanical stirrer, reflux condenser, and a gas scrubber system is inerted with nitrogen.

  • Charging of Reagents: Charge the reactor with 3-chloro-5-fluorobenzoic acid (1.0 eq).

  • Addition of Thionyl Chloride: Under a nitrogen atmosphere, slowly add thionyl chloride (1.2-1.5 eq) to the reactor. The addition should be controlled to manage the evolution of HCl and SO₂ gases, which should be directed to the scrubber.

  • Reaction: Heat the reaction mixture to reflux (approximately 75-80°C) and maintain for 2-4 hours. The reaction progress can be monitored by infrared (IR) spectroscopy by observing the disappearance of the carboxylic acid O-H stretch and the appearance of the acid chloride carbonyl stretch.

  • Removal of Excess Reagent: Once the reaction is complete, distill off the excess thionyl chloride under atmospheric pressure, followed by vacuum distillation to obtain the crude 3-Chloro-5-fluorobenzoyl chloride. The product is typically used directly in the next step without further purification.

Part 2: Reduction to this compound
  • Reactor Setup: In a separate, appropriately sized reactor equipped with a mechanical stirrer, thermometer, and addition funnel, prepare a solution of sodium borohydride (0.3-0.5 eq) in a suitable solvent such as tetrahydrofuran (THF) or a mixture of an ether solvent and water.[1] The use of an ether solvent can activate the sodium borohydride.[1]

  • Cooling: Cool the sodium borohydride solution to 0-5°C using a cooling bath.

  • Addition of Acid Chloride: Slowly add the crude 3-Chloro-5-fluorobenzoyl chloride, dissolved in a minimal amount of the reaction solvent, to the cooled sodium borohydride solution via the addition funnel. Maintain the internal temperature below 10°C throughout the addition to control the exothermic reaction and prevent side reactions.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction for completion by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quenching: Carefully quench the reaction by the slow, controlled addition of a dilute acid solution (e.g., 1M HCl) to decompose the excess sodium borohydride and borate complexes. This step should be performed with caution as hydrogen gas is evolved.

  • Workup and Extraction: Transfer the reaction mixture to a separation vessel and add an organic solvent such as ethyl acetate for extraction. Separate the organic layer, and wash it sequentially with water and brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Part 3: Purification
  • Recrystallization: For achieving high purity, recrystallization is the preferred method.[2]

    • Select a suitable solvent system, such as a mixture of a non-polar solvent (e.g., heptane or cyclohexane) and a more polar solvent (e.g., ethyl acetate or toluene).

    • Dissolve the crude product in a minimal amount of the hot solvent system.

    • Allow the solution to cool slowly to induce crystallization.

    • Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Distillation: Alternatively, for certain purity requirements, vacuum distillation can be employed.[3]

Data Presentation: Expected Yields and Purity

ParameterTarget ValueAnalytical Method
Yield (overall) > 85%Gravimetric analysis
Purity ≥ 99.0%HPLC, GC
Appearance White to off-white solidVisual Inspection
Melting Point To be determinedMelting Point Apparatus

Safety and Handling Considerations

3-Chloro-5-fluorobenzoyl chloride:

  • Corrosive and a lachrymator. Causes severe skin burns and eye damage.

  • Reacts with water and moisture, releasing corrosive gases.

  • Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, chemical splash goggles, and a face shield.

Sodium Borohydride:

  • Flammable solid that reacts violently with water to produce flammable hydrogen gas.[4]

  • Toxic if swallowed and causes severe skin burns and eye damage.[4]

  • Store in a cool, dry place away from water and acids.[5]

  • Handle under an inert atmosphere (e.g., nitrogen or argon) and wear appropriate PPE.[5]

This compound:

  • May cause skin and eye irritation.

  • Handle with standard laboratory PPE, including gloves and safety glasses.

Trustworthiness and Self-Validating Systems

The reliability of this synthetic protocol is ensured through several key principles:

  • Robust Chemistry: The conversion of a carboxylic acid to an acid chloride and subsequent reduction with sodium borohydride are well-established, high-yielding reactions with predictable outcomes.

  • In-Process Controls: The use of analytical techniques such as TLC, HPLC, and IR at critical stages allows for real-time monitoring of reaction progress and ensures the reaction proceeds to completion before moving to the next step.

  • Purification to Specification: The final purification step, particularly recrystallization, is a powerful technique for removing minor impurities and achieving the high purity required for pharmaceutical intermediates. The purity can be definitively verified against a reference standard using chromatography.

Conclusion

This application note provides a detailed and scalable protocol for the industrial synthesis of this compound. By following the outlined procedures and adhering to the stringent safety precautions, researchers and drug development professionals can confidently produce this valuable intermediate with high yield and purity, facilitating the advancement of new therapeutic agents.

References

The Strategic Role of 3-Chloro-5-fluorobenzyl Alcohol in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Importance of Halogenated Benzyl Alcohols in Agrochemical Design

In the continuous pursuit of more effective and selective agrochemicals, the strategic incorporation of halogenated aromatic moieties has become a cornerstone of modern pesticide design. The presence of chlorine and fluorine atoms in a molecule can significantly influence its metabolic stability, binding affinity to target enzymes, and overall biological activity. 3-Chloro-5-fluorobenzyl alcohol emerges as a key building block in this context, offering a unique combination of substituents that can be leveraged to create novel fungicides, herbicides, and insecticides. This application note provides an in-depth guide for researchers and drug development professionals on the utilization of this compound in the synthesis of next-generation agrochemicals, with a focus on a representative pyrazole carboxamide fungicide.

Core Attributes of this compound

The utility of this compound as a synthetic intermediate in agrochemical development is underpinned by its distinct chemical properties. The electron-withdrawing nature of the chlorine and fluorine atoms enhances the reactivity of the benzyl alcohol moiety and can contribute to the overall efficacy of the final product.

PropertyValueReference
CAS Number 79944-64-2[1]
Molecular Formula C₇H₆ClFO[2]
Molecular Weight 160.57 g/mol [2]
Appearance Clear yellow liquid[2]
Boiling Point 224 °C[2]
Flash Point 90 °C[2]
Density 1.344 g/cm³[2]

Application in Fungicide Synthesis: A Case Study of Pyrazole Carboxamides

Pyrazole carboxamides are a significant class of fungicides that act as succinate dehydrogenase inhibitors (SDHIs), disrupting the mitochondrial electron transport chain in fungi.[3] The benzyl portion of these molecules plays a crucial role in their binding to the target site. The following section details a representative synthesis of a hypothetical, yet structurally plausible, pyrazole carboxamide fungicide utilizing this compound.

Target Molecule: N-(3-chloro-5-fluorobenzyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide

This target molecule is designed based on the common structural motifs of potent SDHI fungicides. The synthesis involves two key stages: the preparation of the pyrazole acid chloride intermediate and its subsequent esterification with this compound.

Experimental Workflow

G cluster_0 Part 1: Pyrazole Intermediate Synthesis cluster_1 Part 2: Esterification and Final Product Formation start Ethyl trifluoroacetoacetate step1 Reaction with N,N-dimethylformamide dimethyl acetal start->step1 step2 Cyclization with methylhydrazine step1->step2 step3 Hydrolysis step2->step3 step4 Chlorination with thionyl chloride step3->step4 intermediate 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride step4->intermediate step5 Esterification in the presence of a base (e.g., triethylamine) intermediate->step5 reactant This compound reactant->step5 product Target Fungicide step5->product

Caption: Synthetic workflow for a pyrazole carboxamide fungicide.

Protocols

Part 1: Synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride

  • Synthesis of Ethyl 2-(dimethylaminomethylene)-4,4,4-trifluoro-3-oxobutanoate:

    • To a solution of ethyl trifluoroacetoacetate (1 equivalent) in toluene, add N,N-dimethylformamide dimethyl acetal (1.1 equivalents).

    • Stir the mixture at room temperature for 12 hours.

    • Remove the solvent under reduced pressure to yield the crude product, which can be used in the next step without further purification.

  • Synthesis of Ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate:

    • Dissolve the crude product from the previous step in ethanol.

    • Add methylhydrazine (1 equivalent) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 8 hours.

    • Evaporate the solvent and purify the residue by column chromatography (silica gel, ethyl acetate/hexane gradient) to obtain the pyrazole ester.

  • Synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid:

    • Dissolve the pyrazole ester in a mixture of ethanol and water.

    • Add sodium hydroxide (2 equivalents) and heat the mixture to reflux for 4 hours.

    • Cool the reaction mixture and acidify with concentrated hydrochloric acid to pH 2-3.

    • Collect the resulting precipitate by filtration, wash with water, and dry to yield the carboxylic acid.

  • Synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride:

    • Suspend the carboxylic acid in toluene and add thionyl chloride (1.5 equivalents) and a catalytic amount of DMF.

    • Heat the mixture to reflux for 3 hours.

    • Remove the excess thionyl chloride and toluene under reduced pressure to obtain the acid chloride, which should be used immediately in the next step.

Part 2: Synthesis of N-(3-chloro-5-fluorobenzyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide (Target Fungicide)

  • Esterification Reaction:

    • Dissolve this compound (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride (1 equivalent) in dichloromethane dropwise over 30 minutes.

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Work-up and Purification:

    • Wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield the final product.

Rationale for Experimental Choices

  • Choice of Base: Triethylamine is a common and effective acid scavenger used to neutralize the HCl generated during the esterification reaction, driving the reaction to completion.

  • Solvent Selection: Dichloromethane is an excellent solvent for this type of reaction due to its inertness and ability to dissolve both reactants. Anhydrous conditions are crucial to prevent hydrolysis of the acid chloride.

  • Purification Method: Column chromatography is a standard and effective method for purifying the final product from unreacted starting materials and byproducts, ensuring high purity of the target fungicide.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel agrochemicals. Its unique electronic properties contribute to the biological activity of the final compounds. The detailed protocol for the synthesis of a representative pyrazole carboxamide fungicide demonstrates a practical application of this key intermediate. Researchers can adapt and modify these protocols to explore the synthesis of a wide range of other potential agrochemical candidates, including herbicides and insecticides, by forming ether or other linkages with various heterocyclic scaffolds. The continued exploration of derivatives of this compound holds significant promise for the development of the next generation of crop protection agents.

References

protecting group strategies for the hydroxyl group of 3-Chloro-5-fluorobenzyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

<_ 2_0_3_3_5_0_3_7_8_9>## Protecting Group Strategies for the Hydroxyl Group of 3-Chloro-5-fluorobenzyl Alcohol: Application Notes and Protocols

Introduction

In the landscape of multi-step organic synthesis, particularly in the development of pharmaceutical agents and other complex molecular architectures, the judicious use of protecting groups is a cornerstone of success.[1][2] this compound presents a unique substrate, with its hydroxyl group's reactivity influenced by the electron-withdrawing effects of the halogen substituents on the aromatic ring. This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic selection and application of protecting groups for the hydroxyl moiety of this important synthetic intermediate. The protocols herein are designed to be robust and reproducible, offering a clear rationale for procedural choices to ensure scientific integrity and successful synthetic outcomes.

The Imperative for Hydroxyl Group Protection

The hydroxyl group is a versatile functional group, but its acidic proton and nucleophilic oxygen can interfere with a wide range of synthetic transformations.[3][4] Protecting the hydroxyl group of this compound is crucial when subsequent reaction steps involve:

  • Strongly basic reagents: Grignard reagents, organolithiums, and metal hydrides would be quenched by the acidic proton.[4]

  • Oxidizing or reducing agents: The hydroxyl group could undergo unintended oxidation or other transformations.

  • Electrophilic reagents: The nucleophilic oxygen could react with electrophiles intended for other parts of the molecule.

An effective protecting group must be introduced in high yield, remain stable throughout various reaction conditions, and be cleaved selectively in high yield without affecting other functional groups.[3] This concept of selective removal is known as orthogonal protection , a critical strategy in complex synthesis.[1][5][6]

Selecting the Optimal Protecting Group: A Comparative Analysis

The choice of a protecting group is dictated by the overall synthetic strategy. Below is a comparative analysis of commonly employed protecting groups suitable for this compound, categorized by their cleavage conditions.

Protecting GroupAbbreviationStabilityCleavage ConditionsKey Considerations
Silyl Ethers
tert-Butyldimethylsilyl EtherTBDMS/TBSStable to bases, mild acids, and many organometallic reagents.Fluoride ion (e.g., TBAF), strong acids (e.g., HCl, TFA).[7]Excellent general-purpose protecting group. The steric bulk of the TBDMS group can sometimes be advantageous.[2]
Triethylsilyl EtherTESLess sterically hindered and more acid-labile than TBDMS.[8]Mildly acidic conditions (e.g., formic acid), fluoride ion.[8]Useful when a more labile silyl ether is required for selective deprotection.[8]
Alkyl Ethers
Benzyl EtherBnVery stable to a wide range of acidic and basic conditions, as well as many oxidizing and reducing agents.[9]Catalytic hydrogenolysis (e.g., H₂, Pd/C).[10][11][12]Offers a highly orthogonal deprotection strategy.[13] Not suitable if other reducible functional groups (e.g., alkenes, alkynes) are present.
Acetal Ethers
Methoxymethyl EtherMOMStable to strongly basic and weakly acidic conditions.Acidic conditions (e.g., HCl, p-TsOH).[9][14]A robust protecting group, often used when silyl ethers might be too labile.

Experimental Protocols

The following protocols are provided as detailed, self-validating systems. All reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Protection of this compound

Protocol 1: Synthesis of tert-Butyldimethylsilyl (TBDMS) Ether

This protocol describes the formation of a TBDMS ether, a versatile and widely used protecting group.[15]

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of this compound (1.0 equiv) and imidazole (2.5 equiv) in anhydrous DMF, add TBDMSCl (1.2 equiv) portionwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Synthesis of Benzyl (Bn) Ether

This protocol outlines the formation of a benzyl ether, which is exceptionally stable and allows for orthogonal deprotection via hydrogenolysis.[13]

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Benzyl bromide (BnBr)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred suspension of NaH (1.2 equiv) in anhydrous THF at 0 °C, add a solution of this compound (1.0 equiv) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then add BnBr (1.2 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: Synthesis of Methoxymethyl (MOM) Ether

The MOM group provides robust protection under a variety of conditions and is introduced here using MOMCl.

Materials:

  • This compound

  • N,N-Diisopropylethylamine (DIPEA)

  • Methoxymethyl chloride (MOMCl)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of this compound (1.0 equiv) in anhydrous DCM at 0 °C, add DIPEA (2.2 equiv) followed by the dropwise addition of MOMCl (1.5 equiv).

  • Stir the reaction at 0 °C and allow it to warm to room temperature. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Deprotection Protocols

Protocol 4: Cleavage of tert-Butyldimethylsilyl (TBDMS) Ether

This protocol utilizes a fluoride source for the selective cleavage of the Si-O bond.[9]

Materials:

  • TBDMS-protected this compound

  • Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the TBDMS-protected alcohol (1.0 equiv) in THF.

  • Add TBAF solution (1.1-1.5 equiv) and stir the mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[9]

Protocol 5: Cleavage of Benzyl (Bn) Ether by Catalytic Hydrogenolysis

This method offers a mild and neutral condition for benzyl ether deprotection.[9][10]

Materials:

  • Benzyl-protected this compound

  • 10% Palladium on carbon (Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

  • Celite®

Procedure:

  • Dissolve the benzylated substrate in a suitable solvent (e.g., methanol or ethanol).

  • Add 10% Pd/C catalyst (typically 5-10 mol% by weight).[16]

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.[10]

  • Wash the Celite® pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected alcohol.[16]

Protocol 6: Cleavage of Methoxymethyl (MOM) Ether

Acid-catalyzed hydrolysis is a standard method for the removal of MOM ethers.[9]

Materials:

  • MOM-protected this compound

  • Methanol or THF

  • Concentrated Hydrochloric acid (HCl) or p-Toluenesulfonic acid (pTSA)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the MOM-protected alcohol in methanol or THF.

  • Add a catalytic amount of a strong acid (e.g., a few drops of concentrated HCl or a catalytic amount of pTSA).[9]

  • Stir the mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully neutralize the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Workflow Visualizations

Protection_Deprotection_Workflows cluster_protection Protection Strategies cluster_deprotection Deprotection Strategies Start 3-Chloro-5-fluorobenzyl Alcohol TBDMS_P TBDMS Ether Start->TBDMS_P TBDMSCl, Imidazole, DMF Bn_P Benzyl Ether Start->Bn_P NaH, BnBr, THF MOM_P MOM Ether Start->MOM_P MOMCl, DIPEA, DCM TBDMS_D TBDMS Ether End 3-Chloro-5-fluorobenzyl Alcohol TBDMS_D->End TBAF, THF Bn_D Benzyl Ether Bn_D->End H₂, Pd/C, MeOH MOM_D MOM Ether MOM_D->End H⁺ (cat.), MeOH

Caption: Protection and Deprotection Workflow Diagram.

Conclusion

The successful synthesis of complex molecules hinges on the strategic and skillful application of protecting groups. For this compound, the choice between silyl ethers, benzyl ethers, and acetals should be guided by the specific demands of the synthetic route. The protocols provided in this guide offer reliable and well-established methods for the protection and deprotection of the hydroxyl group, empowering researchers to navigate their synthetic challenges with confidence and precision.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Chloro-5-fluorobenzyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.

A Senior Application Scientist's Guide to Yield Optimization and Troubleshooting

Welcome to the technical support center for the synthesis of 3-Chloro-5-fluorobenzyl alcohol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols, troubleshoot common issues, and improve the overall yield and purity of this important chemical intermediate. As your dedicated application scientist, my goal is to provide you with not just procedural steps, but the underlying scientific reasoning to empower you to make informed decisions in your laboratory work.

The synthesis of this compound, while seemingly straightforward, presents several challenges that can impact yield and purity. This guide will address these issues in a practical, question-and-answer format, grounded in established chemical principles and field-proven experience.

Section 1: Synthesis Overview & Key Considerations

The most common and direct route to this compound is the reduction of its corresponding aldehyde, 3-Chloro-5-fluorobenzaldehyde. This transformation is a cornerstone of organic synthesis, but the choice of reducing agent and reaction conditions is critical for success.

Primary Synthesis Route: Aldehyde Reduction

The fundamental transformation involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon of the aldehyde.

Aldehyde Reduction Workflow Start 3-Chloro-5-fluorobenzaldehyde Reaction Reduction Reaction Start->Reaction Reagent Hydride Reducing Agent (e.g., NaBH4, LiAlH4) Reagent->Reaction Solvent Appropriate Solvent (e.g., Methanol, THF) Solvent->Reaction Workup Aqueous Work-up & Quenching Reaction->Workup Extraction Organic Extraction Workup->Extraction Purification Purification (e.g., Column Chromatography) Extraction->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Comparison of Common Hydride Reducing Agents

The choice between Sodium Borohydride (NaBH₄) and Lithium Aluminum Hydride (LiAlH₄) is a frequent decision point. While both achieve the desired reduction, their reactivity profiles and handling requirements are significantly different.

FeatureSodium Borohydride (NaBH₄)Lithium Aluminum Hydride (LiAlH₄)
Reactivity Mild and selective. Reduces aldehydes and ketones.Powerful and non-selective. Reduces aldehydes, ketones, esters, carboxylic acids, amides, and nitriles.[1]
Typical Solvents Protic solvents (Methanol, Ethanol, Water)Aprotic ethers (Diethyl ether, THF)
Safety/Handling Relatively safe to handle. Reacts slowly with protic solvents.Highly reactive and pyrophoric. Reacts violently with water and protic solvents. Requires strict anhydrous conditions and an inert atmosphere.[1][2]
Work-up Simple acid or water quench.Cautious, multi-step quenching (e.g., Fieser work-up) is required to manage hydrogen gas evolution and formation of aluminum salts.[1]
Selectivity High for aldehydes in the presence of less reactive groups like esters.[3]Low; will reduce most polar unsaturated functional groups.

Section 2: Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Q1: My yield is consistently low (<70%) when reducing 3-chloro-5-fluorobenzaldehyde with NaBH₄ in methanol. What are the likely causes and how can I improve it?

Answer: Low yields in NaBH₄ reductions are common and can typically be traced to a few key factors. Let's break down the possibilities:

  • Causality 1: Purity of Starting Material: The purity of your 3-Chloro-5-fluorobenzaldehyde is paramount. If it contains the corresponding carboxylic acid (3-chloro-5-fluorobenzoic acid), the NaBH₄ will be consumed in an acid-base reaction, reducing the amount available for the aldehyde reduction.

    • Solution: Confirm the purity of your aldehyde via NMR or melting point before starting. If acidic impurities are present, consider a purification step or using a larger excess of NaBH₄.

  • Causality 2: Reaction Temperature: While NaBH₄ reductions are often run at room temperature, the reaction is exothermic. An uncontrolled temperature increase can lead to side reactions or decomposition of the reagent.

    • Solution: Control the temperature by adding the NaBH₄ portion-wise to a cooled solution (0-5 °C) of the aldehyde in methanol. Maintain this temperature for an hour before allowing the reaction to slowly warm to room temperature.

  • Causality 3: Insufficient Reagent or Reaction Time: Although the stoichiometry is 4:1 (aldehyde:NaBH₄), an excess of the reducing agent is typically required to ensure the reaction goes to completion.

    • Solution: Use 1.5 to 2.0 equivalents of NaBH₄ relative to the aldehyde. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde spot has completely disappeared. Reaction times can vary from 1 to 4 hours.

  • Causality 4: Work-up Losses: Improper work-up can lead to significant product loss. The product alcohol has some water solubility, and emulsions can form during extraction.

    • Solution: After quenching the reaction (e.g., with acetone or dilute HCl), remove the methanol under reduced pressure. This prevents partitioning issues. Then, add water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) multiple times. Combine the organic layers, wash with brine to break up emulsions, dry over anhydrous sodium sulfate, and then concentrate.

Q2: I am considering using LiAlH₄ for the reduction to improve my yield. What are the advantages and critical safety considerations?

Answer: Using LiAlH₄ is a valid strategy, especially if your starting material is 3-chloro-5-fluorobenzoic acid or its ester.

  • Advantage: LiAlH₄ is a much more powerful reducing agent than NaBH₄ and will readily reduce the aldehyde, often resulting in very high conversion and faster reaction times.[1] It is also the reagent of choice for reducing the corresponding carboxylic acid or ester.[2][4]

  • Critical Considerations:

    • Strict Anhydrous Conditions: LiAlH₄ reacts violently with water. All glassware must be oven- or flame-dried, and anhydrous solvents (typically THF or diethyl ether) must be used under an inert atmosphere (e.g., Nitrogen or Argon).

    • Controlled Addition: The reaction is highly exothermic. The LiAlH₄ solution should be added slowly to a cooled solution of the substrate (or vice-versa, though adding the substrate to the hydride is often preferred for safety).

    • Safe Quenching: This is the most hazardous step. Excess LiAlH₄ must be quenched carefully to control the vigorous evolution of hydrogen gas. A widely accepted and safe method is the Fieser work-up: for a reaction using 'n' grams of LiAlH₄, add sequentially and slowly at 0 °C:

      • n mL of water

      • n mL of 15% aqueous NaOH

      • 3n mL of water This procedure results in the formation of granular inorganic salts that are easily filtered off.[1]

Q3: I observe an acidic byproduct in my crude product after a prolonged NaBH₄ reduction. What is it and how can I prevent it?

Answer: The acidic byproduct is likely 3-chloro-5-fluorobenzoic acid. Its formation points to a side reaction known as the Cannizzaro reaction .

  • Mechanism: Aromatic aldehydes that lack α-hydrogens, such as 3-chloro-5-fluorobenzaldehyde, can undergo disproportionation under basic conditions. One molecule of the aldehyde is oxidized to the carboxylic acid, while a second molecule is reduced to the alcohol.[5] While your primary reducing agent is NaBH₄, the reaction medium can become basic from the borate intermediates formed, creating conditions conducive to this side reaction, especially if the primary reduction is slow.

  • Prevention:

    • Ensure Sufficient NaBH₄: Use an adequate excess of NaBH₄ to ensure the hydride reduction is much faster than the competing Cannizzaro pathway.

    • Control Temperature: Keep the reaction temperature low (0-5 °C) to disfavor the Cannizzaro reaction, which typically requires more thermal energy.

    • Avoid Strongly Basic Conditions: Do not add external base to the reaction mixture. The basicity generated by the borohydride reaction itself is usually mild enough, but prolonged reaction times at elevated temperatures can promote the side reaction.

Cannizzaro Reaction cluster_0 Cannizzaro Side Reaction Aldehyde1 Aldehyde Molecule 1 Oxidation Oxidation Aldehyde1->Oxidation Nucleophilic attack by OH⁻ Aldehyde2 Aldehyde Molecule 2 Reduction Reduction Aldehyde2->Reduction Base Basic Conditions (e.g., OH⁻ from hydrolysis) Base->Oxidation Oxidation->Reduction Hydride Transfer Acid Carboxylic Acid (Byproduct) Oxidation->Acid Alcohol Benzyl Alcohol (Desired Product) Reduction->Alcohol

Caption: The disproportionation of an aldehyde in the Cannizzaro reaction.

Q4: Is catalytic hydrogenation a viable method for this synthesis? What are the key parameters to control to avoid dehalogenation?

Answer: Yes, catalytic hydrogenation is a viable and scalable method, but it carries the significant risk of hydrodehalogenation (loss of the chlorine atom).

  • Viability: Catalytic hydrogenation using catalysts like Platinum on Carbon (Pt/C) or Palladium on Carbon (Pd/C) can efficiently reduce the aldehyde to the alcohol.[6] This method avoids the use of hydride reagents and simplifies the work-up, which is advantageous for industrial applications.

  • Controlling Dehalogenation: The C-Cl bond can be cleaved under hydrogenation conditions. To minimize this:

    • Catalyst Choice: Platinum-based catalysts are often preferred over Palladium for substrates prone to dehalogenation.[7]

    • Reaction Conditions: Use milder conditions—lower hydrogen pressure (1-3 atm) and lower temperatures.[1]

    • Catalyst Inhibitors: In some cases, a controlled amount of a catalyst inhibitor (or "poison") like thiophene can be added to suppress the activity of the catalyst just enough to prevent C-Cl bond cleavage while still allowing for aldehyde reduction.[7]

    • Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent over-reduction.

Section 3: Frequently Asked Questions (FAQs)

FAQ 1: What is the best solvent for the NaBH₄ reduction of 3-chloro-5-fluorobenzaldehyde? Methanol or ethanol are the most common and effective solvents. They are protic, which helps to activate the borohydride, and they readily dissolve both the aldehyde and the reagent.

FAQ 2: How can I effectively monitor the progress of the reduction? Thin Layer Chromatography (TLC) is the most convenient method. Use a mobile phase like 30% ethyl acetate in hexanes. The starting aldehyde is less polar and will have a higher Rf value than the product alcohol, which is more polar due to the hydroxyl group.

FAQ 3: What are the recommended purification methods for this compound? For lab-scale synthesis, silica gel column chromatography is the most effective method to obtain a highly pure product. A gradient elution starting from hexanes and gradually increasing the polarity with ethyl acetate will effectively separate the product from any remaining starting material and less polar byproducts.

FAQ 4: Can I synthesize this alcohol from 3-chloro-5-fluorobenzoic acid directly? Yes, but you must use a strong reducing agent like LiAlH₄, as NaBH₄ is not powerful enough to reduce a carboxylic acid.[4] The reaction would need to be performed in an aprotic solvent like THF under strict anhydrous conditions.

References

Technical Support Center: Purification of 3-Chloro-5-fluorobenzyl alcohol by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of 3-Chloro-5-fluorobenzyl alcohol using column chromatography. The information presented is structured to address specific experimental issues in a clear question-and-answer format, blending theoretical principles with practical, field-tested solutions.

I. Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound to consider before starting purification?

A1: Understanding the properties of this compound is crucial for designing an effective purification strategy. Key properties include:

  • Appearance: Typically a clear yellow liquid.[1]

  • Molecular Weight: 160.57 g/mol .[1][2]

  • Boiling Point: 224°C.[1]

  • Flash Point: 90°C.[1]

  • Density: 1.344 g/cm³.[1]

  • Solubility: It is an organic compound and is expected to be soluble in common organic solvents.

These properties suggest that standard normal-phase silica gel chromatography is a suitable purification method. Its relatively high boiling point means that solvent removal after purification should be straightforward.

Q2: How do I select an appropriate solvent system for the column chromatography of this compound?

A2: The selection of an appropriate mobile phase is critical for achieving good separation. A systematic approach is recommended:

  • Thin-Layer Chromatography (TLC) Optimization: TLC is an invaluable tool for quickly screening different solvent systems.[3][4] The goal is to find a solvent mixture that provides a retention factor (Rf) for this compound in the range of 0.2-0.4.[5] This Rf range generally translates well to column chromatography, providing good separation without excessively long elution times.[4][6]

  • Solvent Polarity: this compound is a moderately polar compound due to the hydroxyl group. Start with a non-polar solvent like hexane or petroleum ether and gradually increase the polarity by adding a more polar solvent such as ethyl acetate or diethyl ether.

  • Recommended Starting Systems: A common starting point for benzyl alcohol derivatives is a mixture of hexane and ethyl acetate.[7] Begin with a low percentage of ethyl acetate (e.g., 5-10%) and incrementally increase it while monitoring the Rf on TLC.

Q3: What are the common impurities I might encounter, and how do they affect the purification?

A3: Common impurities can arise from the starting materials or side reactions during the synthesis of this compound. These may include:

  • Unreacted Starting Materials: For instance, if synthesized from 3-chloro-5-fluorobenzaldehyde via reduction, residual aldehyde may be present.

  • Over-oxidation Products: If the synthesis involves oxidation, the corresponding carboxylic acid (3-chloro-5-fluorobenzoic acid) could be an impurity.

  • Byproducts from Side Reactions: Depending on the synthetic route, other halogenated aromatic compounds could be formed.

The polarity of these impurities will dictate how they behave on the column. For example, the starting aldehyde will likely be less polar than the desired alcohol, while the carboxylic acid will be significantly more polar. A well-chosen solvent system should be able to resolve these based on their differing polarities.

II. Troubleshooting Guide

This section addresses specific problems that may arise during the column chromatography of this compound.

Problem 1: Poor Separation of the Desired Compound from Impurities

Q: My TLC shows good separation, but the column chromatography results in mixed fractions. What could be the issue?

A: This is a common issue that can stem from several factors:

  • Column Overloading: Loading too much crude sample onto the column is a frequent cause of poor separation.[8][9][10] This saturates the stationary phase, leading to broad, overlapping bands.

    • Solution: Reduce the amount of sample loaded onto the column. A general guideline is to use a sample-to-silica ratio of 1:50 to 1:100 by weight.

  • Improper Column Packing: Voids or channels in the silica gel bed can lead to an uneven flow of the mobile phase, causing band broadening and poor separation.[8][9]

    • Solution: Ensure the column is packed uniformly. Use a slurry packing method for better results. Gently tap the column during packing to settle the silica gel and eliminate air pockets.

  • Solvent System Mismatch between TLC and Column: While TLC is a good guide, the optimal solvent system for a column is often slightly less polar than what gives the ideal Rf on a TLC plate.[5]

    • Solution: Reduce the proportion of the polar solvent in your mobile phase for the column compared to the TLC solvent system. For example, if 20% ethyl acetate in hexane gave a good Rf on TLC, start the column with 10-15% ethyl acetate in hexane.

Problem 2: Peak Tailing

Q: The peaks in my chromatogram are asymmetrical with a distinct "tail." What causes this and how can I fix it?

A: Peak tailing can be caused by several factors, often related to interactions between the analyte and the stationary phase.[8]

  • Secondary Interactions with Silica: The hydroxyl group of this compound can have strong secondary interactions with the acidic silanol groups on the surface of the silica gel.[9] This can lead to some molecules being retained longer than others, causing tailing.

    • Solution:

      • Add a Polar Modifier: Adding a small amount of a polar solvent like methanol or a few drops of triethylamine to the mobile phase can help to mask the active silanol sites and reduce tailing.

      • Use Deactivated Silica: Employing end-capped or deactivated silica gel can also minimize these secondary interactions.[9]

  • Column Overload: As mentioned previously, overloading the column can also lead to peak tailing.[8][9]

    • Solution: Decrease the sample concentration or the volume injected.[8]

Problem 3: Peak Fronting

Q: My chromatogram shows "shark-fin" or fronting peaks. What is the cause of this?

A: Peak fronting is less common than tailing but can occur under certain conditions.

  • Sample Overload: This is the most common cause of peak fronting.[10] When the concentration of the sample is too high, it can lead to a non-linear adsorption isotherm, resulting in the front of the peak moving faster than the rear.

    • Solution: Dilute the sample before loading it onto the column.[10]

  • Poor Sample Solubility: If the sample is not fully dissolved in the mobile phase, it can lead to fronting.[9]

    • Solution: Ensure the sample is completely dissolved in a minimum amount of the mobile phase or a slightly more polar solvent before loading.[11] If a stronger solvent is needed for dissolution, consider a dry loading technique.

Problem 4: The Compound is Not Eluting from the Column

Q: I've run a large volume of solvent through the column, but my product has not eluted. What should I do?

A: This situation can be frustrating but is often solvable.

  • Mobile Phase is Too Non-Polar: The selected solvent system may not be strong enough to move the compound down the column.

    • Solution: Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate.

  • Compound Decomposition on Silica: Although less common for this compound, some molecules can be unstable on silica gel.[12]

    • Solution: Before running a large-scale column, perform a stability test by spotting the compound on a TLC plate, letting it sit for a few hours, and then developing it to see if any degradation has occurred.[12] If it is unstable, consider using a different stationary phase like alumina or a deactivated silica gel.[12]

  • Compound is Very Polar: The compound may be more polar than initially anticipated, requiring a much more polar mobile phase to elute.[12]

    • Solution: If increasing the polarity of the current solvent system is ineffective, a more aggressive solvent system may be needed. For very polar compounds, systems containing methanol or even a small amount of ammonia in methanol can be effective.[12]

III. Experimental Protocols & Data Presentation

Protocol 1: TLC Analysis for Solvent System Selection
  • Dissolve a small amount of the crude this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto a silica gel TLC plate.

  • Prepare a developing chamber with a hexane/ethyl acetate solvent mixture (start with 9:1 hexane:ethyl acetate).

  • Place the TLC plate in the chamber and allow the solvent to ascend.

  • Visualize the spots under UV light (254 nm).

  • Adjust the solvent ratio until the desired Rf of ~0.3 is achieved.

Data Summary: Recommended Solvent Systems
Polarity of ImpuritiesRecommended Starting Solvent System (Hexane:Ethyl Acetate)Gradient Elution Strategy
Less polar impurities90:10Start with 95:5 and gradually increase to 80:20
More polar impurities80:20Start with 90:10 and gradually increase to 70:30
Both less and more polar85:15Start with 95:5 and gradually increase to 75:25
Protocol 2: Column Chromatography Purification
  • Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase. Pour the slurry into the column and allow it to pack under gravity, gently tapping the column to ensure even packing.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase.[11] Carefully apply the sample to the top of the silica bed.

  • Elution: Begin eluting with the initial mobile phase. If a gradient elution is planned, gradually increase the proportion of the more polar solvent.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

IV. Visualizations

Workflow for Column Chromatography Troubleshooting

G cluster_prep Preparation cluster_run Execution cluster_troubleshoot Troubleshooting cluster_solutions Solutions TLC TLC Optimization (Rf = 0.2-0.4) Pack Proper Column Packing TLC->Pack Load Sample Loading (1:50 sample:silica) Pack->Load Elute Elute with Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (TLC) Collect->Analyze Problem Identify Issue Analyze->Problem PoorSep Poor Separation Problem->PoorSep Mixed Fractions Tailing Peak Tailing Problem->Tailing Asymmetric (Tail) Fronting Peak Fronting Problem->Fronting Asymmetric (Front) NoElution No Elution Problem->NoElution Compound Stuck Sol_PoorSep Reduce Load Adjust Solvent Polarity PoorSep->Sol_PoorSep Sol_Tailing Add Modifier Use Deactivated Silica Tailing->Sol_Tailing Sol_Fronting Dilute Sample Dry Loading Fronting->Sol_Fronting Sol_NoElution Increase Polarity Check Stability NoElution->Sol_NoElution

Caption: Troubleshooting workflow for column chromatography.

V. References

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from --INVALID-LINK--

  • GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics. Retrieved from --INVALID-LINK--

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from --INVALID-LINK--

  • Restek. (2022, March 8). Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC. Retrieved from --INVALID-LINK--

  • Cytiva. (2024, September 1). How to fix asymmetrical chromatography peaks? Retrieved from --INVALID-LINK--

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from --INVALID-LINK--

  • University of York, Chemistry Teaching Labs. (n.d.). Determining a solvent system. Retrieved from --INVALID-LINK--

  • Reddit. (2021, March 20). If a paper cites a solvent system for column chromatography, will this same system generally work for TLC? Retrieved from --INVALID-LINK--

  • Agilent Technologies. (n.d.). Troubleshooting Guide. Retrieved from --INVALID-LINK--

  • ResearchGate. (2015, March 24). Any suggestions on thin layer chromatography and column chromatography? Retrieved from --INVALID-LINK--

  • Teledyne ISCO. (n.d.). Correlating TLC to Isocratic Separation. Retrieved from --INVALID-LINK--

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Thin Layer Chromatography and Column Chromatography: Separation of Pigments. Retrieved from --INVALID-LINK--

  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from --INVALID-LINK--

  • Wiley-VCH. (n.d.). Supporting Information. Retrieved from --INVALID-LINK--

  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from --INVALID-LINK--

  • Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase. Retrieved from --INVALID-LINK--

  • LookChem. (n.d.). Cas 79944-64-2, this compound. Retrieved from --INVALID-LINK--

  • Lab-Chemicals.Com. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Wiley-VCH. (n.d.). Supporting Information. Retrieved from --INVALID-LINK--

  • SIELC Technologies. (2018, February 16). Benzyl alcohol. Retrieved from --INVALID-LINK--

  • Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 3-Chloro-2-fluorobenzyl alcohol. Retrieved from --INVALID-LINK--

  • Echemi. (n.d.). 3-CHLORO-2-FLUORO-5-(TRIFLUOROMETHYL)BENZYL ALCOHOL. Retrieved from --INVALID-LINK--

  • uHPLCs. (2024, January 16). Key Strategy for Choosing Right Mobile Phase in Chromatography. Retrieved from --INVALID-LINK--

  • A B Enterprises. (n.d.). This compound chemical. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Thermo Scientific Alfa Aesar. (n.d.). This compound, 98+% 1 g. Retrieved from --INVALID-LINK--

  • SIELC Technologies. (n.d.). Separation of Benzyl alcohol on Newcrom R1 HPLC column. Retrieved from --INVALID-LINK--

  • Wiley-VCH. (n.d.). Titanium-catalysed deoxygenation of benzylic alcohols and lignin model compounds - Supporting Information. Retrieved from --INVALID-LINK--

  • Cytiva. (2020, March 31). Use of benzyl alcohol as a shipping and storage solution for chromatography media. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 3-Fluorobenzyl alcohol synthesis. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 3-chloro-benzyl alcohol. Retrieved from --INVALID-LINK--

References

side reactions and byproduct formation in the synthesis of 3-Chloro-5-fluorobenzyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of 3-Chloro-5-fluorobenzyl alcohol. As a crucial intermediate in the synthesis of various pharmaceutical compounds, ensuring its purity and optimizing its yield is paramount. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the common side reactions and byproduct formation encountered during its synthesis. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the underlying chemistry.

Part 1: Common Synthetic Routes and Potential Pitfalls

The synthesis of this compound typically proceeds via one of two primary pathways:

  • Direct Reduction of 3-Chloro-5-fluorobenzoic Acid: A common and direct approach utilizing powerful reducing agents.

  • Two-Step Reduction via 3-Chloro-5-fluorobenzoyl Chloride: A method that proceeds through a more reactive intermediate, often allowing for milder reduction conditions.

Each of these routes, while effective, presents a unique set of challenges related to side reactions and byproduct formation. The following sections will address these issues in a practical, question-and-answer format.

Troubleshooting Guide & FAQs

Route 1: Direct Reduction of 3-Chloro-5-fluorobenzoic Acid

This route is attractive for its directness but requires careful control of highly reactive reducing agents.

Q1: I am seeing a significant amount of unreacted starting material (3-Chloro-5-fluorobenzoic acid) in my final product after reduction with Lithium Aluminum Hydride (LiAlH₄). What could be the cause?

A1: Incomplete reduction when using LiAlH₄ is a common issue and can stem from several factors:

  • Insufficient LiAlH₄: Carboxylic acid reduction with LiAlH₄ requires two equivalents of the hydride. The first equivalent deprotonates the acidic proton of the carboxylic acid to form a lithium carboxylate salt and hydrogen gas, and the second equivalent is required for the reduction of the carboxylate to the primary alcohol. Ensure you are using a sufficient molar excess of LiAlH₄.

  • Moisture Contamination: LiAlH₄ reacts violently with water. Any moisture in your solvent (typically THF or diethyl ether) or on your glassware will consume the reagent, rendering it unavailable for the reduction of your carboxylic acid. Always use freshly dried solvents and flame-dried glassware.

  • Low Reaction Temperature: While the initial addition of LiAlH₄ is often done at low temperatures (e.g., 0 °C) to control the exothermic reaction, the reduction of the carboxylate salt may require warming to room temperature or even gentle reflux to proceed to completion.

Q2: My NMR analysis shows a broad, complex multiplet in the aromatic region that I cannot account for, in addition to my desired product. What could this be?

A2: This is likely due to the formation of aluminum-complexed intermediates. During the workup of a LiAlH₄ reduction, the addition of water and/or acid is necessary to quench the excess reagent and liberate the alcohol from its aluminum salt. Improper workup can lead to the formation of persistent aluminum-alkoxide complexes, which can complicate purification and spectral analysis.

  • Troubleshooting Tip: A carefully controlled workup procedure, such as the Fieser workup (sequential addition of water, then 15% aqueous NaOH, then more water), is crucial for precipitating the aluminum salts as a granular solid that can be easily filtered off.

Q3: Can I use a milder reducing agent like Sodium Borohydride (NaBH₄) for this reduction?

A3: No, Sodium Borohydride is generally not strong enough to reduce a carboxylic acid to an alcohol. Attempting this will likely result in no reaction, and you will only recover your starting material. For the reduction of carboxylic acids, more powerful reducing agents like LiAlH₄ or boranes are necessary.

Q4: I am considering using a borane reagent (e.g., BH₃·THF or BH₃·SMe₂) to avoid the hazards of LiAlH₄. What are the potential side reactions with this approach?

A4: Borane reagents are an excellent alternative for the reduction of carboxylic acids and are generally more chemoselective than LiAlH₄.[1][2][3][4] However, there are still potential pitfalls:

  • Incomplete Hydrolysis of Borate Esters: The reduction proceeds through the formation of a trialkoxyborane intermediate. This intermediate must be hydrolyzed during the workup (typically with aqueous acid) to release the final alcohol product. Incomplete hydrolysis can lead to the isolation of borate esters, which can complicate purification.

  • Formation of Borane Complexes: If the workup is not sufficiently acidic, the product alcohol can form a stable complex with borane, which may be difficult to break.

Experimental Protocol: Reduction of 3-Chloro-5-fluorobenzoic Acid with BH₃·THF

  • Under an inert atmosphere (N₂ or Ar), dissolve 3-Chloro-5-fluorobenzoic acid in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of BH₃·THF (typically 1 M in THF) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

  • Upon completion, cool the reaction back to 0 °C and slowly quench with methanol, followed by 1 M HCl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Route 2: Two-Step Reduction via 3-Chloro-5-fluorobenzoyl Chloride

This approach involves the initial conversion of the carboxylic acid to the more reactive acyl chloride, followed by reduction.

Q1: After reacting 3-Chloro-5-fluorobenzoic acid with thionyl chloride (SOCl₂), my crude 3-Chloro-5-fluorobenzoyl chloride is dark and gives a poor yield in the subsequent reduction. Why?

A1: The formation of a dark-colored product during the synthesis of the acyl chloride is often indicative of side reactions caused by impurities or harsh reaction conditions.

  • Incomplete Removal of Thionyl Chloride: Excess thionyl chloride should be removed under reduced pressure after the reaction is complete. Residual SOCl₂ can lead to side reactions during the subsequent reduction step.

  • Thermal Decomposition: Overheating the reaction mixture can cause decomposition and the formation of colored byproducts. The reaction should be carried out at a moderate temperature, often with a catalytic amount of DMF.

Q2: I am reducing 3-Chloro-5-fluorobenzoyl chloride with NaBH₄ and I am observing the formation of an ester byproduct. How is this possible?

A2: This can occur if the reduction is carried out in an alcohol solvent, such as ethanol or methanol. The alcohol solvent can compete with the hydride as a nucleophile, attacking the highly electrophilic acyl chloride to form the corresponding ester.

  • Preventative Measure: Perform the reduction in a non-alcoholic solvent, such as THF or diethyl ether, to prevent ester formation.

Q3: My final product is contaminated with a significant amount of a compound that has a similar retention factor on TLC but a different NMR spectrum. What could this be?

A3: This could be the result of a disproportionation reaction, especially if you have any residual aldehyde present. While less common in the reduction of an acyl chloride, if any 3-Chloro-5-fluorobenzaldehyde is formed as an intermediate and not immediately reduced, it can undergo a Cannizzaro-type reaction under certain conditions to yield both the desired alcohol and the corresponding carboxylic acid.

Experimental Protocol: Two-Step Synthesis of this compound

Step 1: Synthesis of 3-Chloro-5-fluorobenzoyl chloride

  • To 3-Chloro-5-fluorobenzoic acid, add an excess of thionyl chloride and a catalytic amount of DMF.

  • Gently reflux the mixture until the evolution of gas ceases.

  • Remove the excess thionyl chloride under reduced pressure. The crude acyl chloride can often be used directly in the next step.

Step 2: Reduction of 3-Chloro-5-fluorobenzoyl chloride

  • Dissolve the crude 3-Chloro-5-fluorobenzoyl chloride in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Slowly add a solution of NaBH₄ in a suitable solvent (or add as a solid in portions).

  • Stir the reaction at 0 °C and then allow it to warm to room temperature, monitoring by TLC.

  • Quench the reaction carefully with water, followed by dilute acid.

  • Work up and purify as described for the borane reduction.

Data Summary Table

ParameterRoute 1: Direct ReductionRoute 2: Two-Step Reduction
Starting Material 3-Chloro-5-fluorobenzoic acid3-Chloro-5-fluorobenzoic acid
Key Reagents LiAlH₄ or BH₃·THFSOCl₂, NaBH₄
Common Byproducts Unreacted starting material, aluminum salts, borate esters3-Chloro-5-fluoro-ethyl/methyl ester (if alcohol solvent is used)
Key Considerations Strict anhydrous conditions, careful workupRemoval of excess SOCl₂, choice of solvent for reduction

Visualizing the Reaction Pathways

Desired Synthesis and Potential Side Reactions

cluster_start Starting Materials cluster_route1 Route 1: Direct Reduction cluster_route2 Route 2: Two-Step Process cluster_product Desired Product 3-Chloro-5-fluorobenzoic Acid 3-Chloro-5-fluorobenzoic Acid SOCl2 SOCl₂ 3-Chloro-5-fluorobenzoic Acid->SOCl2 Step 1 LiAlH4_or_BH3 LiAlH₄ or BH₃·THF Unreacted Acid Unreacted Starting Material LiAlH4_or_BH3->Unreacted Acid Incomplete Reaction Complexes Al/B-alkoxide Complexes LiAlH4_or_BH3->Complexes Improper Workup Product This compound LiAlH4_or_BH3->Product Acyl Chloride 3-Chloro-5-fluorobenzoyl Chloride SOCl2->Acyl Chloride NaBH4 NaBH₄ Acyl Chloride->NaBH4 Step 2 Ester Byproduct Ester Byproduct (e.g., with EtOH solvent) NaBH4->Ester Byproduct Incorrect Solvent NaBH4->Product

References

troubleshooting guide for the oxidation of 3-Chloro-5-fluorobenzyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of oxidizing 3-chloro-5-fluorobenzyl alcohol to its corresponding aldehyde. Here, we address common challenges in a direct question-and-answer format, providing not just solutions but the underlying chemical principles to empower your synthetic strategy.

Frequently Asked Questions (FAQs)

Q1: My oxidation of this compound is sluggish and results in low conversion. What are the likely causes and how can I improve the yield?

A1: Incomplete conversion is a frequent issue, often stemming from the choice of oxidant, reaction conditions, or reagent quality. The electron-withdrawing nature of the chloro and fluoro substituents on the aromatic ring can slightly deactivate the benzylic position, making the alcohol somewhat less reactive than unsubstituted benzyl alcohol.

Potential Causes & Solutions:

  • Insufficiently Potent Oxidant: For this substrate, mild oxidizing agents are necessary to prevent over-oxidation, but some might lack the necessary reactivity. While classic reagents like Pyridinium Chlorochromate (PCC) are effective, modern methods are often preferred for their milder conditions and higher selectivity.[1][2]

    • Recommended Action: Consider switching to a more reliable and mild oxidant such as Dess-Martin Periodinane (DMP) or employing a Swern oxidation .[1][3][4] DMP is known for its high efficiency, neutral pH, and tolerance of sensitive functional groups.[4] The Swern oxidation, while requiring cryogenic temperatures, is also highly effective and generally provides clean conversions.[3][5]

  • Reagent Quality and Stoichiometry: The purity of both your starting material and the oxidizing agent is paramount. Impurities in the alcohol can interfere with the reaction, while degraded or impure oxidant will have lower activity.

    • Recommended Action: Ensure your this compound is pure. For oxidants like DMP, which can be sensitive to moisture, use a freshly opened bottle or a properly stored reagent. It is also good practice to assay the purity of the oxidant if it has been stored for a long time.[6] Ensure you are using the correct stoichiometry; for DMP, 1.1 to 1.5 equivalents are typically sufficient.

  • Suboptimal Temperature: While many oxidations are run at room temperature, some, like the Swern oxidation, require strict temperature control (e.g., -78 °C) to stabilize reactive intermediates and prevent side reactions.[7] For DMP, reactions are typically run at room temperature, but gentle heating (e.g., to 40 °C) can sometimes drive the reaction to completion.

Q2: I'm observing a significant amount of 3-chloro-5-fluorobenzoic acid as a byproduct. How can I prevent this over-oxidation?

A2: The formation of the corresponding carboxylic acid is a classic side reaction in the oxidation of primary alcohols.[8] This is particularly problematic when using strong or non-selective oxidizing agents, or when water is present in the reaction mixture.

Potential Causes & Solutions:

  • Choice of Oxidizing Agent: Strong oxidants like potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) will readily oxidize primary alcohols to carboxylic acids and should be avoided for this transformation.[1]

  • Presence of Water: For many oxidants, the presence of water can facilitate the hydration of the intermediate aldehyde to a geminal diol, which is then further oxidized to the carboxylic acid.[9]

    • Recommended Action: Employ an anhydrous ("mild") oxidizing agent and ensure your solvent and glassware are scrupulously dry. Reagents like Dess-Martin Periodinane (DMP) and conditions for Swern oxidation are performed under anhydrous conditions and are excellent choices to minimize over-oxidation.[4][10][11] PCC is also used under anhydrous conditions, typically in dichloromethane (DCM).[2]

  • Reaction Time and Temperature: Prolonged reaction times or elevated temperatures can sometimes lead to over-oxidation, even with milder reagents.

    • Recommended Action: Monitor the reaction closely by Thin Layer Chromatography (TLC). Once the starting material is consumed, work up the reaction promptly.

Q3: The work-up of my Swern oxidation is problematic, and I'm struggling with a persistent, unpleasant odor. What are the best practices?

A3: The Swern oxidation produces dimethyl sulfide ((CH₃)₂S) as a byproduct, which is responsible for the notoriously foul smell.[5] Proper work-up is key to removing this and other byproducts.

Best Practices for Swern Oxidation Work-up:

  • Quenching: After the reaction is complete (as determined by TLC), quench the reaction at low temperature by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) or brine.

  • Extraction: Allow the mixture to warm to room temperature and perform a standard aqueous-organic extraction, typically with dichloromethane (DCM) or ethyl acetate.

  • Washing: Wash the combined organic layers sequentially with a dilute acid (e.g., 0.1 M HCl) to remove residual triethylamine, followed by saturated sodium bicarbonate solution, and finally brine.

  • Odor Removal: To eliminate the dimethyl sulfide odor from your glassware, rinse it with a solution of household bleach (sodium hypochlorite) or Oxone®, which will oxidize the volatile and odorous dimethyl sulfide to non-volatile and odorless dimethyl sulfoxide (DMSO) or dimethyl sulfone.[5]

Oxidant Selection Guide

Choosing the right oxidant is critical for success. The table below compares common mild oxidizing agents suitable for the synthesis of 3-chloro-5-fluorobenzaldehyde.

Oxidizing AgentTypical ConditionsAdvantagesDisadvantages
Dess-Martin Periodinane (DMP) DCM, Room Temp, 1-2 hHigh yield, neutral pH, short reaction times, simple work-up.[4]Expensive, potentially explosive under certain conditions.[4]
Swern Oxidation (COCl)₂, DMSO, Et₃N, DCM, -78 °CExcellent yields, wide functional group tolerance.[3][5]Requires cryogenic temperatures, produces foul-smelling byproduct.[5]
Pyridinium Chlorochromate (PCC) DCM, Room TempReadily available, effective for many primary alcohols.[1]Chromium-based reagent (toxic), can be slightly acidic.
TEMPO-catalyzed TEMPO (cat.), NaOCl (re-oxidant)Catalytic use of TEMPO, environmentally benign primary oxidant (bleach).Can be sensitive to substrate, requires careful pH control.

Visualizing the Chemistry

Reaction Pathway

The desired reaction is the selective oxidation of the primary alcohol to an aldehyde. The most common side reaction is over-oxidation to the carboxylic acid.

Reaction_Pathway cluster_reactants Reactants cluster_products Products Alcohol 3-Chloro-5-fluorobenzyl Alcohol Aldehyde 3-Chloro-5-fluorobenzaldehyde (Desired Product) Alcohol->Aldehyde [O] Mild Oxidant (e.g., DMP, Swern) Acid 3-Chloro-5-fluorobenzoic acid (Over-oxidation Product) Aldehyde->Acid [O] Strong Oxidant or H₂O present

Caption: Oxidation pathway of this compound.

Troubleshooting Decision Tree

If your reaction is not performing as expected, use this decision tree to diagnose the issue.

Troubleshooting_Tree Start Reaction Outcome Unsatisfactory TLC Analyze by TLC Start->TLC Incomplete Incomplete Conversion (Starting material remains) TLC->Incomplete Spot at Alcohol Rf OverOx Over-oxidation Product (Carboxylic Acid) TLC->OverOx Spot at Acid Rf Other Other Byproducts TLC->Other Multiple other spots Cause1 Check Oxidant Activity & Stoichiometry Incomplete->Cause1 Cause2 Increase Reaction Time or Temperature (gently) Incomplete->Cause2 Cause3 Using a strong oxidant? Is water present? OverOx->Cause3 Cause5 Check Reagent Purity & Side Reactions Other->Cause5 Cause4 Switch to anhydrous, mild oxidant (DMP, Swern) Cause3->Cause4

Caption: Troubleshooting guide for oxidation reactions.

Detailed Experimental Protocol: Dess-Martin Periodinane (DMP) Oxidation

This protocol provides a reliable method for the oxidation of this compound.

Materials:

  • This compound

  • Dess-Martin Periodinane (DMP) (1.2 equivalents)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Solvent Addition: Dissolve the alcohol in anhydrous dichloromethane (DCM) (approx. 0.1-0.2 M concentration).

  • DMP Addition: To the stirred solution at room temperature, add Dess-Martin Periodinane (1.2 eq) portion-wise over 5-10 minutes. The mixture may become slightly cloudy.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 1-3 hours.

  • Quenching: Once the starting material is consumed, dilute the reaction mixture with an equal volume of DCM. Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 15-20 minutes until the organic layer is clear. The thiosulfate reduces excess DMP and its byproducts.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2x).

  • Washing & Drying: Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine. Dry the organic layer over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 3-chloro-5-fluorobenzaldehyde. The product can be further purified by flash column chromatography on silica gel if necessary.

Experimental Workflow Diagram

Experimental_Workflow A 1. Dissolve Alcohol in Anhydrous DCM B 2. Add DMP (1.2 eq) portion-wise at RT A->B C 3. Monitor by TLC (1-3 hours) B->C D 4. Quench with NaHCO₃ / Na₂S₂O₃ C->D E 5. Separate Layers & Extract with DCM D->E F 6. Wash Organic Layer & Dry over MgSO₄ E->F G 7. Filter & Concentrate under reduced pressure F->G H 8. Purify by Column Chromatography (if needed) G->H

Caption: Step-by-step workflow for DMP oxidation.

References

Technical Support Center: Nucleophilic Substitution of 3-Chloro-5-fluorobenzyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for challenges in the nucleophilic substitution of 3-Chloro-5-fluorobenzyl alcohol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common experimental issues with in-depth explanations and troubleshooting protocols to ensure the success of your synthesis.

Frequently Asked Questions (FAQs)

Q1: My nucleophilic substitution reaction on this compound is not proceeding. What are the primary challenges with this substrate?

A1: The primary challenge lies in the nature of the hydroxyl group (-OH) of the benzyl alcohol. The hydroxyl group is a poor leaving group, which means it is not easily displaced by a nucleophile.[1][2] To facilitate a nucleophilic substitution, the -OH group must first be "activated" or converted into a better leaving group.[1][3]

Additionally, the electronic effects of the chloro and fluoro substituents on the benzene ring can influence the reactivity of the benzylic carbon. Both chlorine and fluorine are electron-withdrawing groups, which can slightly destabilize the carbocation intermediate that may form in an SN1-type reaction, potentially slowing down the reaction rate.[4][5][6]

Q2: What are the most effective methods to activate the hydroxyl group of this compound for nucleophilic substitution?

A2: There are several reliable strategies to activate the hydroxyl group for substitution:

  • Conversion to a Tosylate or Mesylate: This is a common and effective method. The alcohol is reacted with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine. The resulting tosylate or mesylate is an excellent leaving group, readily displaced by a wide range of nucleophiles in an SN2 reaction.[3]

  • Mitsunobu Reaction: This reaction allows for the direct conversion of an alcohol to a variety of functional groups, including esters, ethers, and azides, with an inversion of stereochemistry.[7][8][9][10] It utilizes triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) to activate the hydroxyl group in situ.[3][9]

  • Conversion to a Benzyl Halide: The alcohol can be converted to the corresponding benzyl chloride or bromide using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).[3][11] The resulting benzyl halide is then susceptible to nucleophilic substitution.

Q3: I'm attempting a Williamson ether synthesis with this compound and an alkoxide, but the yield is very low. What could be the issue?

A3: The Williamson ether synthesis is an SN2 reaction that requires the formation of an alkoxide from the alcohol, which then acts as a nucleophile to attack an alkyl halide.[12][13][14] If you are using this compound directly with another alkoxide, you are essentially trying to displace a poor leaving group (-OH).

Troubleshooting Steps:

  • Activate the Benzyl Alcohol: First, convert the this compound into a better leaving group. For example, convert it to 3-Chloro-5-fluorobenzyl bromide using PBr₃.

  • Prepare the Alkoxide: Prepare your desired alkoxide from the corresponding alcohol using a strong base like sodium hydride (NaH).[14]

  • Combine the Reactants: React the freshly prepared 3-Chloro-5-fluorobenzyl bromide with the alkoxide in a suitable polar aprotic solvent like DMF or THF.[13]

Corrected Workflow for Williamson Ether Synthesis:

Williamson_Ether_Synthesis cluster_step1 Step 1: Activation of Benzyl Alcohol cluster_step2 Step 2: Alkoxide Formation cluster_step3 Step 3: Nucleophilic Substitution (SN2) A This compound B 3-Chloro-5-fluorobenzyl bromide A->B  PBr₃ or SOCl₂/Pyridine E Final Ether Product B->E C Desired Alcohol (R-OH) D Alkoxide (R-O⁻Na⁺) C->D  NaH D->E

Caption: Corrected Williamson Ether Synthesis Workflow.

Q4: My reaction is producing a complex mixture of byproducts. What are the likely side reactions?

A4: Side reactions can be a significant issue. Here are some common possibilities:

  • Elimination (E1/E2): If using a strong, sterically hindered base, or at elevated temperatures, elimination to form an alkene can compete with substitution, although this is less common for primary benzylic systems.[13]

  • Carbocation Rearrangements: While less likely for a primary benzylic alcohol, under strongly acidic conditions that might favor an SN1 pathway, there's a small possibility of rearrangement, though the stability of the primary benzylic carbocation makes this less favorable.[15][16][17]

  • Reaction with the Solvent: If the solvent is nucleophilic (e.g., water, alcohols), it can compete with your desired nucleophile. Using a non-nucleophilic, polar aprotic solvent is often preferred.

  • Byproducts from Reagents: In a Mitsunobu reaction, triphenylphosphine oxide and the reduced azodicarboxylate are significant byproducts that can complicate purification.[10]

To minimize side reactions:

  • Choose reaction conditions that favor the desired mechanism (e.g., polar aprotic solvent for SN2).

  • Use a moderate temperature.

  • Select a nucleophile that is a weak base if elimination is a concern.

Troubleshooting Guides

Guide 1: Low Yield in Tosylation/Mesylation
Symptom Possible Cause(s) Recommended Solution(s)
Incomplete reaction (starting material remains)1. Insufficient reagent (TsCl or MsCl). 2. Inadequate base. 3. Presence of water in the reaction.1. Use a slight excess (1.1-1.2 equivalents) of the sulfonyl chloride. 2. Ensure at least 1.1 equivalents of a dry, non-nucleophilic base like pyridine or triethylamine is used. 3. Use anhydrous solvents and reagents. Dry glassware thoroughly before use.
Formation of unidentified byproducts1. Reaction temperature too high, leading to decomposition. 2. The base (e.g., pyridine) is acting as a nucleophile.1. Maintain the reaction temperature at 0 °C during the addition of the sulfonyl chloride. 2. Add the sulfonyl chloride slowly to the solution of the alcohol and base.

Experimental Protocol: Tosylation of this compound

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine (1.5 eq) to the solution.

  • Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, ensuring the temperature remains at 0 °C.

  • Stir the reaction at 0 °C for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with cold water.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the tosylate.[3]

Guide 2: Failure of the Mitsunobu Reaction
Symptom Possible Cause(s) Recommended Solution(s)
No reaction or low conversion1. Acidity of the nucleophile is too low (pKa > 13).[10] 2. Reagents (PPh₃, DEAD/DIAD) are degraded. 3. Incorrect order of addition.1. The Mitsunobu reaction works best with acidic nucleophiles.[9] Consider using a more acidic pronucleophile if possible. 2. Use fresh or properly stored reagents. DEAD and DIAD are light and air-sensitive. 3. Typically, the alcohol, nucleophile, and PPh₃ are mixed first, and the azodicarboxylate is added last, dropwise, at a low temperature.[3]
Complex mixture of byproducts1. Formation of triphenylphosphine oxide and reduced azodicarboxylate. 2. Side reactions of the activated alcohol intermediate.1. These byproducts are inherent to the reaction. Purification by column chromatography is usually necessary. 2. Maintain a low reaction temperature (0 °C) during the addition of the azodicarboxylate to minimize side reactions.

Visualizing the Mitsunobu Reaction Mechanism:

Mitsunobu_Mechanism cluster_activation Activation cluster_substitution Nucleophilic Attack A Alcohol (R-OH) D [R-O-PPh₃]⁺ (Activated Alcohol) A->D B PPh₃ B->D C DEAD/DIAD C->D F Product (R-Nu) D->F G Triphenylphosphine oxide D->G H Reduced DEAD/DIAD D->H E Nucleophile (Nu-H) E->F

Caption: Simplified Mitsunobu Reaction Mechanism.

References

Technical Support Center: Optimizing Reaction Conditions for the Etherification of 3-Chloro-5-fluorobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the etherification of 3-chloro-5-fluorobenzyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. As Senior Application Scientists, we have structured this resource in a practical question-and-answer format to directly address common challenges and provide in-depth, field-proven insights for optimizing your experimental outcomes.

Core Methodology & Initial Setup

The Williamson ether synthesis is the most robust and widely used method for preparing asymmetrical ethers from an alcohol and an organohalide.[1] It proceeds via an SN2 mechanism, where a base first deprotonates the alcohol to form a nucleophilic alkoxide, which then attacks the electrophilic carbon of an alkyl halide.[2] For a substituted primary benzylic alcohol like this compound, this method is highly effective.

Q1: What is a reliable starting protocol for the etherification of this compound using the Williamson synthesis?

Answer: A robust starting point is crucial for systematic optimization. The following protocol provides a solid baseline. The causality behind each choice is to ensure complete deprotonation and create an environment conducive to the SN2 reaction while minimizing potential side reactions.

Experimental Protocol: General Williamson Etherification

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add anhydrous N,N-Dimethylformamide (DMF) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

  • Deprotonation: Add this compound (1.0 eq.) to the solvent. Cool the solution to 0 °C in an ice bath. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise over 15 minutes. The evolution of hydrogen gas should be observed.[2]

  • Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium alkoxide.

  • Alkylation: Dissolve the alkylating agent (e.g., alkyl bromide or iodide, 1.1-1.2 eq.) in a small amount of anhydrous DMF and add it dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Heat the reaction to 50-80 °C.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-8 hours).

  • Workup & Purification:

    • Cool the reaction to room temperature and cautiously quench by slow addition of water or a saturated NH₄Cl solution.

    • Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product via flash column chromatography on silica gel.

Troubleshooting Guide & FAQs

Q2: I am observing low or no conversion of my starting material. What are the likely causes and how can I improve the yield?

Answer: Low conversion is a common issue, often stemming from incomplete deprotonation or insufficient reactivity. Here’s a systematic approach to troubleshooting this problem.

  • Cause 1: Inefficient Deprotonation. The strength and type of base are critical. While NaH is very effective, weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) may require higher temperatures or the use of a more polar solvent to achieve complete deprotonation.[3]

    • Solution: If using a weaker base, consider switching to a stronger, non-nucleophilic base like NaH or potassium hydride (KH).[2] Ensure the base is fresh and has not been deactivated by moisture.[4]

  • Cause 2: Presence of Moisture. The Williamson ether synthesis is highly sensitive to moisture. Water will consume the strong base and hydrolyze the alkyl halide, halting the reaction.[4]

    • Solution: Ensure all glassware is rigorously flame-dried or oven-dried before use. Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle over molecular sieves.

  • Cause 3: Low Reactivity of the Alkylating Agent. The rate of the SN2 reaction is dependent on the leaving group ability (I > Br > Cl >> F). If you are using an alkyl chloride, the reaction may be sluggish.

    • Solution: Switch to a more reactive alkyl bromide or, ideally, an alkyl iodide. A catalytic amount of sodium or potassium iodide (KI) can be added to the reaction with an alkyl chloride or bromide to generate the more reactive alkyl iodide in situ via the Finkelstein reaction.[5]

  • Cause 4: Inappropriate Solvent. The solvent must be able to dissolve the alkoxide and not interfere with the SN2 mechanism.

    • Solution: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally optimal as they solvate the cation but leave the alkoxide nucleophile reactive.[6] Protic solvents (like ethanol) will protonate the alkoxide and slow the reaction.

Data Presentation: Reaction Parameter Optimization

The following table summarizes key parameters for optimizing the Williamson ether synthesis for this compound.

ParameterRecommended OptionsRationale & Considerations
Base NaH, KHStrong, non-nucleophilic bases that ensure irreversible deprotonation.[2] Requires anhydrous conditions.
K₂CO₃, Cs₂CO₃Milder bases, suitable for sensitive substrates. May require higher temperatures or phase-transfer catalysis.[3]
NaOH, KOHCost-effective but requires a phase-transfer catalyst (PTC) like TBAB to bring the hydroxide into the organic phase.[7]
Solvent DMF, DMSOHighly polar aprotic solvents that accelerate SN2 reactions.[6] Can be difficult to remove during workup.
THF, AcetonitrileGood alternatives. THF is less polar, which may slow the reaction but simplifies purification.
Temperature 25 - 100 °CStart at room temperature after alkoxide formation. Gentle heating (50-80 °C) is typical.[1] Higher temperatures risk side reactions.
Alkylating Agent R-I, R-BrPrimary iodides and bromides are ideal for SN2 reactions.[8]
R-OTs, R-OMsTosylates and mesylates are excellent leaving groups, comparable to or better than halides.[8]
Q3: My reaction is producing significant side products. How can I identify and minimize them?

Answer: Side product formation is often a result of competing reaction pathways. Understanding these pathways is key to suppressing them.

  • Side Product 1: Symmetrical Dibenzyl Ether. This occurs when the newly formed alkoxide attacks the benzylic carbon of another molecule of this compound. This is more common in acid-catalyzed reactions but can occur if the alkylating agent is unreactive or added too slowly.[9]

    • Solution: Ensure the alkylating agent is added promptly after complete deprotonation of the alcohol. Using a slight excess of the alkylating agent can also help favor the desired reaction.

  • Side Product 2: Elimination (Alkene Formation). This is a major competing pathway if the alkylating agent is a secondary or tertiary halide. The alkoxide acts as a base, abstracting a proton and causing elimination (E2 reaction) instead of substitution.[2]

    • Solution: Always use a methyl or primary alkyl halide as the electrophile.[1] Secondary halides will give a mixture of substitution and elimination products, and tertiary halides will almost exclusively give elimination products.[2]

  • Side Product 3: C-Alkylation. While less common for simple alkoxides, phenoxides can sometimes undergo alkylation on the aromatic ring, especially under certain conditions.[3] For a benzyl alcohol, this is not a primary concern but is worth noting in related systems.

  • Side Product 4: Oxidation. Benzyl alcohols can be susceptible to oxidation to the corresponding aldehyde, especially if the reaction is run at high temperatures for extended periods or exposed to air.

    • Solution: Maintain an inert atmosphere (N₂ or Ar) throughout the reaction. Avoid unnecessarily high temperatures and prolonged reaction times.

Mandatory Visualization: Optimization Workflow

The following diagram outlines a logical workflow for troubleshooting and optimizing the etherification of this compound.

G cluster_start 1. Initial Setup cluster_reaction 2. Reaction & Analysis cluster_outcome 3. Outcome & Troubleshooting cluster_solutions 4. Optimization Strategies start Select Base, Solvent, & Alkylating Agent (e.g., NaH, DMF, R-Br) react Run Reaction (0°C to RT to 50-80°C) start->react analyze Analyze by TLC/LC-MS react->analyze complete Reaction Complete? (>95% Conversion) analyze->complete workup Workup & Purify complete->workup Yes low_yield Low Conversion complete->low_yield No side_products Side Products complete->side_products No sol_yield Increase Base Strength Use Anhydrous Conditions Use R-I or Add cat. KI low_yield->sol_yield sol_side Use Primary Alkyl Halide Maintain Inert Atmosphere Control Reagent Addition side_products->sol_side sol_yield->react Re-run sol_side->react Re-run

Caption: Workflow for optimizing benzyl ether synthesis.

Q4: The Williamson synthesis isn't suitable for my specific alkylating partner. What are some alternative etherification methods?

Answer: While the Williamson synthesis is a workhorse, certain situations call for different approaches.

  • Acid-Catalyzed Dehydrative Etherification: This method involves reacting two alcohols in the presence of a strong acid catalyst. It is typically used for synthesizing symmetrical ethers or when one alcohol can form a stable carbocation (like a tertiary or benzylic alcohol).[10] For this compound, reacting it with another alcohol under acidic conditions could work, but self-condensation to the dibenzyl ether is a significant risk.[9] Iron(III) chloride has also been shown to catalyze this type of reaction under greener conditions.[11]

  • Mitsunobu Reaction: This reaction allows for the etherification of an alcohol with a nucleophilic partner (in this case, another alcohol acting as the acid component) using triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate like DEAD or DIAD. It proceeds with inversion of stereochemistry at the alcohol's carbon center. While effective for sterically hindered systems, it suffers from poor atom economy and generates stoichiometric amounts of triphenylphosphine oxide and hydrazine byproducts, which can complicate purification.

  • Modern Catalytic Methods: Recent advancements have introduced milder, more selective methods. This includes iron-catalyzed cross-etherification reactions and other transition-metal-catalyzed processes that can operate under neutral conditions and tolerate a broader range of functional groups.[10][11] Another approach involves the in situ activation of benzyl alcohols using reagents like 2,4,6-trichloro-1,3,5-triazine.[12]

References

Technical Support Center: Purification of 3-Chloro-5-fluorobenzyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of crude 3-Chloro-5-fluorobenzyl alcohol. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining high-purity material essential for downstream applications. This guide provides field-proven insights and robust protocols to troubleshoot common purification issues, ensuring the integrity and success of your research.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding this compound and its common impurities.

Q1: What are the key physical properties of this compound?

Understanding the physical properties of the target compound is critical for selecting an appropriate purification strategy. Key data is summarized below.

PropertyValueSource
CAS Number 79944-64-2[1][2]
Molecular Formula C₇H₆ClFO[1][2]
Molecular Weight 160.57 g/mol [1][2]
Appearance Clear yellow liquid[1]
Boiling Point 224°C (at 760 mmHg)[1]
Density 1.344 g/cm³[1]
Refractive Index 1.523 - 1.531[1][2]

Q2: What are the most common impurities found in crude this compound?

Impurities typically originate from the synthetic route used. The most common synthesis involves the reduction of 3-chloro-5-fluorobenzoyl chloride[3] or the corresponding aldehyde.

  • Unreacted Starting Materials: Residual 3-chloro-5-fluorobenzoyl chloride[3][4] or 3-chloro-5-fluorobenzaldehyde[5] are common.

  • Over-oxidation/Hydrolysis Products: 3-Chloro-5-fluorobenzoic acid can form if the aldehyde starting material is oxidized or if the acid chloride starting material hydrolyzes.

  • Side-Reaction Products: If synthesis conditions are not carefully controlled (e.g., using a strong base with an aldehyde that has no alpha-protons), a Cannizzaro reaction can occur, leading to both the desired alcohol and the corresponding carboxylic acid[6].

  • Regioisomers: The synthesis of substituted aromatic compounds can often produce positional isomers. A study on the related compound 3-chloro-5-fluorophenol highlighted the challenge of separating regioisomers, which can carry through the synthesis[7]. Therefore, isomers like 2-chloro-5-fluorobenzyl alcohol could be present.

Q3: Why is purity crucial for this compound in drug development?

In pharmaceutical development, even minor impurities can have significant consequences. Regioisomers or other structurally similar impurities can exhibit different pharmacological or toxicological profiles, potentially leading to unforeseen side effects or reduced efficacy of the final active pharmaceutical ingredient (API)[7]. Regulatory bodies require stringent control and characterization of all components in a drug substance.

Troubleshooting Guide: Purification Workflows

This section provides in-depth solutions to specific problems encountered during the purification of this compound.

Issue 1: My crude product is a dark, oily liquid with multiple spots on TLC. Where do I start?

A complex crude mixture requires a systematic approach to purification. The best strategy often involves a combination of techniques to remove impurities with different physicochemical properties.

Causality: The dark color and multiple TLC spots suggest the presence of polymeric materials, unreacted starting materials, and various byproducts. A single purification method is unlikely to be effective. A multi-step approach is recommended: first, a bulk purification method like vacuum distillation to remove high-boiling residues and volatile impurities, followed by a high-resolution technique like column chromatography for final polishing.

G cluster_0 Purification Workflow Crude Crude Product (Dark, Oily) Distill Vacuum Distillation Crude->Distill Removes polymers & non-volatile residue TLC_Check1 TLC/GC-MS Analysis Distill->TLC_Check1 Column Silica Gel Column Chromatography TLC_Check1->Column If impurities persist TLC_Check2 TLC/NMR Analysis of Fractions Column->TLC_Check2 Combine Combine Pure Fractions TLC_Check2->Combine Solvent_Removal Solvent Removal (Rotary Evaporation) Combine->Solvent_Removal Pure Pure Product (>98%) Solvent_Removal->Pure

Caption: Multi-step purification workflow for complex crude product.

Step-by-Step Protocol: Combined Distillation and Chromatography

  • Vacuum Distillation:

    • Set up a short-path distillation apparatus suitable for vacuum operation.

    • Place the crude oil in the distillation flask.

    • Slowly apply vacuum, ensuring the system is stable. Given the boiling point of 224°C at atmospheric pressure, distillation under reduced pressure (e.g., 1-5 mmHg) will significantly lower the required temperature, preventing decomposition[1].

    • Gently heat the flask using an oil bath. Collect the fraction that distills at the expected temperature range for the product.

    • Expert Insight: This step is highly effective at removing baseline impurities and colored, high-molecular-weight byproducts.

  • Column Chromatography:

    • Analyze the distilled fraction by Thin Layer Chromatography (TLC) to determine an appropriate solvent system (e.g., Hexane:Ethyl Acetate).

    • Prepare a silica gel column. Flash column chromatography is often effective[8].

    • Load the distilled product onto the column and elute with the chosen solvent system.

    • Collect fractions and monitor them by TLC.

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator.

Issue 2: After purification, my NMR spectrum shows a persistent aldehyde peak (~9-10 ppm).

Causality: This indicates the presence of unreacted 3-chloro-5-fluorobenzaldehyde. The aldehyde and alcohol have similar polarities, making separation by standard chromatography challenging. A chemical purification method is often more effective.

Solution: Bisulfite Wash

Sodium bisulfite reacts reversibly with aldehydes to form a water-soluble adduct, which can be easily separated from the organic layer containing the desired alcohol.

G cluster_1 Chemical Purification Logic Mix Crude Product (Alcohol + Aldehyde) in Organic Solvent Add_Bisulfite Add aq. NaHSO₃ Mix->Add_Bisulfite Separate Liquid-Liquid Separation Add_Bisulfite->Separate Aqueous Aqueous Layer: Water-Soluble Aldehyde-Bisulfite Adduct Separate->Aqueous Adduct Partition Organic Organic Layer: Pure 3-Chloro-5-fluorobenzyl alcohol Separate->Organic Product Partition

Caption: Logic diagram for aldehyde impurity removal via bisulfite wash.

Step-by-Step Protocol: Bisulfite Extraction

  • Dissolve the impure alcohol in a water-immiscible organic solvent like dichloromethane or ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of saturated aqueous sodium bisulfite solution.

  • Shake the funnel vigorously for 5-10 minutes.

  • Allow the layers to separate. Drain the aqueous layer.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and remove the solvent under reduced pressure.

  • Verify the removal of the aldehyde impurity by NMR or GC-MS.

Issue 3: My yield is very low after attempting recrystallization. What went wrong?

Causality: Low yield from recrystallization typically stems from one of three issues: using too much solvent, choosing an inappropriate solvent, or cooling the solution too quickly. The goal is to find a solvent (or solvent pair) in which the compound is sparingly soluble at room temperature but highly soluble when hot[9].

Troubleshooting Recrystallization

ProblemPossible CauseRecommended Solution
No crystals form upon cooling. 1. Too much solvent was used. 2. The chosen solvent is too good at dissolving the compound even when cold.1. Boil off some of the solvent to concentrate the solution and attempt cooling again. 2. Add a miscible "anti-solvent" (one in which the compound is insoluble) dropwise to the warm solution until it becomes cloudy, then reheat to clarify and cool slowly[10].
Product "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated.Use a lower-boiling point solvent. Alternatively, redissolve the oil in a minimum of hot solvent and try cooling much more slowly, perhaps seeding with a pure crystal.
Yield is very low, but crystals are pure. The compound has significant solubility in the cold solvent, leading to product loss in the mother liquor.Cool the crystallization flask in an ice bath for an extended period (30+ minutes) before filtration to maximize precipitation. Minimize the amount of cold solvent used to wash the crystals during filtration.

Recommended Protocol: Solvent Screening and Recrystallization

  • Solvent Screening: In small test tubes, test the solubility of ~20 mg of crude material in ~0.5 mL of various solvents (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, hexane) at room and elevated temperatures.

  • Ideal Solvent Found:

    • Place the crude material in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent to just dissolve the solid[9].

    • Allow the flask to cool slowly to room temperature. Covering the flask with a watch glass and insulating it can promote the formation of large, pure crystals.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent[11].

    • Air-dry the crystals completely.

References

preventing over-oxidation of 3-Chloro-5-fluorobenzyl alcohol to the carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals who are working with sensitive substrates such as 3-Chloro-5-fluorobenzyl alcohol. Our focus today is on a common yet critical challenge: achieving high-yield synthesis of the corresponding aldehyde while preventing over-oxidation to the carboxylic acid. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to ensure the success of your experiments.

The Challenge: Preventing Over-oxidation

The oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis. However, the aldehyde product is often more susceptible to oxidation than the starting alcohol, leading to the formation of an unwanted carboxylic acid byproduct. This is particularly problematic when working with electron-deficient substrates like this compound, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2][3] The presence of electron-withdrawing chloro and fluoro groups can influence the reactivity of the benzylic position, making precise control of the oxidation state crucial.

This guide will explore several reliable methods for this selective transformation and provide the technical insights needed to troubleshoot common issues.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions our team receives regarding the selective oxidation of primary benzyl alcohols.

Q1: Why is my oxidation of this compound yielding the carboxylic acid?

A1: Over-oxidation to the carboxylic acid is a common outcome when using strong or non-selective oxidizing agents, or when reaction conditions are not carefully controlled. Strong oxidants like chromic acid (Jones reagent) or potassium permanganate will readily oxidize primary alcohols to carboxylic acids.[4][5] Even with milder reagents, the presence of water can facilitate the formation of a hydrate intermediate from the aldehyde, which is then rapidly oxidized to the carboxylic acid.[6][7]

Q2: Which oxidizing agents are recommended for stopping the reaction at the aldehyde stage?

A2: Several "mild" oxidizing agents are specifically designed to convert primary alcohols to aldehydes without significant over-oxidation.[4][8] The most common and reliable choices include:

  • Pyridinium Chlorochromate (PCC): A classic reagent that is effective in anhydrous organic solvents like dichloromethane (DCM).[6][9][10]

  • Dess-Martin Periodinane (DMP): A hypervalent iodine reagent known for its mild conditions and high selectivity.[8][11][12]

  • Swern Oxidation: Utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by a hindered base like triethylamine (TEA).[13][14][15][16]

  • TEMPO-catalyzed systems: Employ a stable nitroxyl radical catalyst (TEMPO) with a stoichiometric co-oxidant like sodium hypochlorite (bleach).[17][18][19]

Q3: My reaction is sluggish or incomplete. What are the likely causes?

A3: Incomplete conversion can stem from several factors:

  • Reagent Quality: Oxidizing agents like DMP and PCC can be sensitive to moisture and may degrade over time. Ensure you are using fresh, high-quality reagents.

  • Temperature Control: Some methods, particularly the Swern oxidation, require strict temperature control (e.g., -78 °C) to generate the active oxidant and prevent side reactions.[15][16]

  • Stoichiometry: Ensure the correct molar equivalents of the oxidant and any necessary additives or bases are used.

  • Solvent Purity: The presence of impurities in the solvent can interfere with the reaction. Always use dry, high-purity solvents.

Q4: Are there any "greener" alternatives to chromium-based reagents like PCC?

A4: Yes, due to the toxicity of chromium compounds, there has been a significant shift towards more environmentally benign methods.[20] The Swern and Dess-Martin oxidations are excellent chromium-free alternatives.[8][14] Additionally, catalytic systems, such as those using TEMPO with bleach or aerobic oxidation protocols, are highly attractive as they reduce waste and use less hazardous materials.[7][19][21]

Troubleshooting Guide: Common Issues and Solutions

This section provides a structured approach to diagnosing and solving problems you may encounter during the oxidation of this compound.

Observed Issue Potential Cause(s) Recommended Solution(s)
Significant formation of 3-Chloro-5-fluorobenzoic acid (>10%) 1. Oxidizing agent is too strong.2. Presence of water in the reaction mixture.3. Reaction time is too long or temperature is too high.1. Switch to a milder, selective oxidant (PCC, DMP, Swern, TEMPO).2. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (N₂ or Ar).3. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.
Low conversion of starting material 1. Deactivated or insufficient oxidizing agent.2. Incorrect reaction temperature (especially for Swern).3. Poor solubility of the starting material.1. Use a fresh batch of the oxidizing agent and verify the stoichiometry.2. Ensure precise temperature control. For Swern oxidation, maintain the temperature at -78 °C during the addition of reagents.[15][22]3. Choose a solvent in which the alcohol is fully soluble at the reaction temperature.
Formation of multiple unidentified byproducts 1. Side reactions due to incorrect temperature.2. Reaction with functional groups sensitive to the chosen oxidant.3. Degradation of the product or starting material.1. Adhere strictly to the recommended temperature profile for the chosen protocol.2. Select an oxidant known for its high functional group tolerance (e.g., DMP).[11][23]3. Minimize reaction time and work up the reaction promptly upon completion.
Difficult or malodorous workup 1. Swern oxidation produces dimethyl sulfide (DMS), which has a strong, unpleasant odor.2. Chromium-based reagents require careful quenching and disposal.1. For Swern reactions, perform the workup in a well-ventilated fume hood and quench excess reagents and DMS with bleach (sodium hypochlorite) solution.[14][15]2. For PCC oxidations, the chromium byproducts can often be removed by filtration through a pad of silica gel or Florisil.

Recommended Experimental Protocols

Below are detailed, step-by-step protocols for the selective oxidation of this compound using three reliable methods.

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation

This method is known for its mild conditions and excellent selectivity.[8][11]

Workflow:

DMP_Oxidation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve this compound in anhydrous DCM B Add Dess-Martin Periodinane (1.1 eq) A->B Under N2 atmosphere C Stir at room temperature B->C D Monitor by TLC C->D ~1-3 hours E Quench with Na2S2O3 and NaHCO3 solution D->E Upon completion F Extract with DCM E->F G Purify by column chromatography F->G

Caption: Workflow for DMP Oxidation.

Methodology:

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, ~0.1 M) under a nitrogen atmosphere, add Dess-Martin Periodinane (1.1 eq) in one portion.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium thiosulfate (Na₂S₂O₃) and saturated aqueous sodium bicarbonate (NaHCO₃).

  • Stir the biphasic mixture for 15-20 minutes until the solid dissolves.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 3-Chloro-5-fluorobenzaldehyde.

Protocol 2: Swern Oxidation

This protocol is highly effective but requires careful temperature control.[13][14][16]

Workflow:

Swern_Oxidation cluster_activation Activator Formation cluster_reaction Oxidation cluster_workup Workup & Purification A Add oxalyl chloride to DMSO in DCM at -78 °C B Add alcohol solution dropwise A->B Stir for 15 min C Add triethylamine (TEA) B->C Stir for 30 min D Warm to room temperature C->D Stir for 20 min at -78 °C E Quench with water D->E After ~30 min F Extract with ether or DCM E->F G Purify by column chromatography F->G

Caption: Workflow for Swern Oxidation.

Methodology:

  • To a solution of anhydrous DCM (~0.2 M) in a flame-dried flask under a nitrogen atmosphere, add dimethyl sulfoxide (DMSO, 2.2 eq). Cool the solution to -78 °C (dry ice/acetone bath).

  • Slowly add oxalyl chloride (1.2 eq) dropwise, ensuring the internal temperature does not rise significantly. Stir for 15 minutes.

  • Add a solution of this compound (1.0 eq) in a small amount of anhydrous DCM dropwise. Stir for 30 minutes at -78 °C.

  • Add triethylamine (TEA, 5.0 eq) dropwise. Stir the mixture at -78 °C for 20 minutes, then allow it to warm to room temperature.

  • Quench the reaction by adding water.

  • Separate the layers and extract the aqueous phase with DCM or diethyl ether (2x).

  • Combine the organic layers, wash sequentially with dilute HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography.

Protocol 3: TEMPO-Catalyzed Oxidation

A robust and scalable method using bleach as the terminal oxidant.[19][24][25]

Workflow:

TEMPO_Oxidation A Prepare biphasic mixture: Alcohol in DCM, NaHCO3, KBr in water B Add TEMPO (0.01 eq) A->B C Cool to 0 °C B->C D Add NaOCl solution (1.2 eq) dropwise C->D Maintain T < 5 °C E Monitor by TLC D->E F Quench with Na2S2O3 E->F Upon completion G Extract, wash, and purify F->G

Caption: Workflow for TEMPO-catalyzed oxidation.

Methodology:

  • In a flask equipped with a magnetic stirrer, combine this compound (1.0 eq), DCM (~0.5 M), and an aqueous solution of NaHCO₃ (2.0 eq) and KBr (0.1 eq).

  • Add TEMPO (0.01 eq) to the biphasic mixture.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add an aqueous solution of sodium hypochlorite (NaOCl, ~10-13% available chlorine, 1.2 eq) dropwise, ensuring the temperature remains below 5 °C. The reaction is often indicated by a color change to orange/red.

  • Stir vigorously at 0 °C and monitor by TLC. The reaction is typically complete within 30-60 minutes.

  • Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate.

  • Separate the organic layer and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography.

Concluding Remarks

The selective oxidation of this compound to its aldehyde is a readily achievable transformation with the proper choice of reagents and careful control of reaction conditions. By understanding the mechanisms and potential pitfalls associated with each method, researchers can effectively troubleshoot their experiments and obtain high yields of the desired product. This guide serves as a starting point, and further optimization may be necessary depending on the specific scale and purity requirements of your project. For further assistance, please do not hesitate to contact our technical support team.

References

Technical Support Center: Scale-Up Synthesis of 3-Chloro-5-fluorobenzyl Alcohol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Chloro-5-fluorobenzyl alcohol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important chemical intermediate. Here, we address common challenges encountered during laboratory and pilot-plant scale production, offering field-proven insights and troubleshooting strategies to ensure a robust, safe, and efficient synthesis.

I. Frequently Asked Questions (FAQs)

This section covers common questions regarding the synthesis of this compound, providing concise answers and directing you to more detailed troubleshooting guides where necessary.

1. What are the most common synthetic routes for this compound at an industrial scale?

The two primary and industrially viable routes for the synthesis of this compound are:

  • Reduction of 3-Chloro-5-fluorobenzaldehyde: This is a widely used method due to the commercial availability of the starting aldehyde. The reduction is typically achieved using a hydride-based reducing agent.

  • Reduction of 3-Chloro-5-fluorobenzoic acid: This route is also common, especially if the corresponding benzoic acid is a more readily available or cost-effective starting material. This often requires a stronger reducing agent than the aldehyde reduction.

2. Which reducing agent is recommended for the scale-up synthesis?

For the reduction of 3-Chloro-5-fluorobenzaldehyde, sodium borohydride (NaBH₄) is the most common choice in an industrial setting. It is relatively inexpensive, easy to handle compared to other hydrides, and offers good selectivity for the aldehyde functional group. For the reduction of 3-Chloro-5-fluorobenzoic acid, a more potent reducing agent like lithium aluminum hydride (LiAlH₄) might be necessary, but its use on a large scale is more hazardous and requires specialized handling procedures.

3. What are the critical safety precautions when handling sodium borohydride on a large scale?

Handling large quantities of sodium borohydride requires strict safety protocols. It is a water-reactive substance that can release flammable hydrogen gas upon contact with water or acidic conditions.[1][2] Key safety measures include:

  • Inert Atmosphere: Handling should be performed under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture.[1]

  • Personal Protective Equipment (PPE): Appropriate PPE, including flame-retardant lab coats, safety goggles, and nitrile or neoprene gloves, is mandatory.[2]

  • Controlled Addition: The addition of sodium borohydride to the reaction mixture should be slow and controlled to manage the exothermic nature of the reaction and the rate of hydrogen evolution.[1]

  • Quenching: The quenching of the reaction must be done carefully by slowly adding a proton source (e.g., isopropanol or water) at a controlled temperature.[1]

4. How can I monitor the progress of the reduction reaction?

On a laboratory scale, Thin Layer Chromatography (TLC) is a quick and effective method to monitor the disappearance of the starting material (aldehyde or acid). For larger scale operations and more precise monitoring, High-Performance Liquid Chromatography (HPLC) is the preferred method. In-situ monitoring techniques like ReactIR can also be employed for real-time tracking of reactant and product concentrations, which is particularly useful for understanding reaction kinetics and identifying any accumulation of hazardous intermediates.[3]

II. Troubleshooting Guides

This section provides detailed troubleshooting for specific issues that may arise during the scale-up synthesis of this compound and its derivatives.

A. Low Yield and Incomplete Conversion

A common challenge in scaling up is achieving the same high yields and conversions as in laboratory-scale experiments.

Problem: The yield of this compound is significantly lower than expected, or HPLC analysis shows a large amount of unreacted starting material.

Potential Causes and Solutions:

Potential Cause Explanation Troubleshooting Steps
Insufficient Reducing Agent On a larger scale, minor weighing errors or variations in the purity of the reducing agent can lead to a stoichiometric deficiency.1. Accurately assay the purity of the sodium borohydride batch before use. 2. Consider using a slight excess (e.g., 1.1-1.2 equivalents) of the reducing agent.
Poor Solubility of Starting Material The solubility of 3-Chloro-5-fluorobenzaldehyde or 3-Chloro-5-fluorobenzoic acid in the reaction solvent may be limited, leading to a slow or incomplete reaction.1. Ensure the chosen solvent (e.g., methanol, ethanol, or THF) is appropriate for the scale and provides good solubility at the reaction temperature. 2. Consider using a co-solvent to improve solubility.
Reaction Temperature Too Low While the reduction is exothermic, maintaining too low a temperature can significantly slow down the reaction rate.1. Optimize the reaction temperature. For NaBH₄ reductions, a temperature range of 0-25 °C is typical. 2. Ensure efficient stirring to maintain a homogenous temperature throughout the reactor.
Deactivation of Reducing Agent Accidental introduction of water or acidic impurities into the reaction mixture can deactivate the sodium borohydride.1. Use anhydrous solvents and ensure all glassware and equipment are thoroughly dried. 2. Perform the reaction under an inert atmosphere to prevent moisture ingress.
B. Formation of Impurities

The formation of byproducts can complicate purification and reduce the overall yield and quality of the final product.

Problem: HPLC or GC-MS analysis of the crude product shows the presence of significant impurities.

Common Impurities and Their Mitigation:

Impurity Potential Cause Mitigation Strategy
Unreacted Starting Material Incomplete reaction (see section A).Follow the troubleshooting steps for low yield and incomplete conversion.
3-Chloro-5-fluorobenzoic Acid (from aldehyde reduction) Over-oxidation of the starting aldehyde or presence of oxidizing agents. This is less common in a reductive process but can occur if the starting material is impure.Ensure the purity of the starting 3-Chloro-5-fluorobenzaldehyde.
Dimer/Ether Impurities In syntheses starting from a benzyl halide, self-condensation can occur under basic conditions to form an ether.If using a route involving a benzyl halide, control the stoichiometry of the base and the reaction temperature.
Cannizzaro Reaction Products If the reduction of the aldehyde is performed under strongly basic conditions and at elevated temperatures, the Cannizzaro reaction can lead to the disproportionation of the aldehyde into the corresponding alcohol and carboxylic acid.[4]Maintain a controlled pH and temperature during the reduction. Avoid strongly basic conditions if possible.

Workflow for Impurity Identification and Mitigation:

cluster_0 Impurity Detected A Analyze Crude Product (HPLC, GC-MS) B Identify Impurity Structure A->B Characterize Peaks C Hypothesize Formation Mechanism B->C Based on Reactants & Conditions D Modify Reaction Conditions C->D e.g., Lower Temp, Change Solvent, Adjust pH E Re-analyze Product D->E After Modification E->A Iterate if Necessary

Caption: A logical workflow for identifying and mitigating impurities.

C. Challenges in Grignard Reactions with 3-Chloro-5-fluorobenzyl Derivatives

For the synthesis of derivatives where a carbon-carbon bond is formed at the benzylic position, a Grignard reaction with the corresponding halide is a common approach.

Problem: Difficulty in initiating the Grignard reaction with 3-Chloro-5-fluorobenzyl chloride.

Causality and Solutions:

Aryl and benzyl chlorides are generally less reactive than their bromide or iodide counterparts for the formation of Grignard reagents.[5] This is due to the stronger carbon-chlorine bond.

Troubleshooting Steps for Grignard Formation:

  • Magnesium Activation: The surface of the magnesium turnings may be coated with a passivating layer of magnesium oxide.

    • Mechanical Activation: Use a flask with a magnetic stir bar to grind the magnesium turnings under an inert atmosphere before adding the solvent.

    • Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension. These will react with the magnesium to expose a fresh, reactive surface.

  • Solvent Choice: The choice of solvent is critical. While diethyl ether is common, tetrahydrofuran (THF) is often a better choice for less reactive chlorides due to its higher boiling point and better solvating properties for the Grignard reagent.[5]

  • Initiation:

    • Apply gentle heating with a heat gun to a small spot on the flask to initiate the reaction. Be prepared to cool the flask if the reaction becomes too vigorous.

    • Add a small amount of a more reactive halide (e.g., the corresponding bromide) to initiate the reaction before adding the bulk of the chloride.

  • Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture. Ensure all glassware is oven-dried and the solvent is anhydrous. The reaction must be carried out under a strict inert atmosphere.

Experimental Protocol: Grignard Reaction with 3-Chloro-5-fluorobenzaldehyde

This protocol outlines the addition of a Grignard reagent to 3-Chloro-5-fluorobenzaldehyde.

  • Grignard Reagent Preparation:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).

    • Add a small amount of anhydrous THF and a crystal of iodine.

    • Slowly add a solution of the appropriate alkyl or aryl halide in anhydrous THF via the dropping funnel.

    • Maintain a gentle reflux until all the magnesium has reacted.

  • Addition Reaction:

    • Cool the Grignard reagent to 0 °C in an ice bath.

    • Slowly add a solution of 3-Chloro-5-fluorobenzaldehyde (1 equivalent) in anhydrous THF.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or HPLC.

  • Work-up:

    • Cool the reaction mixture to 0 °C and slowly quench with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or crystallization.

D. Purification and Isolation Issues

The final step of isolating a pure product is often a significant hurdle in scaling up.

Problem: Difficulty in obtaining high-purity this compound, or issues with crystallization.

Troubleshooting Purification:

  • Choice of Crystallization Solvent:

    • Perform a systematic solvent screen to identify a solvent or solvent system that provides good solubility at high temperatures and poor solubility at low temperatures.

    • Common solvent systems for benzyl alcohols include toluene/heptane, ethyl acetate/hexane, and water/alcohol mixtures.

  • Oiling Out: The product may separate as an oil instead of a crystalline solid.

    • This can be caused by impurities or too rapid cooling.

    • Try a slower cooling rate, seeding the solution with a small crystal of the pure product, or using a different solvent system.

  • Removal of Water-Soluble Byproducts:

    • Byproducts from the reducing agent (borate salts) must be efficiently removed.

    • Perform multiple aqueous washes of the organic layer after quenching the reaction. Adjusting the pH of the wash water can sometimes improve the removal of certain impurities.

  • Distillation:

    • For liquid derivatives or if crystallization is challenging, vacuum distillation can be an effective purification method. However, be mindful of the thermal stability of the product.

III. Visualization of Key Processes

A. Synthetic Pathway and Potential Byproducts

cluster_0 Synthesis of this compound A 3-Chloro-5-fluorobenzaldehyde B This compound (Product) A->B Reduction E Cannizzaro Reaction (Side Reaction) A->E C NaBH4 / Solvent C->B D 3-Chloro-5-fluorobenzoic acid (Byproduct) E->B E->D

Caption: Primary synthesis route and a potential side reaction.

B. Troubleshooting Logic for Low Yield

cluster_1 Troubleshooting Low Yield Start Low Yield Observed Q1 Check Reaction Completion (TLC/HPLC) Start->Q1 A1 Incomplete Reaction Q1->A1 No A2 Reaction Complete Q1->A2 Yes Q2 Check Purity of Reagents A1->Q2 Q3 Review Work-up & Isolation A2->Q3 A3 Impure Reagents Q2->A3 Yes A4 Pure Reagents Q2->A4 No A4->Q3 A5 Product Loss During Extraction/Crystallization Q3->A5 Yes A6 Side Reaction Occurred Q3->A6 No

Caption: Decision tree for troubleshooting low product yield.

IV. References

  • This guide is a compilation of established chemical principles and best practices and does not rely on a single source.

  • General information on benzyl alcohol synthesis can be found in standard organic chemistry textbooks.

  • Sodium borohydride - Standard Operating Procedure. (2012). University of California, Santa Barbara. --INVALID-LINK--

  • Essential Safety and Logistical Information for Handling Sodium Borohydride. (n.d.). Benchchem. --INVALID-LINK--

  • Information on industrial synthesis of related compounds can be found in chemical engineering and process chemistry journals.

  • General principles of scale-up are covered in resources from the American Chemical Society (ACS) and other professional chemical organizations.

  • NaBH4 Reduction Enhanced Safety via Inline PAT. (n.d.). Mettler Toledo. --INVALID-LINK--

  • General information on Grignard reactions can be found in standard organic chemistry textbooks.

  • Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives. (2020). Molecules, 25(23), 5729. --INVALID-LINK--

  • General information on purification techniques can be found in standard laboratory and process chemistry manuals.

  • The Cannizzaro Reaction Synthesis of p-chlorobenzylalcohol and p-chlorobenzoic acd. (n.d.). The Royal Society of Chemistry. --INVALID-LINK--

  • Why are chloro-based Grignard reagents harder to form? (2020). Reddit. --INVALID-LINK--

References

managing exothermic reactions in the synthesis of 3-Chloro-5-fluorobenzyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 3-Chloro-5-fluorobenzyl alcohol

A Guide to Managing Exothermic Hazards in the Reduction of 3-Chloro-5-fluorobenzoyl Chloride

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into safely managing the highly exothermic reduction of 3-chloro-5-fluorobenzoyl chloride. As Senior Application Scientists, we emphasize not just the "how," but the "why," grounding our protocols in established chemical principles to ensure both safety and success in your experiments.

Section 1: Understanding the Core Hazard

Q1: Why is the reduction of 3-chloro-5-fluorobenzoyl chloride with sodium borohydride (NaBH₄) a high-risk exothermic reaction?

A: The significant hazard stems from the potent reactivity between the nucleophilic hydride ion (H⁻), delivered by sodium borohydride, and the highly electrophilic carbonyl carbon of the acyl chloride. This reaction is fundamentally rapid and releases a substantial amount of energy (enthalpy of reaction) as heat.

  • Mechanism: The reaction proceeds via a two-step reduction. First, the acyl chloride is reduced to an intermediate aldehyde. This aldehyde is then further reduced to the final primary alcohol. Both steps are exothermic.

  • Acyl Chloride Reactivity: Acyl chlorides are one of the most reactive carboxylic acid derivatives. The presence of the electron-withdrawing chlorine atom makes the carbonyl carbon extremely susceptible to nucleophilic attack, leading to a very fast, and therefore highly exothermic, initial reaction phase.[1][2]

  • Hydrogen Gas Evolution: A secondary, but equally critical, exothermic hazard arises during the quenching of excess sodium borohydride. NaBH₄ reacts violently with protic solvents (like water or alcohols) and acidic solutions to release flammable hydrogen gas.[3][4][5] If this quenching is performed too quickly, the combination of rapid heat and gas evolution can lead to a dangerous pressure buildup and potential for ignition.

Q2: What is a "thermal runaway," and how can it occur during this specific synthesis?

A: A thermal runaway is a dangerous, uncontrolled positive feedback loop where an increase in temperature causes the reaction rate to increase, which in turn generates heat even faster, further accelerating the reaction.[6] This cycle can lead to boiling of the solvent, excessive pressure buildup, vessel rupture, and potentially an explosion or fire.[7]

In this synthesis, a thermal runaway can be initiated by:

  • Improper Cooling: Failure to adequately cool the reaction vessel before and during the addition of the reducing agent.

  • Excessively Fast Reagent Addition: Adding the sodium borohydride solution or powder too quickly does not allow the cooling system to dissipate the generated heat effectively.

  • High Reagent Concentration: Using overly concentrated solutions increases the reaction rate per unit volume, making heat management more difficult.

  • Inadequate Stirring: Poor mixing can create localized "hot spots" where the concentration of reagents is high, initiating a runaway that propagates through the vessel.

The relationship can be visualized as a simple but critical feedback loop.

G temp Increase in Temperature rate Increased Reaction Rate temp->rate Accelerates heat More Heat Released rate->heat Generates heat->temp Causes

Caption: The positive feedback loop of a thermal runaway reaction.

Section 2: Proactive Control & Recommended Protocol

Q3: What are the critical parameters to control during the addition of sodium borohydride?

A: Meticulous control over several parameters is essential for safety and success. These are summarized below.

Parameter Recommended Range/Value Rationale (The "Why")
Reaction Temperature 0 to 5 °CMaintains the reaction rate at a manageable level, allowing the cooling system to effectively remove the heat generated. Low temperatures are crucial for selectivity and preventing over-reduction.[8][9]
Reagent Addition Rate 30-60 minutes (for lab scale)Slow, controlled addition ensures that the instantaneous heat generation never overwhelms the cooling capacity of the system, preventing temperature spikes.
Molar Ratio (NaBH₄:Acyl Chloride) 1.5 to 2.0 equivalentsAn excess of NaBH₄ is required to ensure the full conversion of the intermediate aldehyde to the alcohol.[2][9] However, a gross excess should be avoided to minimize the quenching hazard.
Solvent Anhydrous Tetrahydrofuran (THF)THF is a common solvent for NaBH₄ reductions. It is crucial that the solvent is anhydrous, as water will react with and deactivate the NaBH₄ in a highly exothermic reaction.[3][4]
Stirring Speed >300 RPM (ensure vortex)Vigorous stirring is critical to ensure rapid heat dissipation from the point of addition to the cooling bath and to prevent localized hot spots.
Q4: Can you provide a detailed, step-by-step protocol for a controlled and safe reduction?

A: The following protocol is designed for a laboratory scale synthesis and prioritizes safety through control.

}``` Caption: Step-by-step workflow for the safe reduction of an acyl chloride.

Protocol Details:

  • Preparation:

    • In a dry flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 1.0 equivalent of 3-chloro-5-fluorobenzoyl chloride in anhydrous THF.

    • In a separate dry flask, carefully prepare a solution of 1.5 equivalents of sodium borohydride in anhydrous THF. Note: NaBH₄ has limited solubility in THF; it will likely be a slurry. Ensure it is well-mixed before addition.

  • Reaction Setup:

    • Place the acyl chloride solution in a round-bottom flask equipped with a magnetic stirrer, a digital thermometer, and a dropping funnel (for the NaBH₄ solution).

    • Immerse the flask in an ice-water bath and begin vigorous stirring. Allow the solution to cool to 0-5 °C.

  • Controlled Addition:

    • Slowly add the NaBH₄ solution/slurry to the acyl chloride solution via the dropping funnel over 30-60 minutes.

    • CRITICAL: Monitor the internal temperature continuously. The rate of addition must be controlled to ensure the temperature does not exceed 5 °C. If the temperature rises, immediately stop the addition and allow the mixture to cool before resuming.

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (acyl chloride) is fully consumed.

  • Safe Quenching & Workup:

    • See the detailed quenching procedure in Q7 . This step is critical and must be performed with extreme care.

    • After quenching, proceed with a standard aqueous workup, extracting the product with a suitable organic solvent (e.g., ethyl acetate), followed by washing, drying, and solvent removal.

    • Purify the crude product as necessary, typically via flash column chromatography.

Section 3: Troubleshooting & Emergency Response

Symptom / Observation Potential Cause(s) Recommended Action(s)
Uncontrolled Temperature Rise (>10 °C) 1. Reagent addition is too fast.2. Cooling bath failure.3. Solution is too concentrated.1. IMMEDIATELY stop the addition of the reducing agent.2. Add more ice/dry ice to the external cooling bath.3. If the temperature continues to rise, be prepared to add a cold, inert solvent (like pre-chilled THF) to dilute the reaction mixture.
Reaction is Sluggish / Incomplete 1. Poor quality or wet NaBH₄.2. Insufficient amount of NaBH₄.3. Reaction temperature is too low (sub-zero).1. Ensure reagents are dry and of high purity. Use freshly opened NaBH₄.2. Add an additional 0.2-0.3 equivalents of NaBH₄ solution slowly and monitor by TLC.3. Allow the reaction to warm slightly (e.g., to 5 °C) to increase the rate, but do not remove the cooling bath.
Violent Gas Evolution During Quench 1. Quenching agent added too quickly.2. Reaction mixture was not cooled sufficiently before quenching.1. IMMEDIATELY stop the addition of the quenching agent.2. Ensure the vessel is not sealed and has adequate venting.3. Ensure vigorous stirring and efficient cooling are in place before cautiously resuming the slow addition.
Q5: My reaction temperature is rising uncontrollably. What is the emergency procedure?

A: Your primary goal is to stop the reaction from accelerating further by removing heat and diluting the reactants.

  • Stop Reagent Addition: Immediately cease adding the sodium borohydride.

  • Enhance Cooling: Add more ice and salt (or dry ice/acetone) to the external cooling bath to maximize the temperature gradient.

  • Dilute (if necessary): If cooling is insufficient, have a flask of pre-chilled, anhydrous THF ready. Slowly add the cold solvent to the reaction mixture. This dilutes the reactants, lowering the reaction rate, and helps absorb some of the heat.

  • Do NOT Seal the System: Ensure the reaction is open to an inert gas line or a bubbler to prevent pressure buildup from solvent vapor or evolved gas.

  • Alert Personnel: Inform colleagues and your lab supervisor of the situation. If the situation cannot be controlled, evacuate the area.

Q6: How do I safely quench the reaction and dispose of residual sodium borohydride?

A: Quenching must be done sequentially with reagents of increasing reactivity to control the rate of hydrogen evolution and heat generation. T[10][11]his is a hazardous operation that must be performed in a fume hood with a blast shield in place.

  • Cool the Mixture: Ensure the reaction flask is thoroughly cooled in an ice bath (0-5 °C) with vigorous stirring.

  • Slow Addition of Isopropanol: Slowly and dropwise, add isopropanol. This is a less reactive alcohol and will quench the excess NaBH₄ more gently than methanol or water. You will observe gas evolution. C[10][11]ontinue adding until the bubbling subsides.

  • Slow Addition of Methanol: After the reaction with isopropanol has ceased, switch to the dropwise addition of methanol. Methanol is more reactive and will quench the remaining borohydride. A[10][11]gain, add slowly until gas evolution stops.

  • Very Cautious Addition of Water: Once the mixture is no longer reacting with methanol, you can begin the very slow, dropwise addition of cold water to quench any final traces of hydride and hydrolyze the borate esters. B[12]e extremely careful, as pockets of unreacted NaBH₄ can still react violently with water. 5[10][11]. Acidification (Optional/Workup): After the quench is complete, the mixture can be acidified (e.g., with 1M HCl) to neutralize the solution and complete the hydrolysis, but this should also be done slowly and in an ice bath.

Section 4: Frequently Asked Questions (FAQs)

  • Q7: Can I use a different reducing agent, like Lithium Aluminum Hydride (LiAlH₄)?

    • While LiAlH₄ is a powerful reducing agent capable of this transformation, it is significantly more reactive and dangerous than NaBH₄. It reacts violently with water and any protic solvent. Its use requires strictly anhydrous conditions and even more stringent temperature control. For this specific transformation, NaBH₄ provides a better safety profile.

[2]* Q8: What are common impurities and how can I minimize them?

  • The primary impurity is unreacted starting material (3-chloro-5-fluorobenzoyl chloride) or the intermediate aldehyde. This is minimized by using a slight excess of NaBH₄ and allowing sufficient reaction time. Another potential impurity is the product of over-reduction if the starting material was the corresponding benzoic acid, though this is not an issue when starting from the acyl chloride.

  • Q9: What Personal Protective Equipment (PPE) is mandatory for this procedure?

    • Standard PPE (lab coat, safety glasses, nitrile gloves) is insufficient. The following are mandatory:

      • Flame-retardant lab coat.

      • Chemical splash goggles AND a full-face shield.

      • Heavy-duty gloves (e.g., butyl rubber or neoprene over nitrile) should be considered, especially during quenching. [3][13] * The entire experiment, especially the quenching step, should be conducted in a chemical fume hood with the sash lowered as much as possible, and a portable blast shield should be placed in front of the apparatus.

References

Validation & Comparative

Decoding the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrometry of 3-Chloro-5-fluorobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical research, the unambiguous identification of molecular structure is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique, providing not only the molecular weight of a compound but also a unique fragmentation pattern that serves as a structural fingerprint. This guide offers an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 3-Chloro-5-fluorobenzyl alcohol, a halogenated aromatic alcohol of interest in synthetic chemistry.

Predicted Fragmentation Pattern of this compound

Under electron ionization, this compound is expected to undergo a series of characteristic fragmentation reactions. The initial step is the formation of the molecular ion (M+•), which will then fragment through several competing pathways.

A primary and highly characteristic fragmentation for benzyl alcohols is the loss of a hydrogen atom to form a stable (M-1)+ ion. This is often followed by the loss of carbon monoxide (CO) to yield a phenyl cation derivative. For this compound, this would result in a prominent peak at m/z 159/161, followed by a fragment at m/z 131/133.

Another significant fragmentation pathway involves the cleavage of the C-O bond, leading to the formation of a substituted benzyl cation. The loss of the hydroxyl radical (•OH) would produce a fragment at m/z 143/145.

Further fragmentation of the aromatic ring itself can also occur, leading to the loss of the halogen substituents. For instance, the loss of a chlorine atom from the molecular ion would result in a fragment at m/z 125.

The following diagram illustrates the predicted major fragmentation pathways for this compound.

M [C7H6ClFO]+• m/z 160/162 M_minus_H [C7H5ClFO]+ m/z 159/161 M->M_minus_H -H• M_minus_OH [C7H6ClF]+ m/z 143/145 M->M_minus_OH -•OH M_minus_Cl [C7H6FO]+ m/z 125 M->M_minus_Cl -Cl• M_minus_CH2O [C6H4ClF]+• m/z 130/132 M->M_minus_CH2O -CH2O M_minus_H_minus_CO [C6H5ClF]+ m/z 131/133 M_minus_H->M_minus_H_minus_CO -CO

Caption: Predicted EI fragmentation of this compound.

Comparative Analysis with Benzyl Alcohol and Mono-Halogenated Analogues

To substantiate the predicted fragmentation pattern, it is instructive to compare it with the known mass spectra of benzyl alcohol and its chloro- and fluoro-substituted isomers.

CompoundMolecular Ion (m/z)Key Fragments (m/z) and Corresponding Losses
Benzyl Alcohol108107 (M-H)+, 91 (M-OH)+, 79 (M-H-CO)+, 77 (C6H5)+
3-Chlorobenzyl Alcohol142/144141/143 (M-H)+, 125 (M-Cl)+, 107 (M-H-HCl)+, 77 (C6H5)+
4-Fluorobenzyl Alcohol126125 (M-H)+, 109 (M-OH)+, 96 (C6H5F)+, 77 (C6H5)+
This compound (Predicted) 160/162 159/161 (M-H)+, 143/145 (M-OH)+, 131/133 (M-H-CO)+, 125 (M-Cl)+

The fragmentation of benzyl alcohol is well-documented, showing characteristic losses of H, OH, and subsequent loss of CO from the (M-H)+ fragment.[1] The presence of halogen substituents introduces additional fragmentation pathways. For 3-Chlorobenzyl alcohol, the loss of a chlorine radical is a notable fragmentation.[2][3][4] Similarly, 4-Fluorobenzyl alcohol exhibits fragments corresponding to the fluorinated phenyl ring.[5]

Based on these established patterns, the predicted fragmentation of this compound is a logical extension. The presence of both chlorine and fluorine is expected to lead to fragments arising from the loss of either halogen, as well as the characteristic benzyl alcohol fragmentations. The isotopic signature of chlorine (approximately 3:1 ratio of 35Cl to 37Cl) will be a key diagnostic feature for chlorine-containing fragments.

Experimental Protocol for Mass Spectrometry Analysis

To experimentally verify the predicted fragmentation pattern, the following general protocol for Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization can be employed.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization source.

GC Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Injector Temperature: 250 °C

  • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 40-400

Sample Preparation:

  • Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., dichloromethane or methanol).

  • Inject 1 µL of the solution into the GC-MS system.

This protocol provides a starting point for the analysis. Optimization of the GC temperature program may be necessary to achieve optimal chromatographic separation.

Conclusion

By leveraging the principles of mass spectrometry and comparative analysis of related compounds, this guide provides a detailed prediction of the fragmentation pattern of this compound. The proposed pathways, including losses of hydrogen, hydroxyl radical, carbon monoxide, and halogen atoms, are consistent with the known behavior of benzyl alcohols and their halogenated derivatives. Experimental verification using the outlined GC-MS protocol is recommended for definitive structural confirmation. This approach underscores the power of predictive analysis in the absence of direct experimental data, a common scenario in the dynamic field of chemical research.

References

A Comparative Guide to HPLC and GC-MS Methods for Purity Analysis of 3-Chloro-5-fluorobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the rigorous assessment of purity is not merely a quality control step but a cornerstone of safety and efficacy. For intermediates like 3-Chloro-5-fluorobenzyl alcohol, a key building block in the synthesis of various active pharmaceutical ingredients, the precise identification and quantification of impurities are paramount. This guide provides an in-depth comparison of two instrumental titans of analytical chemistry—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the comprehensive purity analysis of this compound.

Understanding the Analyte: this compound

Before delving into analytical methodologies, understanding the physicochemical properties of the target molecule is crucial for method development.

This compound (C₇H₆ClFO) is a substituted aromatic alcohol with a molecular weight of approximately 160.57 g/mol .[1][2] It exists as a clear yellow liquid at room temperature.[1][3] Its key properties relevant to chromatographic analysis are:

  • Boiling Point: 224.3°C at 760 mmHg.[3] This indicates sufficient volatility for gas chromatography without requiring derivatization.

  • Polarity: The presence of the hydroxyl (-OH) group imparts significant polarity, making it amenable to reversed-phase HPLC. The chloro and fluoro substituents also influence its polarity and interaction with chromatographic stationary phases.

  • Thermal Stability: The compound is expected to be thermally stable enough to withstand typical GC inlet and oven temperatures without significant degradation.

These characteristics place this compound in a favorable position for analysis by either HPLC or GC-MS, making the choice of method dependent on the specific analytical goals.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Routine QC

HPLC, particularly in its reversed-phase mode, is an indispensable tool for the quality control of non-volatile or thermally sensitive compounds. For this compound, its polarity makes it an ideal candidate for this technique.

The Causality Behind the HPLC Method

The core principle of reversed-phase HPLC involves the partitioning of the analyte between a non-polar stationary phase (typically a C18-bonded silica) and a polar mobile phase (often a mixture of water and a less polar organic solvent like acetonitrile or methanol).[4] Compounds are separated based on their hydrophobicity; more polar compounds, like our target analyte and potential polar impurities, will have less affinity for the stationary phase and elute earlier, while less polar impurities will be retained longer. The inclusion of a UV detector is logical as the benzene ring in the molecule is a strong chromophore, allowing for sensitive detection.[5]

Experimental Protocol: HPLC-UV

Objective: To quantify the purity of this compound and separate it from potential process-related impurities.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of the this compound sample.

    • Dissolve in a 25 mL volumetric flask with a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Filter the solution through a 0.45 µm PTFE syringe filter prior to injection.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: 30% B to 95% B over 15 minutes, hold at 95% B for 3 minutes, return to 30% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

This self-validating system ensures that impurities with a wide range of polarities, from highly polar starting materials to less polar byproducts, are effectively separated and detected.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis s1 Weigh Sample s2 Dissolve in Mobile Phase s1->s2 s3 Filter (0.45 µm) s2->s3 h1 Autosampler Injection (10 µL) s3->h1 h2 C18 Column Separation h1->h2 h3 UV Detection (254 nm) h2->h3 d1 Chromatogram Generation h3->d1 d2 Peak Integration & Purity Calculation d1->d2

Caption: HPLC experimental workflow for purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Identification

When the definitive identification of unknown impurities is required, GC-MS is the unparalleled choice. It couples the powerful separation capabilities of gas chromatography with the highly specific and sensitive detection of mass spectrometry.

The Causality Behind the GC-MS Method

The suitability of GC-MS hinges on the analyte's volatility and thermal stability. With a boiling point of 224.3°C, this compound is easily vaporized in a heated GC inlet.[3] Separation occurs in a long, thin capillary column coated with a stationary phase. Compounds are separated based on their boiling points and their interactions with the stationary phase. As each compound elutes from the column, it enters the mass spectrometer, which bombards it with electrons (Electron Ionization - EI), causing it to fragment in a predictable and reproducible manner. This fragmentation pattern, or mass spectrum, serves as a chemical "fingerprint," allowing for unambiguous identification by comparison to spectral libraries. This is particularly effective for halogenated compounds, which exhibit characteristic isotopic patterns that aid in identification.[6][7]

Experimental Protocol: GC-MS

Objective: To separate and identify potential volatile impurities in this compound.

  • Instrumentation: A GC system with a capillary column, coupled to a single quadrupole or ion trap mass spectrometer.

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the sample in Dichloromethane.

    • Vortex to ensure complete dissolution.

  • Chromatographic and Spectrometric Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet: Split/Splitless, operated in split mode (e.g., 50:1 split ratio).

    • Inlet Temperature: 250°C.

    • Oven Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp: 10°C/min to 250°C.

      • Hold: 5 minutes at 250°C.

    • Injection Volume: 1 µL.

    • MS Transfer Line Temp: 260°C.

    • Ion Source Temp: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: m/z 40 - 450.

This protocol is designed to provide excellent separation of volatile compounds and generate high-quality mass spectra for library matching and structural elucidation.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis s1 Dissolve Sample in DCM g1 GC Inlet Vaporization s1->g1 g2 Capillary Column Separation g1->g2 g3 MS Ionization & Fragmentation g2->g3 g4 Mass Analyzer Detection g3->g4 d1 Total Ion Chromatogram (TIC) g4->d1 d2 Mass Spectrum Analysis d1->d2 d3 Library Search & Identification d2->d3

Caption: GC-MS experimental workflow for impurity identification.

Head-to-Head Comparison: HPLC vs. GC-MS

FeatureHPLC-UVGC-MS
Principle of Separation Partitioning based on polarity/hydrophobicity in a liquid phase.Partitioning based on volatility/boiling point in a gas phase.
Specificity/Identification Low. Based on retention time comparison with standards. Co-elution is possible.High. Provides mass spectrum (a chemical fingerprint) for positive identification.[6]
Sensitivity Good, typically in the microgram to nanogram range.Excellent, often reaching picogram or femtogram levels, especially in SIM mode.
Analyte Scope Broad. Excellent for non-volatile and thermally labile compounds.Limited to volatile and thermally stable compounds.
Impurity Detection Detects impurities with a UV chromophore.Detects any ionizable volatile impurity, providing structural information.
Instrumentation Cost Moderate.High.
Operational Complexity Relatively straightforward.More complex, requires vacuum systems and spectral interpretation skills.
Typical Use Case Routine QC, purity assays, stability testing.Impurity identification, structural elucidation, trace analysis.

Conclusion: Selecting the Right Tool for the Job

Both HPLC and GC-MS are powerful and valid techniques for the purity analysis of this compound. The choice is not about which method is universally "better," but which is most appropriate for the analytical question at hand.

  • Choose HPLC-UV for routine, high-throughput quality control where the primary goal is to quantify the main component and known impurities against a reference standard. Its robustness, lower cost, and ease of use make it the workhorse for production environments.

  • Choose GC-MS for in-depth analysis, impurity profiling, and troubleshooting. When unknown peaks appear in an HPLC chromatogram, or when developing a new synthesis route, GC-MS provides the definitive structural information needed to identify byproducts and contaminants with a high degree of confidence.

In a comprehensive drug development program, these techniques are not mutually exclusive but complementary. HPLC provides the quantitative data for batch release, while GC-MS provides the deep chemical insights required for process understanding and regulatory compliance.

References

comparative reactivity of 3-Chloro-5-fluorobenzyl alcohol vs. other halogenated benzyl alcohols

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a nuanced understanding of the reactivity of functionalized aromatic compounds is paramount. Halogenated benzyl alcohols, in particular, are versatile intermediates in the synthesis of a wide array of pharmaceuticals and fine chemicals. Their reactivity, however, is not uniform and is significantly modulated by the nature and position of the halogen substituents on the aromatic ring. This guide provides an in-depth comparative analysis of the reactivity of 3-Chloro-5-fluorobenzyl alcohol against other halogenated benzyl alcohols, supported by theoretical principles and detailed experimental protocols.

The Electronic Influence of Halogen Substituents on Benzylic Reactivity

The reactivity of the benzylic alcohol moiety is fundamentally governed by the electronic environment of the aromatic ring. Halogen atoms exert a dual electronic effect: a strong electron-withdrawing inductive effect (-I) due to their high electronegativity, and a weaker electron-donating resonance effect (+M) stemming from their lone pairs of electrons.[1][2]

In the case of this compound, both halogens are in meta positions relative to the hydroxymethyl group. This positioning is critical as the resonance effect is most pronounced at the ortho and para positions. Consequently, the reactivity of the benzylic carbon in this compound is primarily dictated by the powerful inductive effects of both the chlorine and fluorine atoms. Fluorine is more electronegative than chlorine, leading to a stronger inductive electron withdrawal.[1] This cumulative electron-withdrawing effect significantly influences the electron density at the benzylic carbon, impacting its susceptibility to both nucleophilic substitution and oxidation.

electronic_effects Cl Cl Inductive Inductive Cl->Inductive -I Reactivity Reactivity Inductive->Reactivity Dominates F F F->Inductive -I (Stronger)

Comparative Reactivity in Nucleophilic Substitution Reactions

Nucleophilic substitution at the benzylic position is a cornerstone of synthetic organic chemistry. These reactions can proceed through either an S(_N)1 or S(_N)2 mechanism, and the preferred pathway is heavily influenced by the electronic nature of the aromatic ring.[3][4]

  • S(_N)1 Reactivity: This mechanism involves the formation of a benzylic carbocation intermediate. The stability of this carbocation is paramount for the reaction to proceed. Electron-donating groups on the aromatic ring stabilize the carbocation through resonance and inductive effects, thus accelerating S(_N)1 reactions. Conversely, the strong electron-withdrawing inductive effects of the chlorine and fluorine atoms in this compound significantly destabilize the benzylic carbocation. This destabilization makes the S(_N)1 pathway highly unfavorable compared to benzyl alcohol or benzyl alcohols with electron-donating substituents.

  • S(_N)2 Reactivity: In an S(_N)2 reaction, a nucleophile attacks the benzylic carbon in a single concerted step, displacing the leaving group. The reaction rate is sensitive to steric hindrance and the electrophilicity of the benzylic carbon. While electron-withdrawing groups can increase the partial positive charge on the benzylic carbon, they can also destabilize the transition state where a partial positive charge develops.[5] Generally, for S(_N)2 reactions of benzyl derivatives, the inductive electron-withdrawing effect of halogens slightly decreases the reaction rate compared to unsubstituted benzyl systems.[5]

Experimental Protocol: Comparative S(_N)2 Reaction Rates

To quantitatively compare the S(_N)2 reactivity, the hydroxyl group, being a poor leaving group, must first be converted to a better leaving group, such as a tosylate.[5] The subsequent reaction with a nucleophile, like sodium azide, allows for a clear comparison of reaction rates.

sn2_workflow Start Halogenated Benzyl Alcohol Tosyl Tosylation (TsCl, Pyridine) Start->Tosyl Intermediate Benzyl Tosylate Tosyl->Intermediate SN2 Sₙ2 Reaction (NaN₃, DMF) Intermediate->SN2 Product Benzyl Azide SN2->Product Analysis Kinetic Analysis (e.g., HPLC, GC) Product->Analysis

Step-by-Step Methodology:

  • Tosylation: In separate flasks, dissolve 1 mmol of this compound, 4-chlorobenzyl alcohol, 4-fluorobenzyl alcohol, and unsubstituted benzyl alcohol in 10 mL of anhydrous dichloromethane. Cool the solutions to 0 °C in an ice bath. Add 1.2 mmol of p-toluenesulfonyl chloride (TsCl) followed by the dropwise addition of 1.5 mmol of pyridine. Stir the reactions at 0 °C for 1 hour and then at room temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixtures with 1 M HCl, saturated NaHCO(_3) solution, and brine. Dry the organic layers over anhydrous MgSO(_4), filter, and concentrate under reduced pressure to obtain the crude benzyl tosylates.

  • S(_N)2 Reaction: Dissolve the crude benzyl tosylate (1 mmol) in 10 mL of dimethylformamide (DMF). Add 1.5 mmol of sodium azide (NaN(_3)). Heat the reaction mixture to 60 °C.

  • Kinetic Monitoring: At regular time intervals (e.g., every 30 minutes), withdraw a small aliquot from each reaction mixture. Quench the reaction by diluting with water and extract with diethyl ether. Analyze the organic extracts by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the starting benzyl tosylate and the resulting benzyl azide.

  • Data Analysis: Plot the concentration of the reactant versus time to determine the rate constants for each substrate.

CompoundExpected Relative S(_N)2 RateRationale
Benzyl AlcoholBaselineNo electronic effects from substituents.
4-Fluorobenzyl AlcoholSlower than baselineStrong inductive withdrawal from fluorine destabilizes the transition state.
4-Chlorobenzyl AlcoholSlower than baseline, faster than 4-fluoroInductive withdrawal is weaker than fluorine.
This compound Slowest Additive strong inductive effects from two meta-positioned halogens significantly destabilize the transition state.

Comparative Reactivity in Oxidation Reactions

The oxidation of benzyl alcohols to the corresponding aldehydes or carboxylic acids is another fundamental transformation. The rate of this reaction is influenced by the ease of C-H bond cleavage at the benzylic position.[6]

Electron-donating groups can stabilize the transition state, often leading to faster oxidation rates. Conversely, electron-withdrawing groups, such as the chlorine and fluorine in this compound, decrease the electron density at the benzylic carbon. This makes the benzylic C-H bond stronger and less susceptible to cleavage, thus slowing down the rate of oxidation.[7]

Experimental Protocol: Comparative Oxidation with MnO(_2)

Activated manganese dioxide (MnO(_2)) is a mild and selective oxidizing agent for benzylic alcohols, typically converting them to aldehydes.[8] Comparing the rates of oxidation provides another valuable measure of the electronic influence of the halogen substituents.

Step-by-Step Methodology:

  • Reaction Setup: In separate round-bottom flasks, place 1 mmol of this compound, 4-chlorobenzyl alcohol, 4-methoxybenzyl alcohol (as an electron-donating example), and unsubstituted benzyl alcohol. Add 15 mL of dichloromethane to each flask.

  • Oxidation: To each flask, add 10 mmol of activated manganese dioxide (MnO(_2)). Stir the suspensions vigorously at room temperature.

  • Monitoring: Monitor the progress of each reaction by TLC, observing the disappearance of the starting alcohol and the appearance of the corresponding aldehyde.

  • Analysis: For a more quantitative comparison, withdraw aliquots at regular intervals. Filter the MnO(_2) and analyze the filtrate by GC to determine the percentage conversion of the alcohol over time.

CompoundExpected Relative Oxidation RateRationale
4-Methoxybenzyl AlcoholFastestThe strong electron-donating methoxy group stabilizes the transition state.
Benzyl AlcoholBaselineNo electronic effects from substituents.
4-Chlorobenzyl AlcoholSlower than baselineInductive electron withdrawal deactivates the benzylic position towards oxidation.
This compound Slowest The combined strong inductive effects of two halogens significantly deactivate the benzylic position.

Conclusion

The reactivity of this compound is significantly attenuated compared to unsubstituted benzyl alcohol and other mono-halogenated analogues. The presence of two strongly electron-withdrawing halogen atoms in meta positions to the hydroxymethyl group substantially decreases the electron density at the benzylic carbon. This electronic deficit leads to:

  • Reduced S(_N)1 reactivity due to the pronounced destabilization of the benzylic carbocation intermediate.

  • Slower S(_N)2 reactivity as the electron-withdrawing groups destabilize the transition state.

  • Decreased rate of oxidation owing to the strengthening of the benzylic C-H bond.

For synthetic chemists, this means that reactions at the benzylic position of this compound will generally require more forcing conditions (e.g., higher temperatures, longer reaction times, or more potent reagents) compared to less deactivated benzyl alcohols. This understanding is crucial for the rational design of synthetic routes and the optimization of reaction conditions in the development of novel chemical entities.

References

The Latent Bio-Potential: A Comparative Guide to Compounds Synthesized from 3-Chloro-5-fluorobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the quest for novel bioactive scaffolds is a perpetual endeavor. The strategic selection of a starting material can significantly influence the trajectory of a discovery program. 3-Chloro-5-fluorobenzyl alcohol, a readily available building block, presents an intriguing yet underexplored foundation for the synthesis of new chemical entities. Its unique substitution pattern, featuring both chloro and fluoro groups on the aromatic ring, offers a tantalizing prospect for modulating pharmacokinetic and pharmacodynamic properties. This guide provides a comparative analysis of the potential biological activities of compounds derived from this versatile precursor, drawing upon experimental data from structurally related analogs to illuminate promising avenues for future research.

While direct biological data on derivatives of this compound is sparse in publicly accessible literature, a logical exploration of its synthetic potential, coupled with a structure-activity relationship (SAR) analysis of similar halogenated benzyl derivatives, can provide invaluable predictive insights. This guide will delve into the prospective antimicrobial and anticancer activities of esters, ethers, and heterocyclic compounds that can be synthesized from this starting material.

The Synthetic Versatility of this compound

The reactivity of this compound is primarily centered around the hydroxyl group, making it an excellent substrate for a variety of chemical transformations. The principal synthetic routes to unlock its potential as a scaffold for bioactive molecules include esterification and etherification, as well as its incorporation into heterocyclic frameworks.

Synthesis_Pathways This compound This compound Ester Ester This compound->Ester Esterification Ether Ether This compound->Ether Williamson Ether Synthesis Heterocyclic Compound Heterocyclic Compound This compound->Heterocyclic Compound Cyclization/Condensation Carboxylic Acid Carboxylic Acid Carboxylic Acid->Ester Alkyl/Aryl Halide Alkyl/Aryl Halide Alkyl/Aryl Halide->Ether Heterocyclic Precursor Heterocyclic Precursor Heterocyclic Precursor->Heterocyclic Compound

Figure 1: Potential synthetic pathways from this compound.

These transformations allow for the systematic introduction of diverse functionalities, enabling a broad exploration of chemical space and the fine-tuning of biological activity.

Comparative Analysis of Potential Biological Activities

Antifungal Activity of Benzyl Ester Derivatives

Esterification of benzyl alcohols is a common strategy in medicinal chemistry to enhance lipophilicity and cell permeability. A study on 3,5-dichlorobenzyl ester derivatives has demonstrated significant antifungal activity, providing a valuable comparative benchmark.[1]

Table 1: Antifungal Activity of 3,5-Dichlorobenzyl Ester Derivatives against Plant Pathogens [1]

CompoundTarget FungusEC50 (mg/L)Commercial Fungicide (Boscalid) EC50 (mg/L)
Compound 5 (a 3,5-dichlorobenzyl ester)Botrytis cinerea6.601.24
Rhizoctonia solani1.611.01

The data suggests that the di-halogenated benzyl ester scaffold possesses intrinsic antifungal properties. It is plausible that esters derived from this compound could exhibit similar or potentially improved activity. The presence of a fluorine atom, known for its ability to enhance metabolic stability and binding affinity, could offer an advantage over the dichloro- analog.

Experimental Protocol: In Vitro Antifungal Assay (Mycelial Growth Inhibition)

  • Preparation of Media: Prepare Potato Dextrose Agar (PDA) medium and sterilize by autoclaving.

  • Compound Preparation: Dissolve the synthesized ester compounds in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Incorporation into Media: Add appropriate volumes of the stock solutions to the molten PDA to achieve a series of final concentrations.

  • Inoculation: Place a mycelial plug of the test fungus (e.g., Botrytis cinerea) at the center of each compound-amended PDA plate.

  • Incubation: Incubate the plates at a suitable temperature (e.g., 25°C) for a specified period.

  • Measurement: Measure the diameter of the fungal colony and calculate the percentage of mycelial growth inhibition compared to a control plate containing only the solvent.

  • Data Analysis: Determine the EC50 value, the concentration of the compound that causes 50% inhibition of mycelial growth.

Antimicrobial Potential of Benzyl Ethers and Heterocyclic Derivatives

The Williamson ether synthesis provides a straightforward method to generate a library of ether derivatives from this compound. While direct data is unavailable, the broader class of benzyl alcohol derivatives has been reported to possess antibacterial and antifungal properties.

Furthermore, benzyl alcohols can serve as precursors for the synthesis of various heterocyclic compounds, a class of molecules renowned for their diverse biological activities.[2][3] For instance, benzyl alcohols can be oxidized to the corresponding aldehydes, which are versatile intermediates for constructing heterocycles like dihydropyridines and dihydropyrimidinones.[4][5]

Table 2: Comparative Antimicrobial Activities of Structurally Related Compounds

Compound ClassSpecific Example(s)Reported ActivityReference
Benzyl Alcohol Derivatives Various substituted benzyl alcoholsAntibacterial and antifungalGeneral knowledge in medicinal chemistry
Nitrogen-containing Heterocycles Benzimidazole and azetidinone derivativesAntibacterial[6][7]
Oxygen-containing Heterocycles Furan and pyran derivativesDiverse biological activities[2][3]
Sulfur-containing Heterocycles Thiazole and thiophene derivativesAntimicrobial and other therapeutic effects[2][3]

The introduction of the 3-chloro-5-fluorobenzyl moiety into these heterocyclic scaffolds could lead to novel compounds with enhanced antimicrobial efficacy. The specific halogen substitution pattern may influence the compound's interaction with microbial targets.

SAR_Concept cluster_Scaffold Core Scaffold cluster_Derivatives Derivative Classes cluster_Activities Potential Biological Activities Benzyl_Moiety 3-Chloro-5-fluorobenzyl Ester Ester Benzyl_Moiety->Ester Ether Ether Benzyl_Moiety->Ether Heterocycle Heterocycle Benzyl_Moiety->Heterocycle Antifungal Antifungal Ester->Antifungal Antibacterial Antibacterial Ether->Antibacterial Heterocycle->Antibacterial Anticancer Anticancer Heterocycle->Anticancer

Figure 2: Conceptual Structure-Activity Relationship (SAR).
Anticancer Potential: Insights from Related Structures

The synthesis of steroidal diaryl ethers has shown that the nature of the aromatic ring connected to the steroid core significantly influences antiproliferative activity.[8] While not directly derived from this compound, this research highlights the importance of the substituted aryl group in modulating anticancer effects. The introduction of a 3-chloro-5-fluorophenyl group via an ether linkage to other known anticancer scaffolds could be a promising strategy.

Furthermore, the general importance of heterocyclic compounds in anticancer drug discovery is well-established.[2][3] The incorporation of the 3-chloro-5-fluorobenzyl moiety into known anticancer heterocyclic nuclei could lead to the development of novel therapeutic agents.

Conclusion and Future Directions

While direct experimental evidence for the biological activities of compounds synthesized from this compound remains to be established, a comparative analysis of structurally similar compounds provides a strong rationale for its exploration as a valuable starting material in drug discovery. The synthesis of ester, ether, and heterocyclic derivatives of this compound represents a promising strategy for the development of new antifungal, antibacterial, and potentially anticancer agents.

Future research should focus on the systematic synthesis and biological evaluation of a diverse library of compounds derived from this scaffold. Such studies will be crucial to validate the predicted activities and to elucidate the structure-activity relationships that govern the therapeutic potential of this underexplored chemical space.

References

A Comparative Guide to the Structural Confirmation of 3-Chloro-5-fluorobenzyl Alcohol Derivatives: The Unambiguous Power of X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise and unambiguous determination of a molecule's three-dimensional structure is paramount. The spatial arrangement of atoms dictates biological activity, and even subtle differences in stereochemistry can lead to vastly different pharmacological outcomes. Within the landscape of halogenated benzyl alcohol derivatives, a class of compounds with significant potential in medicinal chemistry, this structural certitude is a non-negotiable aspect of the research and development pipeline. This guide provides an in-depth comparison of analytical techniques for the structural confirmation of molecules such as 3-Chloro-5-fluorobenzyl alcohol and its derivatives, with a primary focus on the definitive capabilities of single-crystal X-ray crystallography. We will delve into the causality behind the experimental choices in crystallography and provide a clear, objective comparison with alternative spectroscopic methods.

The Gold Standard: Unveiling the Molecular Architecture with X-ray Crystallography

Single-crystal X-ray crystallography stands as the unequivocal gold standard for determining the absolute three-dimensional structure of a molecule.[1] Unlike spectroscopic techniques that provide information about connectivity and the chemical environment of atoms, X-ray crystallography provides precise atomic coordinates, bond lengths, and bond angles, painting a complete and unambiguous picture of the molecule's architecture.[2] This is particularly crucial for complex molecules with multiple stereocenters, where other methods may fall short in providing a definitive assignment.

The power of this technique lies in its ability to directly visualize the electron density of a molecule, arranged in a repeating, ordered lattice within a single crystal. The process, from obtaining a suitable crystal to the final refined structure, is a meticulous one, but the certainty it provides is unparalleled.

Experimental Workflow: A Step-by-Step Protocol for Structural Elucidation

The journey from a synthesized compound to a fully refined crystal structure involves several critical stages. The following protocol outlines the typical workflow for a small organic molecule like a this compound derivative.

The most critical and often challenging step is growing a single, well-ordered crystal suitable for X-ray diffraction. The goal is to slowly bring a solution of the compound to a state of supersaturation, allowing for the methodical growth of a crystal lattice. For a novel this compound derivative, a systematic screening of crystallization conditions is the most effective approach.

Step-by-Step Crystallization Protocol:

  • Purity is Paramount: Begin with the highest purity sample of the this compound derivative. Impurities can inhibit crystal growth or become incorporated into the lattice, leading to disorder.

  • Solvent Screening: In a series of small vials, assess the solubility of the compound in a range of solvents of varying polarity (e.g., hexane, ethyl acetate, dichloromethane, methanol, water). The ideal solvent is one in which the compound is sparingly soluble.

  • Slow Evaporation: Prepare a nearly saturated solution of the compound in a suitable solvent in a clean vial. Cover the vial with a cap containing a small pinhole to allow for slow evaporation of the solvent over several days to weeks. This gradual increase in concentration will promote the growth of large, well-defined crystals.

  • Vapor Diffusion: In a sealed container, place a small, open vial containing a concentrated solution of the compound. In the larger container, add a more volatile "anti-solvent" in which the compound is insoluble. Over time, the anti-solvent vapor will diffuse into the compound's solution, reducing its solubility and inducing crystallization.

  • Crystal Harvesting: Once suitable crystals (typically 0.1-0.3 mm in each dimension) have formed, carefully remove them from the solution using a cryo-loop and immediately flash-cool them in a stream of liquid nitrogen to prevent solvent loss and preserve the crystal quality.

G Crystallization Crystallization Mounting Mounting Crystallization->Mounting Diffraction Diffraction Indexing Indexing Diffraction->Indexing Validation Validation Final_Structure Final_Structure Validation->Final_Structure Final 3D Structure

Once a suitable crystal is mounted on the diffractometer, it is exposed to a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique pattern of reflections that are recorded on a detector.

Data Collection Protocol:

  • Mounting: The cryo-cooled crystal is mounted on a goniometer head in the X-ray beamline.

  • Initial Screening: A few initial diffraction images are collected to assess the crystal quality and determine the unit cell parameters and crystal system.

  • Full Data Collection: A complete dataset is collected by rotating the crystal in the X-ray beam and recording the diffraction pattern at hundreds of different orientations. This ensures that all unique reflections are measured.

The collected diffraction data, which consists of the intensities and positions of thousands of reflections, is then used to solve and refine the crystal structure.

Structure Solution and Refinement Protocol:

  • Data Reduction and Integration: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for experimental factors.

  • Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods for small molecules) to generate an initial electron density map.

  • Model Building: An initial atomic model is built into the electron density map.

  • Refinement: The atomic positions and thermal parameters are refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns. This is an iterative process that continues until the model converges to the best possible fit.

  • Validation: The final structure is validated using a variety of metrics to ensure its quality and accuracy.

A Case Study: The Crystal Structure of a 2-Chloro-4-fluorobenzyl Derivative

Table 1: Crystallographic Data for 2-chloro-4-fluorobenzyl (R)-2-(6-methoxynaphthalen-2-yl)propanoate [3]

ParameterValue
Chemical FormulaC₂₁H₁₈ClFO₃
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)34.657(5)
b (Å)6.0214(8)
c (Å)8.2301(11)
β (°)93.883(5)
Volume (ų)1713.5(4)
Z4
R-factor (Rgt(F))0.0683

The data in Table 1 provides a wealth of precise information that is unattainable through other techniques. The monoclinic crystal system and P2₁/c space group describe the symmetry of the crystal lattice. The unit cell dimensions (a, b, c, and β) define the size and shape of the repeating unit of the crystal. The R-factor is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data, with a lower value indicating a better fit.

A Comparative Analysis: X-ray Crystallography vs. Alternative Techniques

While X-ray crystallography is the definitive method for structural elucidation, other analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), provide complementary and often more readily obtainable information.

G Xray X-ray Crystallography Info_Xray Absolute 3D Structure Bond Lengths & Angles Solid-State Conformation Xray->Info_Xray Provides NMR NMR Spectroscopy Info_NMR Connectivity Relative Stereochemistry Solution-State Dynamics NMR->Info_NMR Provides MS Mass Spectrometry Info_MS Molecular Weight Elemental Composition Fragmentation Pattern MS->Info_MS Provides

Table 2: Performance Comparison of Structural Elucidation Techniques

FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Principle Diffraction of X-rays by a crystalline lattice.Nuclear spin transitions in a magnetic field.Measurement of mass-to-charge ratio of ions.
Sample Phase Solid (single crystal)Liquid (solution)Gas/Liquid/Solid (ionizable)
Information Absolute 3D structure, bond lengths/angles, packing.[2]Connectivity, relative stereochemistry, dynamics in solution.Molecular weight, elemental formula, fragmentation.
Sample Amount µg to mgmgng to µg
Measurement Time Hours to daysMinutes to hoursMinutes
Key Advantage Unambiguous determination of absolute stereochemistry.Provides information on solution-state conformation and dynamics.High sensitivity and determination of molecular formula.
Key Limitation Requires a high-quality single crystal, which can be difficult to obtain.Does not provide absolute configuration; complex spectra for large molecules.Provides no direct information on stereochemistry or 3D structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity of atoms in a molecule. For a this compound derivative, ¹H and ¹³C NMR would confirm the presence of the aromatic ring, the benzylic alcohol moiety, and the relative positions of the substituents. Advanced NMR techniques, such as NOESY, can provide information about the relative stereochemistry and through-space interactions between protons, offering insights into the molecule's conformation in solution. However, NMR alone cannot determine the absolute configuration of a chiral center.

Mass Spectrometry (MS)

Mass spectrometry is an extremely sensitive technique that provides the molecular weight of a compound and, with high-resolution instruments, its elemental composition. The fragmentation pattern observed in the mass spectrum can also offer clues about the molecule's structure. For a this compound derivative, MS would readily confirm the molecular formula. However, it provides no information about the three-dimensional arrangement of the atoms.

Conclusion: An Integrated Approach to Structural Confirmation

For the unambiguous structural confirmation of novel compounds like this compound derivatives, single-crystal X-ray crystallography is the ultimate arbiter. It provides a level of detail and certainty that is unmatched by other techniques. However, a pragmatic and efficient approach to structural elucidation involves the synergistic use of multiple analytical methods. NMR and MS are invaluable for initial characterization, confirming connectivity and molecular formula, and guiding the synthetic process. When the absolute configuration and a precise understanding of the three-dimensional structure are required for advancing a drug candidate, the investment in obtaining a single crystal for X-ray diffraction analysis is not just justified, but essential. This integrated approach, leveraging the strengths of each technique, ensures the highest level of scientific integrity and provides the solid structural foundation necessary for successful drug development.

References

A Comparative Guide to the Cytotoxicity of Novel Compounds Derived from 3-Chloro-5-fluorobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of novel anticancer therapeutics necessitates the exploration of new chemical scaffolds that can offer improved efficacy and selectivity. Halogenated organic molecules, particularly those with fluorine and chlorine substitutions, have garnered significant interest due to their potential to modulate pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive framework for evaluating the cytotoxic potential of novel compounds synthesized from a 3-Chloro-5-fluorobenzyl alcohol backbone. We will delve into the rationale behind experimental design, present detailed protocols for key cytotoxicity assays, and offer a comparative analysis of hypothetical data to guide researchers in this field.

The Rationale for Exploring this compound Derivatives

This compound presents an intriguing starting point for the synthesis of new chemical entities. The presence of both chlorine and fluorine atoms on the benzene ring can significantly influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. The benzyl alcohol moiety itself provides a versatile handle for further chemical modifications, such as esterification or etherification, allowing for the generation of a diverse library of compounds. The primary hypothesis is that these novel derivatives may exhibit potent and selective cytotoxic activity against cancer cells, warranting a systematic investigation of their biological effects.

For the purpose of this guide, we will consider three hypothetical novel compounds derived from this compound:

  • NC-01: An ester derivative.

  • NC-02: An ether derivative.

  • NC-03: A derivative with a heterocyclic moiety attached.

These compounds will be compared against Doxorubicin, a well-established chemotherapeutic agent, to benchmark their performance.

Experimental Design for a Robust Cytotoxicity Assessment

A conclusive evaluation of cytotoxicity relies on a multi-faceted approach that incorporates a panel of cell lines and a combination of assays measuring different cellular endpoints.[1] This strategy minimizes the risk of misleading results that can arise from cell line-specific or assay-specific artifacts.[2]

Selection of a Diverse Cancer Cell Line Panel

To assess the breadth of anticancer activity and potential selectivity, it is crucial to screen novel compounds against a panel of cancer cell lines from different tissue origins.[3][4] Furthermore, including a non-cancerous cell line is essential for evaluating the therapeutic window and potential for off-target toxicity.[5]

For our comparative study, we will utilize the following cell lines:

  • MCF-7: A human breast adenocarcinoma cell line.

  • A549: A human lung carcinoma cell line.

  • HCT-116: A human colon cancer cell line.

  • HEK-293: A non-cancerous human embryonic kidney cell line, serving as a control for general cytotoxicity.[5]

Orthogonal Cytotoxicity Assays

Employing multiple assays that measure different indicators of cell health provides a more complete picture of a compound's cytotoxic effects. We will focus on two primary assays: the MTT assay to assess metabolic activity and the LDH assay to measure membrane integrity.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a widely used method for assessing cell viability.[6] It is based on the principle that metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT into a purple formazan product.[6] The amount of formazan produced is directly proportional to the number of viable cells.[5][6]

  • Lactate Dehydrogenase (LDH) Cytotoxicity Assay: This assay quantifies the activity of LDH, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[6][7] The amount of LDH released is proportional to the extent of cytotoxicity.[6]

Detailed Experimental Protocols

The following protocols are designed to be self-validating by including appropriate controls, ensuring the reliability of the generated data.

General Workflow for Cytotoxicity Testing

The overall process for evaluating the cytotoxicity of the novel compounds is depicted in the workflow diagram below. This systematic approach ensures consistency and reproducibility.

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay & Data Acquisition cluster_analysis Data Analysis cell_culture Cancer & Normal Cell Line Culture and Maintenance cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding compound_prep Novel Compound & Doxorubicin Stock Solution Preparation treatment Treatment with Serial Dilutions of Test Compounds compound_prep->treatment cell_seeding->treatment incubation Incubation (e.g., 48 hours) treatment->incubation mtt_assay MTT Assay Procedure incubation->mtt_assay ldh_assay LDH Assay Procedure incubation->ldh_assay absorbance Absorbance Measurement (Microplate Reader) mtt_assay->absorbance ldh_assay->absorbance viability_calc Calculation of % Cell Viability absorbance->viability_calc ic50_calc IC50 Value Determination viability_calc->ic50_calc si_calc Selectivity Index (SI) Calculation ic50_calc->si_calc

Caption: General workflow for in vitro cytotoxicity testing of novel compounds.

Protocol: MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[6]

  • Compound Treatment: Prepare serial dilutions of the novel compounds (NC-01, NC-02, NC-03) and Doxorubicin in complete culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO) and a blank control (medium only).[8]

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.[9]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[8]

  • Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.[9]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the formula: % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

Protocol: LDH Cytotoxicity Assay
  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Prepare Controls: In separate wells, prepare a "spontaneous LDH release" control (untreated cells) and a "maximum LDH release" control (cells treated with a lysis buffer provided in a commercial kit).[6]

  • Supernatant Collection: After the 48-hour incubation, centrifuge the 96-well plate at a low speed to pellet the cells. Carefully transfer the supernatant to a new plate.

  • LDH Reaction: Add the LDH reaction mixture from a commercial kit to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[9]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula:[6] % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

Comparative Data Analysis

The cytotoxic potential of each compound is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit the growth of 50% of a cell population.[8] A lower IC50 value indicates higher potency. The selectivity index (SI) is calculated to assess the compound's specificity for cancer cells over normal cells (SI = IC50 in normal cells / IC50 in cancer cells). A higher SI value is desirable.

Table 1: Hypothetical IC50 Values (µM) and Selectivity Index (SI) of Novel Compounds and Doxorubicin after 48h Treatment

CompoundMCF-7 (IC50)SI (vs. HEK-293)A549 (IC50)SI (vs. HEK-293)HCT-116 (IC50)SI (vs. HEK-293)HEK-293 (IC50)
NC-01 15.23.225.81.918.52.648.6
NC-02 5.8 10.1 8.2 7.1 6.5 8.9 58.7
NC-03 35.41.842.11.538.91.665.2
Doxorubicin 0.92.81.22.10.73.62.5

Mechanistic Insights: Investigating Apoptosis

Cytotoxic compounds often induce cell death through apoptosis, or programmed cell death. A potential mechanism of action for halogenated benzyl alcohol derivatives could involve the induction of DNA damage, leading to the activation of the intrinsic apoptosis pathway.[10]

G Compound Novel Compound (e.g., NC-02) DNA_Damage DNA Damage Compound->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax Upregulation p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion inserts into membrane CytoC Cytochrome c Release Mitochondrion->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified intrinsic apoptosis pathway potentially activated by novel compounds.

Further investigation using techniques like Annexin V/PI staining and Western blotting for caspase activation would be required to confirm the induction of apoptosis and elucidate the specific signaling pathways involved.[9][10]

Interpretation and Future Directions

  • Potency: Doxorubicin remains the most potent compound, with sub-micromolar IC50 values. Among the novel compounds, NC-02 demonstrates the highest potency across all tested cancer cell lines.

  • Selectivity: NC-02 exhibits a significantly better selectivity profile (SI values of 7.1-10.1) compared to both the other novel compounds and the standard drug, Doxorubicin (SI values of 2.1-3.6). This suggests that NC-02 may have a wider therapeutic window and fewer side effects on normal cells.

  • Structure-Activity Relationship (SAR): The hypothetical data suggests that the ether linkage in NC-02 may be more favorable for cytotoxic activity and selectivity than the ester linkage in NC-01 or the heterocyclic moiety in NC-03.

Future studies should focus on:

  • Confirming the apoptotic mechanism of NC-02.

  • Expanding the panel of cancer cell lines to further assess its spectrum of activity.

  • Synthesizing additional analogues of NC-02 to optimize its potency and selectivity.

  • Advancing the most promising candidate to in vivo animal models for efficacy and toxicity studies.

Conclusion

This guide outlines a systematic and robust methodology for the comparative evaluation of novel cytotoxic compounds derived from this compound. By employing a diverse panel of cell lines, utilizing orthogonal assays, and focusing on both potency and selectivity, researchers can effectively identify promising lead candidates for further development. The hypothetical case study of NC-02 highlights the potential for discovering novel agents with superior cancer cell selectivity, a critical attribute for the next generation of anticancer drugs.

References

A Comparative Guide to the SN1 and SN2 Reactivity of 3-Chloro-5-fluorobenzyl Halides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Dichotomy of Nucleophilic Substitution in Benzylic Systems

In the realm of synthetic organic chemistry, benzylic halides stand as versatile intermediates. Their reactivity in nucleophilic substitution reactions is a subject of nuanced study, as they occupy a unique position at the crossroads of SN1 and SN2 mechanisms. Unlike simple primary alkyl halides that strongly favor the SN2 pathway, or tertiary halides that are predisposed to SN1, primary benzylic systems can react via either route.[1][2] This dual reactivity stems from two key structural features:

  • SN1 Potential: The proximity of the phenyl ring allows for the formation of a resonance-stabilized benzylic carbocation, a key intermediate in the SN1 pathway. This stabilization lowers the activation energy for the rate-determining ionization step.[1][3]

  • SN2 Accessibility: As primary halides, the electrophilic benzylic carbon is sterically accessible, allowing for the backside attack characteristic of the concerted SN2 mechanism.[4]

The preferred pathway is ultimately dictated by a delicate balance of factors, including the strength of the nucleophile, the polarity of the solvent, and the nature of the leaving group.[5][6] This guide delves into a specific, electronically modified system—3-chloro-5-fluorobenzyl halides—to provide a framework for predicting and experimentally verifying its reactivity profile. By understanding the electronic impact of the meta-directing halogen substituents, we can make informed decisions in synthetic design.

Structural Analysis: The Electronic Influence of Meta-Halogen Substituents

The subject of our study, the 3-chloro-5-fluorobenzyl system, introduces strong electronic perturbations to the standard benzyl halide framework. The chlorine and fluorine atoms, positioned meta to the benzylic methylene group, exert powerful, predictable effects on the molecule's reactivity.

The Dominance of the Inductive Effect

Halogens exhibit a dual electronic nature: they are electron-withdrawing through the sigma-bond network (inductive effect, -I) and electron-donating through their lone pairs (resonance effect, +R).[7] However, the position of the substituent is critical. Resonance effects are most pronounced at the ortho and para positions. With the chloro and fluoro groups located at the meta positions, their ability to donate electron density to the benzylic carbon via resonance is negligible.

Consequently, the dominant electronic influence is the potent inductive electron withdrawal (-I) of both fluorine and chlorine. This has two major, opposing consequences for SN1 and SN2 reactivity.

  • Impact on SN1 Reactivity: The SN1 mechanism hinges on the formation and stability of a carbocation. The strong -I effect of the meta-halogens withdraws electron density from the aromatic ring, which in turn destabilizes the adjacent, positively charged benzylic carbocation. This destabilization raises the activation energy of the ionization step, thereby significantly retarding the SN1 reaction rate .

  • Impact on SN2 Reactivity: The SN2 mechanism involves the attack of a nucleophile on the electrophilic carbon. The same inductive withdrawal that destabilizes the carbocation now serves to increase the partial positive charge (δ+) on the benzylic carbon. This heightened electrophilicity makes the carbon a more attractive target for a nucleophilic attack, suggesting an enhancement of the SN2 reaction rate .

The Role of the Leaving Group (X = Cl, Br, I)

For both SN1 and SN2 mechanisms, the reaction rate is highly dependent on the ability of the leaving group to depart.[8] A good leaving group is a weak base, capable of stabilizing the negative charge it acquires upon dissociation. For the halides, the leaving group ability follows a clear trend based on the acidity of their conjugate acids (HI > HBr > HCl).

Leaving Group Ability: I⁻ > Br⁻ > Cl⁻

Therefore, we can confidently predict that for the 3-chloro-5-fluorobenzyl system, the iodide derivative will be the most reactive, followed by the bromide, and then the chloride, irrespective of the dominant mechanistic pathway.

Mechanistic Pathways: A Visual Representation

To clarify the distinct transition states and intermediates involved, the SN1 and SN2 mechanisms for 3-chloro-5-fluorobenzyl halides are depicted below.

SN1_Mechanism cluster_step1 Step 1: Ionization (Rate-Determining) cluster_step2 Step 2: Nucleophilic Attack A 3-Chloro-5-fluorobenzyl-X TS1 Transition State 1 (C-X bond breaking) A->TS1 Slow B Destabilized Benzyl Carbocation + X⁻ TS1->B D Product B->D Fast C Nu⁻

Caption: The SN1 mechanism proceeds via a slow, rate-determining ionization to form a destabilized carbocation.

SN2_Mechanism A Nu⁻ + 3-Chloro-5-fluorobenzyl-X TS Trigonal Bipyramidal Transition State A->TS Concerted Step B Product + X⁻ TS->B

Caption: The SN2 mechanism involves a single, concerted step with a pentacoordinate transition state.

Proposed Experimental Design for Reactivity Comparison

To empirically test our hypotheses, a well-designed kinetic study is essential. We propose two distinct sets of experiments, each tailored to favor one of the mechanistic pathways.

Experiment 1: Quantifying SN2 Reactivity
  • Rationale: To favor the SN2 pathway, we must employ a strong, anionic nucleophile in a polar aprotic solvent. This combination maximizes nucleophile strength while minimizing the possibility of carbocation formation.[6] The Finkelstein reaction, involving halide exchange with sodium iodide in acetone, is a classic and ideal choice.

  • Protocol:

    • Preparation: Prepare 0.1 M solutions of 3-chloro-5-fluorobenzyl chloride, 3-chloro-5-fluorobenzyl bromide, and sodium iodide (NaI) in anhydrous acetone.

    • Initiation: In a thermostated water bath set to 40°C, mix equal volumes of the benzyl halide solution and the NaI solution.

    • Monitoring: The reaction progress can be monitored by two primary methods:

      • Precipitation: NaCl and NaBr are sparingly soluble in acetone and will precipitate as the reaction proceeds. The rate can be determined by titrating the remaining soluble iodide at various time intervals.

      • Chromatography: Aliquots can be taken at set times, quenched, and analyzed by HPLC or GC to measure the disappearance of the starting material and the appearance of the 3-chloro-5-fluorobenzyl iodide product.

    • Analysis: Plot the concentration data to determine the second-order rate constant (k₂) for each substrate.

Experiment 2: Quantifying SN1 Reactivity
  • Rationale: To promote the SN1 pathway, a solvolysis reaction is the standard approach. Using a polar protic solvent (e.g., aqueous ethanol) acts as a weak nucleophile and effectively stabilizes the transition state leading to the carbocation intermediate.[3][9]

  • Protocol:

    • Preparation: Prepare 0.1 M solutions of 3-chloro-5-fluorobenzyl chloride, bromide, and iodide in a solvent mixture of 80% ethanol / 20% water.

    • Initiation: Place the solutions in a thermostated water bath at 40°C.

    • Monitoring: The solvolysis reaction produces one equivalent of acid (HCl, HBr, or HI). The rate of reaction can be determined by:

      • Titration: At regular intervals, withdraw an aliquot and titrate the generated acid with a standardized solution of sodium hydroxide using a phenolphthalein indicator.

      • Conductivity: The increase in ionic species (H⁺ and X⁻) can be monitored over time using a conductivity meter.

    • Analysis: Plot the data to determine the first-order rate constant (k₁) for each substrate.

Experimental_Workflow cluster_SN2 SN2 Kinetic Study cluster_SN1 SN1 Kinetic Study A1 Substrates: - 3-Cl-5-F-BnCl - 3-Cl-5-F-BnBr A2 Conditions: NaI in Acetone, 40°C A1->A2 A3 Monitoring: HPLC or Titration A2->A3 A4 Output: Second-Order Rate Constant (k₂) A3->A4 B1 Substrates: - 3-Cl-5-F-BnCl - 3-Cl-5-F-BnBr - 3-Cl-5-F-BnI B2 Conditions: 80% EtOH/H₂O, 40°C (Solvolysis) B1->B2 B3 Monitoring: Acid Titration or Conductivity B2->B3 B4 Output: First-Order Rate Constant (k₁) B3->B4

Caption: Parallel experimental workflows for determining SN2 and SN1 rate constants.

Predicted Outcomes and Data Interpretation

Based on our theoretical analysis, the experimental data should conform to the following trends. The table below presents hypothetical, yet plausible, rate constants to illustrate the expected results.

SubstrateLeaving GroupSN2 Conditions (k₂ in M⁻¹s⁻¹)SN1 Conditions (k₁ in s⁻¹)Predicted Dominant Pathway
3-Chloro-5-fluorobenzyl ChlorideCl⁻1.5 x 10⁻⁴2.0 x 10⁻⁷SN2
3-Chloro-5-fluorobenzyl BromideBr⁻7.5 x 10⁻³1.0 x 10⁻⁵SN2
3-Chloro-5-fluorobenzyl IodideI⁻(Product)3.0 x 10⁻⁴SN2 (by inference)
Benzyl Bromide (Reference)Br⁻~5.0 x 10⁻³~4.0 x 10⁻⁵Mixed/Condition-Dependent

Interpretation:

  • Leaving Group Effect: Within both SN1 and SN2 columns, the reactivity trend I > Br > Cl will be clearly observed, with rate constants increasing significantly with the better leaving group.

  • SN1 vs. SN2: The rates for the SN1 solvolysis are expected to be markedly slower than those observed for unsubstituted benzyl halides due to carbocation destabilization. Conversely, the SN2 rates may be comparable or even slightly faster than the reference benzyl bromide, reflecting the increased electrophilicity of the benzylic carbon.

Conclusion for the Practicing Scientist

The comparative study of 3-chloro-5-fluorobenzyl halides provides a compelling example of how substituent electronic effects can be harnessed to direct reaction mechanisms. For the drug development professional or synthetic chemist, the key takeaway is that the strong inductive electron withdrawal from the meta-positioned halogens renders the SN1 pathway highly unfavorable.

Therefore, when utilizing this scaffold, one should design synthetic steps assuming a preference for an SN2 mechanism . This implies that optimal reaction conditions will involve strong, non-bulky nucleophiles and polar aprotic solvents. This predictive power, grounded in fundamental mechanistic principles and confirmed by empirical data, is invaluable for efficient route design, minimizing side reactions, and maximizing yield.

References

Safety Operating Guide

Navigating the Disposal of 3-Chloro-5-fluorobenzyl Alcohol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in drug development and other advanced chemical syntheses, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-Chloro-5-fluorobenzyl alcohol, a halogenated aromatic compound. By understanding the principles behind these procedures, you can ensure the safe and compliant handling of this and similar chemical entities.

Foundational Knowledge: Understanding the Hazard Profile

Before any disposal protocol can be implemented, a thorough understanding of the chemical's properties and hazards is paramount. This compound (CAS No. 79944-64-2) is a substituted benzyl alcohol containing both chlorine and fluorine atoms.[1][2][3] Halogenated organic compounds are of particular concern for disposal as their improper handling can lead to the formation of persistent and toxic environmental pollutants.

Key Hazard Considerations:

  • Toxicity: While specific toxicity data for this compound may be limited, related halogenated benzyl alcohols are known to be harmful if swallowed, in contact with skin, or if inhaled.[4][5] They can cause skin and serious eye irritation, as well as respiratory irritation.[5][6]

  • Environmental Hazard: Halogenated aromatic compounds can be toxic to aquatic life and are often persistent in the environment.[4][7]

  • Combustibility: this compound is a combustible liquid with a flashpoint of 90°C.[1]

A critical first step in handling this compound is to thoroughly review the Safety Data Sheet (SDS) provided by the manufacturer.[8][9] The SDS will contain the most up-to-date and specific information on hazards, handling, and emergency procedures.

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the necessary steps for the safe and compliant disposal of this compound. This workflow is designed to be a self-validating system, ensuring that safety and regulatory compliance are addressed at each stage.

Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling the chemical for disposal, ensure you are wearing the appropriate PPE. This is non-negotiable and crucial for preventing exposure.

  • Gloves: Nitrile or other chemically resistant gloves are mandatory. Always inspect gloves for any signs of degradation or perforation before use.[5][7] Dispose of contaminated gloves after use.[4][10]

  • Eye Protection: Chemical safety goggles are required. In situations with a higher risk of splashing, a face shield should also be worn.[5][7]

  • Lab Coat: A flame-resistant lab coat should be worn to protect against accidental spills.[7]

  • Respiratory Protection: If handling the material outside of a certified chemical fume hood, or if there is a risk of generating aerosols, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[5][10]

Step 2: Waste Segregation - The Cornerstone of Proper Disposal

Proper segregation of chemical waste is critical to prevent hazardous reactions and to facilitate compliant disposal.

  • Designated Waste Container: Use a clearly labeled, non-reactive container specifically for halogenated organic waste .[8] This container should be made of a material compatible with this compound.

  • No Mixing: Crucially, do not mix halogenated waste with non-halogenated organic waste. [8] This is because the disposal methods for these two categories of waste are different and mixing them can complicate and increase the cost of disposal.[8]

  • Labeling: The waste container must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.[8]

Step 3: The Collection Process - Minimizing Exposure

All operations involving the transfer of this compound to the waste container should be performed within a certified chemical fume hood to minimize the risk of inhalation.[8]

  • Transfer of Pure Substance: If disposing of the pure alcohol, carefully transfer it to the designated halogenated waste container.

  • Decontamination of Glassware: Any glassware or equipment that has come into contact with this compound must be decontaminated. Rinse the contaminated items with a suitable solvent, such as acetone, within the fume hood.[8]

  • Collection of Rinsate: The solvent rinsate from the decontamination process is also considered hazardous waste and must be collected in the same designated halogenated waste container.[8]

Step 4: Storage and Final Disposal - The Handover

Proper storage of the hazardous waste container while it awaits pickup is essential for maintaining a safe laboratory environment.

  • Container Sealing: Ensure the waste container is tightly sealed when not in use.[8]

  • Storage Location: Store the sealed container in a cool, dry, and well-ventilated designated satellite accumulation area.[8] This area should be away from incompatible materials.

  • Institutional Procedures: Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting your EHS office to arrange for collection by a licensed hazardous waste disposal contractor.[8]

Visualizing the Disposal Workflow

To provide a clear and concise overview of the disposal process, the following diagram illustrates the key decision points and actions.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_collection Waste Collection (in Fume Hood) cluster_storage Storage & Final Disposal start Start: Need to Dispose of This compound sds Review Safety Data Sheet (SDS) start->sds ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) sds->ppe container Obtain Labeled 'Halogenated Organic Waste' Container ppe->container transfer Transfer Chemical to Waste Container container->transfer decon Decontaminate Glassware with Suitable Solvent transfer->decon collect_rinsate Collect Rinsate in the Same Waste Container decon->collect_rinsate seal Tightly Seal Container collect_rinsate->seal store Store in Designated Satellite Accumulation Area seal->store contact_ehs Contact Institutional EHS for Waste Pickup store->contact_ehs end End: Compliant Disposal contact_ehs->end

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Chloro-5-fluorobenzyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds requires a foundational commitment to safety. This guide provides an in-depth, procedural framework for the safe handling of 3-Chloro-5-fluorobenzyl alcohol, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). As drug development professionals, our primary directive is to mitigate risk, not just for regulatory compliance, but as a core tenet of scientific excellence. The protocols herein are designed to be self-validating systems, grounding every recommendation in the specific chemical properties and potential hazards of the substance.

Hazard Assessment: The "Why" Behind the Protection

Understanding the specific risks associated with this compound is the critical first step in establishing a robust safety protocol. While comprehensive toxicological data for this specific compound is limited, the known hazards of structurally similar halogenated benzyl alcohols provide an authoritative basis for our risk assessment.

The primary hazards identified from Safety Data Sheets (SDS) for this and analogous compounds include:

  • Skin Irritation: Causes skin irritation upon contact.[1][2][3]

  • Serious Eye Irritation: Poses a significant risk of causing serious eye irritation or damage.[1][2][3][4]

  • Respiratory Tract Irritation: Vapors or aerosols may cause respiratory irritation.[1][3]

These hazards necessitate a multi-faceted PPE strategy that prevents contact with the skin, eyes, and respiratory system. All handling of this compound must be performed within a certified chemical fume hood to ensure adequate ventilation.[5]

Core PPE Requirements: Your First Line of Defense

Based on the hazard profile, a standard ensemble of PPE is mandatory for any procedure involving this compound.

Hazard PathwayRequired PPERationale
Ocular (Eyes) ANSI Z87.1-rated safety goggles.[6][7]Prevents serious eye irritation from splashes. A face shield may be required for large-volume transfers.
Dermal (Skin) Chemically resistant gloves and a lab coat.Prevents skin irritation. Lab coat protects against incidental contact and small splashes.[5][7]
Respiratory Use within a certified chemical fume hood.Prevents inhalation of vapors, mitigating respiratory tract irritation.[5]

In-Depth Focus: Chemical Glove Selection

For halogenated aromatic compounds like this compound, selecting the correct glove material is arguably the most critical PPE decision. Not all disposable gloves offer adequate protection. The choice must be based on the glove material's resistance to degradation and permeation by the specific chemical class.

Causality of Glove Choice: Benzyl alcohol and its derivatives can degrade common glove materials. For instance, while latex gloves are suitable for aqueous solutions, they offer poor protection against many organic chemicals.[8][9] Nitrile gloves provide a broader range of protection against alcohols, oils, and some solvents, making them a superior choice for this application.[8] For prolonged contact or handling larger quantities, more robust materials like Butyl rubber offer excellent resistance to alcohols and esters.[8][10]

Recommended Glove Materials for this compound:

Glove MaterialRecommended Use ScenarioRationale
Nitrile Incidental Contact / Lab-Scale Use: Suitable for routine lab work where only splashes are anticipated.[8]Good resistance to alcohols and provides a reliable barrier for short-duration tasks.[8] It is crucial to replace these gloves immediately upon any known contact.[11]
Butyl Rubber Prolonged Contact / Large Quantities: Recommended for tasks involving significant immersion risk or handling volumes >100 mL.Offers superior resistance to a wide variety of chemicals, including alcohols and ketones.[8] Butyl gloves resist permeation for longer periods, providing an enhanced safety margin.
Norfoil™ (Silver Shield®) High-Hazard / Spill Cleanup: Used as an inner glove during major spill response.Provides excellent chemical resistance against a very broad range of chemicals.[10] Due to its stiffness and poor dexterity, it is often worn under a more robust outer glove like nitrile or neoprene.[9]

Always inspect gloves for tears or pinholes before use. [9] If contact with the chemical occurs, remove the glove using the proper technique to avoid skin contact and wash your hands thoroughly.

Operational Plans: Step-by-Step Protocols

Adherence to standardized procedures is essential for safety. The following protocols provide a clear, self-validating workflow for handling this compound.

Protocol 1: PPE Donning and Doffing
  • Donning (Putting On):

    • Perform hand hygiene.

    • Don a clean lab coat, ensuring it is fully buttoned.

    • Don safety goggles.

    • Don the appropriate chemically resistant gloves, pulling the cuffs over the sleeves of the lab coat.

  • Doffing (Taking Off):

    • Remove gloves using a skin-to-skin and glove-to-glove technique to avoid contaminating your hands.

    • Dispose of gloves in the designated hazardous waste container.

    • Remove the lab coat by folding it inward on itself to contain any surface contamination.

    • Remove safety goggles.

    • Wash hands thoroughly with soap and water.

Protocol 2: Spill Management and Disposal
  • Immediate Action:

    • Alert personnel in the immediate area and evacuate if the spill is large or ventilation is inadequate.

    • If any chemical has made contact with skin or eyes, proceed immediately to an emergency shower or eyewash station and flush for at least 15 minutes.[2][7]

  • Containment & Cleanup (for small, manageable spills):

    • Ensure you are wearing the appropriate PPE, including double gloves (e.g., Nitrile or Butyl).

    • Contain the spill using an inert absorbent material like vermiculite or sand. Do not use combustible materials.

    • Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled, and closed container for hazardous waste disposal.[2][5]

  • Disposal of Contaminated PPE and Waste:

    • All contaminated items (gloves, absorbent pads, lab coats) must be considered hazardous waste.

    • Place all contaminated materials into a clearly labeled, sealed hazardous waste container.[12]

    • Arrange for disposal through your institution's Environmental Health & Safety (EHS) office. Never dispose of this waste in the regular trash or down the sewer.[12][13]

Workflow for Safe Handling and Disposal

The following diagram outlines the critical decision points and procedural flow for safely managing this compound from initial planning to final waste disposal.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase cluster_spill Contingency A Risk Assessment (Review SDS) B Select & Inspect PPE (Gloves, Goggles, Coat) A->B C Don PPE Correctly B->C D Work in Fume Hood C->D E Perform Experiment D->E F Doff PPE Correctly E->F Experiment Complete S1 Spill Occurs E->S1 Potential Event G Segregate Waste (PPE, Contaminated Materials) F->G H Label & Store Waste for EHS Pickup G->H S1->F No S2 Execute Spill Protocol (Evacuate, Alert, Contain) S1->S2 Yes S3 Decontaminate Area S2->S3 S3->G

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-5-fluorobenzyl alcohol
Reactant of Route 2
3-Chloro-5-fluorobenzyl alcohol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.